molecular formula C7H12 B3418940 1-Methylcyclohexene CAS No. 1335-86-0

1-Methylcyclohexene

Katalognummer: B3418940
CAS-Nummer: 1335-86-0
Molekulargewicht: 96.17 g/mol
InChI-Schlüssel: CTMHWPIWNRWQEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-Cyclohexene is a hydrocarbon.
1-Methylcyclohexene has been reported in Houttuynia cordata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMHWPIWNRWQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060451
Record name 1-Methylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Methylcyclohexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19386
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

30.6 [mmHg]
Record name 1-Methylcyclohexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19386
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

591-49-1, 1335-86-0
Record name 1-Methylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYLCYCLOHEXENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66539
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexene, 1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methylcyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLCYCLOHEXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE4P8Q2044
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Isomers of 1-Methylcyclohexene and Their Thermodynamic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Abstract

This technical guide provides a comprehensive analysis of the structural isomers of 1-methylcyclohexene, focusing on their relative thermodynamic stabilities. Aimed at researchers, scientists, and professionals in drug development, this document details the structural variations, the electronic and steric factors governing stability, and the experimental methods used for these determinations. Quantitative data on the heats of isomerization and hydrogenation are presented in tabular format for clear comparison. Furthermore, a detailed experimental protocol for determining alkene stability via hydrogenation calorimetry is provided, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core chemical principles.

Introduction to Methylcyclohexene Isomers

The C7H12 hydrocarbon, methylcyclohexene, exists as several structural isomers that differ in the position of the double bond and the methyl substituent on the cyclohexene ring. These isomers serve as important model compounds in physical organic chemistry for studying the factors that influence alkene stability. The primary isomers include the endocyclic alkenes this compound, 3-methylcyclohexene, and 4-methylcyclohexene, as well as the exocyclic isomer, methylenecyclohexane. Understanding their relative stabilities is crucial for predicting reaction outcomes, designing synthetic pathways, and interpreting mechanistic studies.

The Structural Isomers

The four key structural isomers of methylcyclohexene are:

  • This compound: A trisubstituted endocyclic alkene where the methyl group is directly attached to one of the sp2-hybridized carbons of the double bond.

  • 3-Methylcyclohexene: A disubstituted endocyclic alkene where the methyl group is on an sp3-hybridized carbon adjacent to the double bond. This compound is chiral and exists as a pair of enantiomers.

  • 4-Methylcyclohexene: A disubstituted endocyclic alkene where the methyl group is on an sp3-hybridized carbon two bonds away from the double bond.

  • Methylenecyclohexane: A disubstituted exocyclic alkene, where the double bond is located outside of the six-membered ring.

The stability of these isomers is primarily governed by two factors: the degree of substitution of the double bond and the inherent strain of an exocyclic versus an endocyclic double bond. Generally, alkene stability increases with the number of alkyl substituents on the double bond carbons due to hyperconjugation.[1] Endocyclic double bonds within six-membered rings are typically more stable than their exocyclic counterparts due to more favorable bond angles and reduced ring strain.[2][3]

Thermodynamic Stability Analysis

The relative thermodynamic stability of alkene isomers can be quantitatively assessed by measuring the heat released during catalytic hydrogenation. In this reaction, each isomer is reduced to the same saturated product, methylcyclohexane. A more stable (lower energy) starting alkene will release less heat upon hydrogenation.[4][5]

The stability hierarchy can also be determined from the heats of isomerization, which measure the enthalpy change when one isomer is converted into another. Experimental data from isomerization equilibria provides a direct measure of the relative Gibbs free energy and enthalpy differences between the isomers.[6]

Quantitative Stability Data

The relative stabilities of the methylcyclohexene isomers have been determined through isomerization studies.[6] The following table summarizes the heats of isomerization relative to the most stable isomer, this compound, and the calculated heats of hydrogenation based on the experimental value for this compound.

IsomerStructureAlkene SubstitutionHeat of Isomerization to this compound (kJ/mol)[6]Calculated Heat of Hydrogenation (kJ/mol)Relative Stability
This compound this compoundTrisubstituted, Endocyclic0-111.3Most Stable
4-Methylcyclohexene 4-MethylcyclohexeneDisubstituted, Endocyclic+5.8-117.1
Methylenecyclohexane MethylenecyclohexaneDisubstituted, Exocyclic+7.2-118.5
3-Methylcyclohexene 3-MethylcyclohexeneDisubstituted, Endocyclic+8.1-119.4Least Stable

Note: Calculated heats of hydrogenation are derived from the experimental heat of hydrogenation for this compound (-111.3 kJ/mol, equivalent to -26.6 kcal/mol) and the experimental heats of isomerization.[6]

As the data indicates, this compound is the most stable isomer, which is consistent with it being a trisubstituted alkene.[1] The less substituted disubstituted isomers are all less stable. Among the disubstituted isomers, the data reveals a subtle interplay of factors beyond simple substitution rules, with 4-methylcyclohexene being the most stable, followed by methylenecyclohexane, and finally 3-methylcyclohexene as the least stable of the set.

Experimental Protocol: Determination of Heat of Hydrogenation by Calorimetry

The heat of hydrogenation is a direct measure of an alkene's stability and is determined using calorimetry. The following protocol outlines a typical procedure for this experiment.

Objective: To measure and compare the heats of hydrogenation for methylcyclohexene isomers.

Materials:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator).

  • Reaction calorimeter capable of measuring small temperature changes accurately.

  • Alkene sample (e.g., this compound).

  • Solvent (e.g., glacial acetic acid or ethanol).

  • Hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C)).

  • High-purity hydrogen gas.

  • Standard glassware and analytical balance.

Procedure:

  • Calorimeter Calibration: The heat capacity of the calorimeter must be determined. This is typically done by performing a reaction with a known enthalpy change or by using an integrated electrical heater to introduce a known amount of energy and measuring the corresponding temperature rise.

  • Catalyst Pre-reduction (for PtO₂): If using Adams' catalyst (PtO₂), it must be pre-reduced to finely divided platinum black.[7]

    • Place a precisely weighed amount of PtO₂ and a stir bar into the calorimeter's reaction vessel.

    • Add a measured volume of the solvent.

    • Seal the vessel, flush with hydrogen gas to remove air, and then pressurize with hydrogen.

    • Stir the suspension vigorously. The reduction is an exothermic process and is complete when hydrogen uptake ceases.

  • Sample Introduction:

    • Vent the hydrogen and introduce a precisely weighed amount of the alkene isomer into the reaction vessel. The amount should be calculated to ensure a measurable temperature change.

    • Reseal the vessel and allow it to reach thermal equilibrium with the surrounding water bath, recording the stable initial temperature (T₁).

  • Hydrogenation Reaction:

    • Flush the vessel with hydrogen again, and then pressurize to the desired pressure (e.g., 2-3 atm).

    • Start vigorous stirring to initiate the reaction. The catalyst surface adsorbs both the alkene and hydrogen, facilitating the addition reaction.[5]

    • Monitor the temperature inside the calorimeter. The exothermic reaction will cause the temperature to rise.

    • Record the maximum temperature reached (T₂) once the reaction is complete (indicated by the cessation of temperature change and hydrogen uptake).

  • Data Analysis:

    • Calculate the temperature change, ΔT = T₂ - T₁.

    • Calculate the total heat evolved (q) using the heat capacity of the calorimeter (C_cal): q = C_cal × ΔT.

    • Calculate the moles of alkene hydrogenated (n).

    • Determine the molar heat of hydrogenation (ΔH_hydrog) by dividing the heat evolved by the moles of alkene: ΔH_hydrog = -q / n. The value is negative as the reaction is exothermic.[4]

  • Repeat: Repeat the procedure for each structural isomer to obtain a set of comparable heat of hydrogenation values.

Visualization of Stability Relationships

The relationship between alkene structure, stability, and the corresponding heat of hydrogenation can be visualized effectively. The following diagram illustrates this hierarchy for the methylcyclohexene isomers.

G E_high Higher Energy (Less Stable) E_low Lower Energy (More Stable) iso3 3-Methylcyclohexene (Disubstituted, Endocyclic) ΔH = -119.4 kJ/mol product Methylcyclohexane (Saturated Product) iso3->product isoM Methylenecyclohexane (Disubstituted, Exocyclic) ΔH = -118.5 kJ/mol isoM->product iso4 4-Methylcyclohexene (Disubstituted, Endocyclic) ΔH = -117.1 kJ/mol iso4->product iso1 This compound (Trisubstituted, Endocyclic) ΔH = -111.3 kJ/mol iso1->product Releases least heat

Caption: Energy diagram showing the relative stability of methylcyclohexene isomers.

Conclusion

The thermodynamic stability of methylcyclohexene isomers is a nuanced topic governed by the degree of alkene substitution and ring geometry. Quantitative analysis confirms that the trisubstituted, endocyclic isomer, this compound, is the most stable. The disubstituted isomers (3-methylcyclohexene, 4-methylcyclohexene, and methylenecyclohexane) are all less stable, with their relative stabilities determined by a combination of electronic and steric factors. The experimental determination of heats of hydrogenation via calorimetry provides the definitive empirical data for establishing this stability order. This guide provides the foundational data, experimental context, and conceptual framework for professionals engaged in chemical research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylcyclohexene

Introduction

This compound (C₇H₁₂) is a cyclic olefin that serves as a valuable intermediate and building block in organic synthesis.[1] Its unique structural and stereochemical properties make it a subject of interest in various chemical transformations.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactions, tailored for professionals in research and drug development.

Physical Properties

This compound is a colorless liquid with a characteristic gasoline-like odor.[1] It is a non-polar organic compound with limited solubility in water but is miscible with many organic solvents.[1][3] The key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₂[2][4]
Molecular Weight 96.17 g/mol [2][4]
Appearance Clear, colorless liquid[5][6]
Density 0.811 g/mL at 20 °C[4][5]
Melting Point -120.4 °C (-184.7 °F; 152.8 K)[5]
Boiling Point 110-111 °C (230 °F; 383 K)[5][7]
Refractive Index (n_D^20) 1.45[6][7]
Solubility in Water 0.052 g/kg (52 mg/kg) at 25 °C[2][5][8]
Solubility in Organic Solvents Soluble in benzene, ether, and other non-polar organic solvents.[1][7]
Vapor Pressure 30.6 mmHg[9]
Flash Point -4 °C (24.8 °F) - closed cup[6]

Chemical Properties and Reactivity

As a sterically hindered, unactivated alkene, this compound participates in a variety of chemical reactions typical of olefins.[6] Its prochiral nature, with two distinct sp²-hybridized carbon atoms, makes it a useful probe for studying the stereochemistry of alkene reactions.[2][5]

Key chemical reactions include:

  • Hydrogenation: The double bond can be reduced to form methylcyclohexane.

  • Epoxidation: Reaction with peroxy acids or other oxidizing agents yields 1,2-epoxy-1-methylcyclohexane.

  • Ozonolysis: Cleavage of the double bond by ozone results in the formation of a dicarbonyl compound.[1]

  • Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond. The regioselectivity and stereoselectivity of this reaction are dependent on the specific hydrosilylating agent used.[5] For example, reaction with chlorodimethylsilane yields a mixture of products due to double bond migration, while dichloromethylsilane is more selective.[5]

  • Polymerization: this compound can undergo polymerization to form thermoplastic materials.[2][4]

  • Oxidation: Oxidation catalyzed by cytochrome P450 results in a mixture of hydroxylation and epoxidation products.[1]

  • Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond. The primary product has the formyl group on the less substituted carbon, trans to the methyl group.[1]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

This method is a classic E1 elimination reaction where the alcohol is protonated by an acid, followed by the loss of water to form a carbocation, which then eliminates a proton to form the alkene.[5]

Materials:

  • 1-Methylcyclohexanol (20 g)

  • Concentrated sulfuric acid (H₂SO₄) (5 mL) or 85% phosphoric acid (H₃PO₄)

  • 250 mL round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

  • 3M aqueous sodium hydroxide solution

Procedure:

  • To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.

  • While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.[5]

  • Heat the mixture at 90 °C for 3 hours.[5]

  • After cooling to room temperature, distill the product mixture.

  • Wash the distillate with 10 mL of water, followed by 10 mL of 3M aqueous sodium hydroxide, and finally with 10 mL of saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried product. The typical yield is around 84% with a purity of over 98% as determined by Gas Chromatography (GC).[5]

dot

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A 1. Add 20g of 1-Methylcyclohexanol to a 250mL round-bottom flask. B 2. Slowly add 5mL of concentrated H₂SO₄ while stirring. A->B Combine Reactants C 3. Heat the mixture at 90°C for 3 hours. B->C Initiate Reaction D 4. Cool the reaction to room temperature. C->D E 5. Distill the product mixture. D->E Begin Purification F 6. Wash the distillate with H₂O, NaOH(aq), and NaCl(aq). E->F G 7. Separate the organic layer. F->G H 8. Dry the organic layer over anhydrous Na₂SO₄. G->H I 9. Decant the pure This compound. H->I Isolate Product

Caption: Experimental workflow for the synthesis of this compound.

Oxymercuration-Demercuration of this compound to 1-Methylcyclohexanol

This procedure outlines the conversion of this compound to 1-methylcyclohexanol.

Materials:

  • This compound (28.8 g, 0.300 mole)

  • Mercury(II) acetate (95.7 g, 0.300 mole)

  • Water (300 mL)

  • Diethyl ether (300 mL + 2x100 mL for extraction)

  • 6 N Sodium hydroxide (150 mL)

  • 0.5 M Sodium borohydride in 3 N sodium hydroxide (300 mL)

  • 3 L three-necked flask with mechanical stirrer and thermometer

  • Ice bath

  • Magnesium sulfate

Procedure:

  • In a 3 L three-necked flask, dissolve 95.7 g of mercury(II) acetate in 300 mL of water.[8]

  • Add 300 mL of diethyl ether to the solution.[8]

  • While stirring vigorously, add 28.8 g of this compound and continue stirring for 30 minutes at room temperature.[8]

  • Add 150 mL of 6 N sodium hydroxide solution.[8]

  • Cool the mixture in an ice bath and add 300 mL of 0.5 M sodium borohydride in 3 N sodium hydroxide at a rate that maintains the temperature at or below 25°C.[8]

  • Stir the reaction mixture at room temperature for 2 hours.[8]

  • Separate the supernatant liquid from the mercury.[8]

  • Separate the ether layer and extract the aqueous layer with two 100 mL portions of diethyl ether.[8]

  • Combine the ether solutions, dry over magnesium sulfate, and distill to obtain 1-methylcyclohexanol. The expected yield is 70.5–75.4%.[8]

Applications in Research and Drug Development

This compound is a versatile compound with several applications in scientific research and as a precursor in the synthesis of more complex molecules.

  • Stereochemical Probe: Due to its prochiral nature, it is used to investigate the stereochemical and regiochemical outcomes of various reactions involving alkenes, such as hydrosilylation and hydroformylation.[1][5]

  • Intermediate in Synthesis: It serves as a starting material for the synthesis of various organic compounds, which can be valuable intermediates in the development of pharmaceuticals and agrochemicals.[1]

  • Polymer Science: It can be used as a monomer in polymerization reactions to create polymers with specific properties.[2]

Safety Information

This compound is a highly flammable liquid and vapor.[4][9] It can cause skin and eye irritation and may be harmful if swallowed as it can cause lung damage.[4][9] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Keep away from sources of ignition.[4]

References

The Discovery and Synthetic History of 1-Methylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexene, a cyclic alkene with the chemical formula C₇H₁₂, is a versatile and historically significant molecule in the field of organic chemistry.[1][2] Its unique structural and reactive properties have made it a valuable intermediate in the synthesis of a wide range of compounds, from fragrances to pharmaceuticals.[1] This technical guide provides an in-depth exploration of the discovery and history of this compound, its key synthetic methodologies with detailed experimental protocols, and its role as a precursor in the development of therapeutic agents.

Historical Context and Discovery

While the precise first synthesis of this compound is not readily documented in contemporary databases, its discovery is intrinsically linked to the pioneering work on cycloalkanes and cycloalkenes by chemists in the late 19th and early 20th centuries. The investigations of Russian chemists such as Vladimir Markovnikov, known for his rule regarding the addition of protic acids to alkenes, and Nikolay Demyanov, who studied ring expansion and contraction reactions, laid the fundamental groundwork for understanding the chemistry of cyclic hydrocarbons. The development of synthetic routes to cyclic compounds during this era undoubtedly led to the preparation and characterization of this compound and its isomers. Early methods for the formation of carbon-carbon double bonds, such as elimination reactions, were the likely avenues for its initial synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and spectroscopic properties is paramount for its application in research and synthesis. The key data for this compound are summarized in the tables below.

Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₇H₁₂[3]
Molecular Weight96.17 g/mol
Boiling Point110-111 °C[3][4][5]
Density0.811 g/mL at 20 °C[3][4][5]
Refractive Index (n²⁰/D)1.450[3][4]
Melting Point-120.4 °C[3]
Flash Point-4 °C
Water Solubility52 mg/L at 25 °C[3]
Spectroscopic Data of this compound
Spectroscopy TypeKey Peaks/SignalsReference(s)
¹H NMR (Proton NMR)δ 5.46 (m, 1H, C=CH), 1.96 (m, 4H, allylic CH₂), 1.63 (s, 3H, CH₃), 1.55 (m, 4H, CH₂)[6][7]
¹³C NMR (Carbon NMR)δ 134.4 (C=C-CH₃), 121.5 (C=CH), 30.2, 25.6, 23.2, 22.5 (CH₂), 23.5 (CH₃)[8]
IR (Infrared)3018 cm⁻¹ (=C-H stretch), 2926, 2857, 2836 cm⁻¹ (C-H stretch), 1670 cm⁻¹ (C=C stretch), 1449, 1378 cm⁻¹ (C-H bend)[6]
MS (Mass Spectrometry)m/z 96 (M+), 81, 68, 67, 53, 41, 39[9]

Key Synthetic Methodologies and Experimental Protocols

Several reliable methods have been established for the synthesis of this compound. The following sections detail the most common and effective experimental protocols.

Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This is a classic and widely used method for the preparation of this compound, proceeding via an E1 elimination mechanism.

Experimental Protocol:

  • Reactants: 2-Methylcyclohexanol (e.g., 20 g)

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (e.g., 5 mL of H₂SO₄)

  • Apparatus: A round-bottom flask equipped with a distillation apparatus.

  • Procedure:

    • To a 250 mL round-bottom flask, add 20 g of 2-methylcyclohexanol.

    • Slowly and with stirring, add 5 mL of concentrated sulfuric acid dropwise.

    • Heat the mixture at 90 °C for 3 hours.[1]

    • The product, this compound, will distill from the reaction mixture.

    • Collect the distillate and wash it with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Purify the product by simple distillation.

  • Yield: 75-90%[1]

Base-Induced Elimination from a 1-Methylcyclohexyl Halide

This method follows an E2 elimination mechanism and is also an effective route to this compound.

Experimental Protocol:

  • Reactant: 1-Bromo-1-methylcyclohexane

  • Base: Sodium ethoxide (NaOEt) in ethanol

  • Apparatus: A round-bottom flask with a reflux condenser.

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

    • Dissolve 1-bromo-1-methylcyclohexane in absolute ethanol and add it to the sodium ethoxide solution.

    • Heat the reaction mixture to reflux for several hours.

    • After cooling, pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extract with water and dry it over an anhydrous drying agent.

    • Purify the product by distillation.

  • Yield: Typically high, often exceeding 80%.

Wittig Reaction of Cyclohexanone

The Wittig reaction provides a versatile method for the synthesis of alkenes from ketones.

Experimental Protocol:

  • Reactants: Cyclohexanone, a methyl-substituted phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

  • Apparatus: A two- or three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • In a flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

    • Add a strong base (e.g., n-BuLi) at low temperature (e.g., 0 °C) to generate the ylide.

    • To the resulting ylide solution, add cyclohexanone dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and purify the this compound by distillation.

  • Yield: Variable, depending on the specific conditions and reagents used.

Role in Drug Development: Precursor to Paroxetine

This compound serves as a crucial starting material in the synthesis of various pharmaceuticals. A prominent example is its use in the production of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1][10]

Signaling Pathway of Paroxetine

Paroxetine's therapeutic effect is achieved by blocking the serotonin transporter (SERT) in the presynaptic neuron.[10][11] This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of this neurotransmitter available to bind to postsynaptic receptors.[10][11] The enhanced serotonergic activity is believed to be responsible for the antidepressant and anxiolytic effects of the drug.[11][12]

Paroxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Released Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Released Release Serotonin_Synapse Serotonin (5-HT) Serotonin_Released->Serotonin_Synapse SERT Serotonin Transporter (SERT) Paroxetine Paroxetine Paroxetine->SERT Inhibits Serotonin_Synapse->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin_Synapse->Serotonin_Receptor Binding Neuronal_Response Therapeutic Effect (Antidepressant/Anxiolytic) Serotonin_Receptor->Neuronal_Response Signal Transduction

Caption: Mechanism of action of Paroxetine, an SSRI synthesized from this compound.

Experimental Workflow: Synthesis of Paroxetine from this compound (Conceptual)

The synthesis of a complex molecule like paroxetine from this compound involves a multi-step process. While specific proprietary industrial syntheses may vary, a conceptual workflow illustrates the transformation of this simple cycloalkene into a potent therapeutic agent.

Paroxetine_Synthesis_Workflow Start This compound Step1 Epoxidation Start->Step1 Intermediate1 This compound Oxide Step1->Intermediate1 Step2 Ring Opening with 4-Fluorophenylmagnesium Bromide Intermediate1->Step2 Intermediate2 trans-2-(4-Fluorophenyl)-1-methylcyclohexanol Step2->Intermediate2 Step3 Oxidative Cleavage Intermediate2->Step3 Intermediate3 Aldehyde-acid Intermediate Step3->Intermediate3 Step4 Reductive Amination with Sesamol Derivative Intermediate3->Step4 Intermediate4 Piperidine Ring Formation Step4->Intermediate4 Step5 Final Modifications & Purification Intermediate4->Step5 End Paroxetine Step5->End

Caption: A conceptual multi-step synthesis workflow from this compound to Paroxetine.

Conclusion

This compound, a seemingly simple cyclic alkene, holds a significant place in the landscape of organic chemistry. Its straightforward synthesis and versatile reactivity have made it an indispensable building block for more complex molecules. For researchers and professionals in drug development, understanding the history, properties, and synthetic utility of such foundational molecules is crucial for the innovation of new therapeutic agents. The journey of this compound from a basic hydrocarbon to a key precursor in the synthesis of life-changing medications like paroxetine underscores the profound impact of fundamental organic chemistry on modern medicine.

References

spectroscopic data for 1-Methylcyclohexene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Spectroscopic Data of 1-Methylcyclohexene

This guide provides a comprehensive overview of the spectroscopic data for this compound, a common unsaturated cyclic hydrocarbon. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize spectroscopic techniques for molecular structure elucidation. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a workflow visualization for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The data presented was acquired in a chloroform-d (CDCl₃) solvent.[1]

Signal AssignmentChemical Shift (ppm)
Vinylic Proton (-C=CH-)~5.38
Allylic Protons (-C=C-CH₂-)~1.96
Methyl Protons (-CH₃)~1.63
Cyclohexane Ring Protons~1.89, ~1.61, ~1.54

Table 1: ¹H NMR chemical shifts for this compound.[1][2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to show seven distinct carbon signals: two for the sp²-hybridized carbons of the double bond and five for the sp³-hybridized carbons of the ring and the methyl group.[3]

Carbon AssignmentChemical Shift (ppm)
Quaternary Alkene Carbon (C1)~134.0
Tertiary Alkene Carbon (C2)~121.0
Allylic Methylene Carbon (C3)~30.0
Methylene Carbon (C4)~25.5
Methylene Carbon (C5)~22.5
Allylic Methylene Carbon (C6)~29.5
Methyl Carbon (-CH₃)~23.0

Table 2: Approximate ¹³C NMR chemical shifts for this compound. Note: Specific shifts can vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-3100C-H StretchAlkene (=C-H)
2800-3000C-H StretchAlkane (-C-H)
1640-1680C=C StretchAlkene (C=C)

Table 3: Key IR absorption bands for this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₂), the molecular weight is 96.17 g/mol .[5] The electron ionization (EI) mass spectrum shows a prominent molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)Relative IntensityProposed Fragment
9641.4%[M]⁺ (Molecular Ion)
81100.0%[M - CH₃]⁺
6836.0%Retro-Diels-Alder fragment
6741.6%[C₅H₇]⁺
5528.4%[C₄H₇]⁺
5415.7%[C₄H₆]⁺
5312.6%[C₄H₅]⁺

Table 4: Major peaks in the mass spectrum of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation : Accurately weigh 5-25 mg of the liquid this compound sample.[6] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[7][8] The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[8]

  • Filtration and Transfer : To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[6][8] Ensure the liquid height in the tube is between 4.0 and 5.0 cm.[7]

  • Instrument Setup : Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.[7] Place the assembly into the NMR spectrometer.

  • Data Acquisition :

    • Locking : The instrument's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[7]

    • Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[7]

    • Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[7]

    • Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the data. For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[7]

IR Spectroscopy Protocol (Neat Liquid Sample)
  • Sample Preparation : This method is for acquiring a spectrum of the pure liquid without a solvent.[9][10] Place 1-2 drops of dry, neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[9][10]

  • Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film "sandwich" between the plates.[9] Ensure the liquid has spread evenly.

  • Data Acquisition : Place the salt plate assembly into the sample holder of the IR spectrometer.[10] Record the spectrum. The instrument measures the absorption of infrared light at different wavenumbers.[11]

  • Cleaning : After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and dry them completely before storing them in a desiccator to prevent damage from moisture.[9][10]

Mass Spectrometry Protocol (Volatile Liquid Sample via Electron Ionization)
  • Sample Introduction : Introduce a small amount of the volatile this compound liquid into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system. The sample is vaporized in a heated inlet.[12]

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[13]

  • Fragmentation : The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged ions and neutral radicals.

  • Mass Analysis : The resulting ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Splitting) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (Molecular Weight, Fragmentation) MS->Data_MS Structure Confirm Structure of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

A flowchart illustrating the general workflow for spectroscopic analysis of this compound.

References

1-Methylcyclohexene CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Methylcyclohexene

This technical guide provides a comprehensive overview of this compound, a significant cycloalkene in organic synthesis and various industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, spectroscopic data, and key experimental protocols.

Chemical Identity and Nomenclature

This compound is a cyclic organic compound with a methyl group attached to one of the carbons of the double bond.[1] Its chemical properties and reactivity are largely defined by the presence of the endocyclic double bond and the methyl substituent.

CAS Number: 591-49-1[2][3]

Nomenclature:

TypeName
IUPAC Name This compound[4][5]
Systematic IUPAC Name 1-methylcyclohex-1-ene[5][6]
Common Synonyms 1-Methyl-1-cyclohexene, 2,3,4,5-Tetrahydrotoluene, α-Methylcyclohexene[6][7][8]
Molecular Formula C₇H₁₂[2][3][7]
SMILES CC1=CCCCC1[1][4]
InChI Key CTMHWPIWNRWQEG-UHFFFAOYSA-N[1][7]

Physicochemical Properties

This compound is a colorless, volatile, and highly flammable liquid with a characteristic aromatic hydrocarbon-like odor.[7] It is miscible with many nonpolar solvents like benzene, ether, and cyclohexane but has limited solubility in water.[7][9]

PropertyValue
Molecular Weight 96.17 g/mol [3][7]
Melting Point -119.4 °C to -120.4 °C[1][7]
Boiling Point 110-111 °C[1][7][10]
Density 0.811 g/mL at 20 °C[1][7][10]
Refractive Index (n²⁰/D) 1.45[7][9]
Vapor Pressure 27.4 mmHg at 20.2 °C; 36.4 mmHg at 25.0 °C[7][9]
Water Solubility 52 mg/kg at 25 °C[7][9]
Flash Point -3 °C (25 °F)[7][9]
Henry's Law Constant 8.86 x 10⁻² atm·m³/mol at 25 °C[7][9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound in the gas phase displays characteristic peaks for alkenes.[10]

Wavenumber (cm⁻¹)Assignment
3020–3080Alkene C-H stretching vibrations[10]
1640–1680C=C stretching vibration[10]
700–1000Out-of-plane bending of vinylic protons (strong absorption)[10]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of this compound.[10]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ)MultiplicityAssignment
5.37–5.40 ppmMultipletVinylic proton[10]
1.65 ppmSingletMethyl protons[10]
1.45–2.15 ppmMultipletCyclohexyl protons[10]

¹³C NMR (CDCl₃):

Chemical Shift (δ)Assignment
124.5 ppmsp² carbons (C1, C2)[10]
20-50 ppmsp³ carbons

Experimental Protocols

Several well-established methods are used for the synthesis of this compound. Below are detailed protocols for three common synthetic routes.

4.1. Synthesis via Acid-Catalyzed Dehydration of 1-Methylcyclohexanol (E1 Elimination)

This is a classic E1 elimination reaction where an alcohol is dehydrated using a strong acid catalyst.[11]

Experimental Procedure: [11]

  • To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.

  • Under constant stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.

  • Heat the mixture at 90 °C for 3 hours.

  • After cooling to room temperature, distill the product.

  • Analyze the purity of the collected distillate using Gas Chromatography (GC). A typical yield is around 84% with a purity greater than 98%.

Safety Precaution: Always handle strong acids like concentrated sulfuric acid with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.

E1_Elimination cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Product 1-Methylcyclohexanol 1-Methylcyclohexanol Carbocation Carbocation 1-Methylcyclohexanol->Carbocation Protonation & Loss of H₂O H2SO4 H2SO4 Heat Heat This compound This compound Carbocation->this compound Deprotonation

Caption: E1 Dehydration of 1-Methylcyclohexanol.

4.2. Synthesis via Base-Induced Elimination from 1-Methylcyclohexyl Bromide (E2 Reaction)

This method involves an E2 mechanism where a strong base promotes the elimination of HBr.[11]

Experimental Procedure: [11]

  • Dissolve 15 g of 1-methylcyclohexyl bromide in 100 mL of dry ethanol in a suitable flask.

  • Add 2.5 g of sodium ethoxide (EtONa) to the solution.

  • Reflux the mixture for 2 hours.

  • After cooling, filter the solution to remove any precipitated sodium salts.

  • Perform vacuum distillation on the filtrate to isolate the product. The expected yield is approximately 82%.

  • Confirm the product identity using Gas Chromatography-Mass Spectrometry (GC/MS).

4.3. Synthesis from Cyclohexanone via Grignard Reaction and Dehydration

This two-step synthesis involves the formation of 1-methylcyclohexanol from cyclohexanone, followed by dehydration.[12]

Experimental Procedure: [12]

  • Step 1: Grignard Reaction. Prepare a 3M solution of methylmagnesium chloride in tetrahydrofuran (THF). In a separate flask under a nitrogen atmosphere and cooled to -10 °C, add 9.8 g (0.1 mol) of cyclohexanone dissolved in 35 mL of THF. Slowly add 45 mL of the methylmagnesium chloride solution, ensuring the temperature does not exceed 0 °C. After 30 minutes, quench the reaction with 2M hydrochloric acid until the pH is 3-4. Extract the product with ethyl acetate, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Step 2: Dehydration. Filter the dried organic layer and add 50 mL of 1,2-dichloroethane and 0.6 g of p-toluenesulfonic acid. Heat the mixture to reflux to dehydrate the alcohol. The resulting solution contains this compound, which can be used directly for subsequent reactions or purified by distillation. The reported yield for this two-step process is 92%.

Key Chemical Reactions

This compound undergoes several characteristic reactions of alkenes, often with notable regioselectivity and stereoselectivity due to the methyl substituent.

5.1. Electrophilic Addition of HBr

The addition of hydrogen bromide (HBr) to this compound can yield two different products depending on the reaction conditions, illustrating Markovnikov's and anti-Markovnikov's rules.[13]

HBr_Addition cluster_markovnikov Markovnikov Addition cluster_anti_markovnikov Anti-Markovnikov Addition This compound This compound Ionic HBr Ionic HBr This compound->Ionic HBr HBr, Peroxides HBr, Peroxides This compound->HBr, Peroxides 1-bromo-1-methylcyclohexane 1-bromo-1-methylcyclohexane Ionic HBr->1-bromo-1-methylcyclohexane 1-bromo-2-methylcyclohexane 1-bromo-2-methylcyclohexane HBr, Peroxides->1-bromo-2-methylcyclohexane

Caption: Regioselectivity in HBr Addition.

5.2. Hydroboration-Oxidation

This two-step reaction converts this compound into an alcohol with anti-Markovnikov regioselectivity.[14]

Hydroboration_Oxidation This compound This compound Trialkylborane Trialkylborane This compound->Trialkylborane 1. B₂H₆ (Hydroboration) trans-2-Methylcyclohexanol trans-2-Methylcyclohexanol Trialkylborane->trans-2-Methylcyclohexanol 2. H₂O₂, NaOH (Oxidation)

Caption: Hydroboration-Oxidation of this compound.

5.3. Other Reactions

  • Hydrosilylation: The reaction with chloro(methyl)silanes can produce multiple products, with the regioselectivity and stereoselectivity depending on the number of chlorine atoms in the silane.[1]

  • Oxidation: Catalyzed by cytochrome P450, this compound can yield a mixture of hydroxylation and epoxidation products.[1]

  • Bromination: It undergoes electrophilic addition with bromine to form dibromides.[10] When methanol is used as a solvent, the reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by methanol to form two diastereomeric bromomethoxy products.[15]

References

Solubility of 1-Methylcyclohexene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylcyclohexene in various organic solvents. Due to its nonpolar nature, this compound exhibits high solubility in nonpolar organic solvents and is largely immiscible with water. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that nonpolar solutes, such as the hydrocarbon this compound, will readily dissolve in nonpolar solvents.[1] The intermolecular forces at play are primarily weak van der Waals forces (London dispersion forces). For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. In the case of this compound and nonpolar solvents, these energy changes are relatively balanced, leading to miscibility. Conversely, the significant energy required to disrupt the strong hydrogen bonds in a polar solvent like water, without the formation of comparably strong interactions with the nonpolar solute, results in very low solubility.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its miscibility with several nonpolar solvents has been noted. It is reported to be soluble in benzene and ether, and miscible with hydrocarbons of similar chemical structure, such as cyclohexane and cyclohexene.[2][3]

The only specific quantitative solubility data point found is for its solubility in water, which is very low, as expected for a nonpolar hydrocarbon.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityReference
Water2552 mg/kg[2][4]

It is important to note that while not quantified in the available literature, this compound is expected to be fully miscible with solvents like hexane, toluene, and diethyl ether under standard conditions due to their similar nonpolar characteristics.[5]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound in various organic solvents are not detailed in the surveyed literature, established methods for determining the solubility of a liquid organic compound in an organic solvent can be readily applied. The following is a detailed, generalized protocol based on common laboratory practices.

Gravimetric Method for Determining Solubility

This method is a reliable and straightforward approach for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the mass of this compound that can dissolve in a specific mass of an organic solvent at a given temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., hexane, ethanol, acetone)

  • Temperature-controlled water bath or incubator

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Micropipettes or syringes for accurate liquid transfer

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Evaporating dish or pre-weighed beaker

  • Oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh a known mass of the organic solvent into a glass vial.

    • Add an excess of this compound to the solvent. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

    • Securely seal the vial to prevent evaporation.

    • Place the vial in a temperature-controlled bath set to the desired experimental temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a mechanical shaker can be used.

  • Sample Extraction and Filtration:

    • Allow the vial to rest in the temperature-controlled bath for several hours to allow the undissolved this compound to settle.

    • Carefully draw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved droplets of this compound.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the majority of the solvent has evaporated, place the dish in an oven at a temperature slightly above the boiling point of the solvent but below the boiling point of this compound to remove any residual solvent.

    • Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has been removed.

    • The final mass is the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

    • Express the solubility as grams of this compound per 100 grams of solvent or in other desired units (e.g., molality, mole fraction).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Workflow A Start: Define System (this compound, Solvent, Temperature) B Prepare Saturated Solution (Add excess solute to solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) B->C D Phase Separation (Allow undissolved solute to settle) C->D E Extract and Filter Supernatant (Remove undissolved solute) D->E F Measure Mass of Saturated Solution E->F G Evaporate Solvent F->G H Dry and Weigh Solute (to constant mass) G->H I Calculate Solubility (Mass of Solute / Mass of Solvent) H->I J End: Report Solubility Data I->J

Caption: Workflow for Gravimetric Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of solubility, we can visualize the logical relationship between the properties of the solute and solvent and the resulting solubility outcome.

Solubility_Logic Solute Solute: this compound (Nonpolar) Interaction_Favorable Favorable Solute-Solvent Interactions (van der Waals forces) Solute->Interaction_Favorable Interaction_Unfavorable Unfavorable Solute-Solvent Interactions (Disruption of H-bonds) Solute->Interaction_Unfavorable Solvent_Nonpolar Solvent: Nonpolar (e.g., Hexane, Toluene) Solvent_Nonpolar->Interaction_Favorable Solvent_Polar Solvent: Polar (e.g., Water) Solvent_Polar->Interaction_Unfavorable Result_Soluble High Solubility / Miscible Interaction_Favorable->Result_Soluble Result_Insoluble Low Solubility / Immiscible Interaction_Unfavorable->Result_Insoluble

Caption: Factors Influencing this compound Solubility.

References

Thermochemical Profile of 1-Methylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the thermochemical data available for 1-methylcyclohexene. The information is intended for researchers, scientists, and professionals in drug development and other fields requiring precise thermodynamic values. This document summarizes key quantitative data in structured tables, outlines the experimental methodologies used for their determination, and provides a visual representation of the isomerization pathways of methylcyclohexenes.

Core Thermochemical Data

This compound (C₇H₁₂) is a cyclic alkene with a molecular weight of 96.17 g/mol .[1] Its thermochemical properties have been determined through various experimental techniques, providing crucial data for understanding its stability and reactivity.

Enthalpy and Gibbs Free Energy

The enthalpy of formation, combustion, and vaporization, along with the Gibbs free energy of formation, are fundamental parameters for chemical process design and analysis. Table 1 summarizes these key values for this compound.

Table 1: Enthalpy and Gibbs Free Energy of this compound

PropertyStateValueUnitsReference
Standard Enthalpy of Formation (ΔfH°)Gas-81.25 ± 0.79kJ/mol[2]
Standard Enthalpy of Formation (ΔfH°)Liquid-116.1 ± 0.9kJ/mol[2]
Standard Enthalpy of Combustion (ΔcH°)Liquid-4388.39 ± 0.67kJ/mol[3]
Standard Enthalpy of Vaporization (ΔvapH°)Liquid34.8 ± 0.2kJ/mol[4]
Standard Gibbs Free Energy of Formation (ΔfG°)Gas103.4kJ/mol[3]
Heat Capacity and Entropy

The heat capacity and entropy are essential for evaluating the effects of temperature on the thermodynamic properties of a substance. Table 2 presents these values for this compound in both the liquid and ideal gas phases.

Table 2: Heat Capacity and Standard Entropy of this compound

PropertyStateValueUnitsTemperature (K)Reference
Heat Capacity (Cp)Liquid185.7J/mol·K298.15[5]
Standard Entropy (S°)Liquid254.8J/mol·K298.15[6]
Heat Capacity (Cp)Ideal Gas135.8J/mol·K298.15[7]

Reaction Thermochemistry

The isomerization of methylcyclohexenes is a key area of study, providing insights into the relative stabilities of the different isomers. The enthalpies of reaction for the interconversion of this compound with its isomers have been experimentally determined.

Table 3: Reaction Enthalpies for Isomerization of Methylcyclohexenes

ReactionΔrH° (kJ/mol)MethodReference
Methylene-cyclohexane ⇌ this compound-7.2 ± 0.3Gas Phase Equilibrium[2]
3-Methylcyclohexene ⇌ this compound-8.1 ± 0.3Gas Phase Equilibrium[2]
4-Methylcyclohexene ⇌ this compound-5.8 ± 0.3Gas Phase Equilibrium[2]

Experimental Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work. While the full, detailed experimental procedures from the original publications are not readily accessible, this section outlines the general methodologies employed for the key measurements.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound was determined by Labbauf and Rossini (1961) using bomb calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

General Bomb Calorimetry Workflow:

cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place Place in Crucible weigh->place fuse Attach Fuse Wire place->fuse seal Seal Bomb fuse->seal pressurize Pressurize with O₂ seal->pressurize immerse Immerse in Water Bath pressurize->immerse equilibrate Equilibrate Temperature immerse->equilibrate ignite Ignite Sample equilibrate->ignite measure Measure ΔT ignite->measure calculate Calculate Heat of Combustion measure->calculate calibrate Calibrate with Benzoic Acid calibrate->calculate

Workflow for Bomb Calorimetry.

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, leading to a temperature increase. The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid. By measuring the temperature change and applying corrections for the heat capacity of the calorimeter and other factors, the enthalpy of combustion of the sample can be accurately determined.

Determination of Enthalpy of Isomerization

The enthalpies of isomerization of methylcyclohexenes were determined by Yursha and Kabo (1974) by studying the chemical equilibrium between the isomers in the gas phase at various temperatures.

General Gas-Phase Equilibrium Workflow:

cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation reactor Prepare Reactor introduce Introduce Isomer Mixture reactor->introduce heat Heat to T introduce->heat equilibrate Allow to Equilibrate heat->equilibrate sample Take Samples at Intervals equilibrate->sample gc Analyze by Gas Chromatography sample->gc determine Determine Molar Fractions gc->determine keq Calculate Keq determine->keq vant_hoff Apply van't Hoff Equation keq->vant_hoff calc_delta_h Calculate ΔrH° vant_hoff->calc_delta_h

Workflow for Gas-Phase Equilibrium Studies.

A mixture of the isomers is introduced into a reactor and heated to a specific temperature until equilibrium is reached. The composition of the equilibrium mixture is then determined, typically by gas chromatography. By measuring the equilibrium constant (Keq) at different temperatures, the standard enthalpy of reaction (ΔrH°) can be calculated using the van't Hoff equation.

Isomerization Pathways of Methylcyclohexenes

The relative stabilities of this compound and its isomers are dictated by their enthalpies of formation. The following diagram illustrates the isomerization pathways and the corresponding enthalpy changes, with this compound as the central, most stable isomer.

MCH1 This compound MCH3 3-Methylcyclohexene MCH3->MCH1 -8.1 kJ/mol MCH4 4-Methylcyclohexene MCH4->MCH1 -5.8 kJ/mol MCH_exo Methylene-cyclohexane MCH_exo->MCH1 -7.2 kJ/mol

Isomerization Enthalpies Relative to this compound.

This guide provides a consolidated source of thermochemical data for this compound, which is essential for both academic research and industrial applications. The presented data, based on established experimental work, offers a reliable foundation for thermodynamic calculations and modeling.

References

Unveiling the Natural Occurrence of 1-Methylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexene, a volatile monoterpene, is a naturally occurring cyclic alkene found in a variety of organisms, from plants to insects. While recognized for its role as an insect sex pheromone, its broader ecological significance and biosynthetic pathways are areas of active scientific inquiry. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various species, the analytical methods for its detection and quantification, its biosynthetic origins, and its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound (VOC) in a limited number of plant species and as a semiochemical in insects. Quantitative data on its concentration in various natural sources remains relatively sparse in the scientific literature.

Occurrence in the Plant Kingdom

The most well-documented plant source of this compound is Houttuynia cordata , a flowering plant native to Southeast Asia. It is a component of the plant's essential oil, contributing to its characteristic aroma. While several studies have analyzed the volatile constituents of Houttuynia cordata, specific quantitative data for this compound is not consistently reported. One study identified cyclohexene, 1-methyl-4-(1-methylethylidene)- as a component of Eucalyptus globulus essential oil, a structurally related monoterpene[1]. Another analysis of Houttuynia cordata leaves, stems, and roots identified cyclohexene, 1-methyl-4-(1-methylethylidene)- at a concentration of 1.36% in the leaves[2]. The Good Scents Company lists tomato and Mesua ferrea as other potential natural sources, although quantitative data is not provided[3].

Table 1: Reported Natural Occurrences of this compound and Related Compounds in Plants

SpeciesPlant PartCompoundConcentration (%)Reference
Houttuynia cordataLeavesCyclohexene, 1-methyl-4-(1-methylethylidene)-1.36[2]
Eucalyptus globulusNot specifiedCyclohexene, 1-methyl-4-(1-methylethylidene)-Not reported[1]
Occurrence in the Animal Kingdom

This compound is recognized as a sex pheromone for certain male insects[4]. This role as a semiochemical highlights its importance in insect communication and reproduction.

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpenes, is presumed to follow the methylerythritol 4-phosphate (MEP) pathway, which is active in plant plastids. This pathway produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthesis are:

  • Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by GPP synthase to form the C10 precursor, geranyl pyrophosphate (GPP).

  • Cyclization of GPP: A specific monoterpene synthase, a type of terpene cyclase, is responsible for the cyclization of GPP to form the this compound scaffold. The precise identity and characterization of the terpene synthase responsible for this compound production have not yet been reported in the scientific literature.

The general mechanism for monoterpene cyclization involves the ionization of GPP to a geranyl cation, which then undergoes a series of cyclizations and rearrangements, ultimately leading to the final monoterpene product. The specific folding of the terpene synthase active site dictates the final structure of the product.

monoterpene_biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP 1_Methylcyclohexene This compound GPP->1_Methylcyclohexene Monoterpene Synthase (hypothetical)

Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Protocols for Detection and Quantification

The analysis of this compound and other volatile monoterpenes from natural sources is typically performed using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction of volatile compounds from a sample matrix without the need for solvents.

Detailed GC-MS Protocol for Quantification of this compound

The following is a generalized protocol for the quantification of this compound in plant material. Optimization of parameters such as extraction time, temperature, and GC-MS conditions may be necessary for specific matrices.

1. Sample Preparation (HS-SPME):

  • Materials: Fresh or dried plant material, 20 mL headspace vials with septa, SPME fiber (e.g., 100 µm polydimethylsiloxane), heating block or water bath, analytical balance.

  • Procedure:

    • Weigh a precise amount of homogenized plant material (e.g., 1-2 g) into a headspace vial.

    • Add an internal standard (e.g., a known concentration of a non-native, stable isotope-labeled monoterpene or a different monoterpene not present in the sample) to the vial for accurate quantification.

    • Seal the vial with a septum cap.

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80 °C) for a specific equilibration time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (example):

    • Injector: Splitless mode, 250 °C.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • MS Conditions (example):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis and Quantification:

  • Identification: Identify this compound in the chromatogram by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak at m/z 96.

  • Quantification: Create a calibration curve using known concentrations of a this compound standard. The concentration of this compound in the sample can be calculated by comparing the peak area of the analyte to the peak area of the internal standard and relating this ratio to the calibration curve.

gcms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plant_Material Plant Material Homogenization Homogenization Plant_Material->Homogenization HS_Vial Headspace Vial with Internal Standard Homogenization->HS_Vial Heating Heating and Equilibration HS_Vial->Heating SPME HS-SPME Heating->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Results Results Quantification->Results

Caption: General workflow for the quantification of this compound in plant material.

Biological Activities and Ecological Roles

The known biological activities of this compound are primarily centered around its role as a semiochemical. However, as a monoterpene, it is likely to possess other ecological functions.

Semiochemical Activity

As previously mentioned, this compound functions as a sex pheromone in certain male insects, mediating mate attraction and recognition.

Potential Ecological Roles in Plants

While specific studies on the ecological roles of this compound in plants are limited, the broader class of monoterpenes is known to play crucial roles in plant defense and communication.

  • Plant Defense: Monoterpenes can act as deterrents to herbivores and pathogens. They can be directly toxic or act as feeding deterrents[5]. The volatile nature of these compounds allows them to be released upon tissue damage, signaling the presence of a threat to other parts of the plant and to neighboring plants.

  • Allelochemicals: Monoterpenes can be released into the environment and inhibit the germination and growth of competing plants, a phenomenon known as allelopathy. This can provide a competitive advantage to the producing plant[6][7].

  • Attraction of Natural Enemies: Plants can release specific volatile blends, including monoterpenes, to attract predators and parasitoids of the herbivores that are feeding on them. This indirect defense mechanism is a key component of tritrophic interactions.

Further research is needed to elucidate the specific roles of this compound in these ecological interactions for the plants that produce it.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding signaling pathways that are directly activated or modulated by this compound in any organism. In plants, the perception of herbivore-induced volatiles, including monoterpenes, can trigger a cascade of downstream signaling events, often involving phytohormones like jasmonic acid and salicylic acid, leading to the activation of defense gene expression. However, the specific receptors and initial signaling components that recognize this compound are unknown.

Conclusion and Future Directions

This compound is a naturally occurring monoterpene with a confirmed role as an insect sex pheromone and a documented presence in the essential oil of Houttuynia cordata. While the general principles of its biosynthesis and analysis are understood, several key areas require further investigation. Future research should focus on:

  • Quantitative analysis of this compound in a wider range of plant species to better understand its distribution in nature.

  • Identification and characterization of the specific terpene synthase(s) responsible for its biosynthesis from geranyl pyrophosphate. This will provide valuable insights into the evolution of monoterpene diversity.

  • Elucidation of the ecological roles of this compound in the plants that produce it, including its potential functions in direct and indirect defense and allelopathy.

  • Investigation of the signaling pathways that are triggered by this compound in both insects and plants to understand its mode of action as a semiochemical and a potential defense compound.

A deeper understanding of the natural occurrence, biosynthesis, and biological activities of this compound will not only advance our knowledge of chemical ecology but may also open up new avenues for the development of novel pest management strategies and pharmaceuticals.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Methylcyclohexene via Base-Induced Elimination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexene is a valuable cyclic alkene used as an intermediate in the synthesis of fragrances, a monomer precursor for polymer modification, and a building block in the development of pharmaceuticals.[1] This document provides detailed protocols for the synthesis of this compound through a base-induced elimination reaction, specifically the dehydrohalogenation of 1-bromo-1-methylcyclohexane. This E2 elimination pathway offers a reliable method for producing the target alkene.

Reaction Mechanism: E2 Elimination

The synthesis of this compound from 1-halo-1-methylcyclohexane using a strong, non-bulky base proceeds via an E2 (bimolecular elimination) mechanism. This is a single, concerted step where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group (e.g., Br⁻) departs simultaneously, leading to the formation of a double bond.[1][2] According to Zaitsev's rule, elimination reactions generally favor the formation of the more stable, more highly substituted alkene, which in this case is this compound.[2][3]

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State (Concerted Step) cluster_products Products start 1-Bromo-1-methylcyclohexane + Base (EtO⁻) ts [Simultaneous bond breaking/forming] Base abstracts β-hydrogen C-H bond breaks C=C π-bond forms C-Br bond breaks end This compound + EtOH + Br⁻ ts->end

Caption: E2 reaction mechanism for this compound synthesis.

Experimental Protocols

This section details the protocol for the dehydrohalogenation of 1-bromo-1-methylcyclohexane.

Protocol 1: Synthesis of this compound

This protocol is based on the E2 elimination of 1-bromo-1-methylcyclohexane using sodium ethoxide as the base.[1]

Materials:

  • 1-Bromo-1-methylcyclohexane

  • Sodium ethoxide (EtONa)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[4]

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 15 g of 1-bromo-1-methylcyclohexane in 100 mL of anhydrous ethanol.[1]

  • Addition of Base: Carefully add 2.5 g of sodium ethoxide to the solution.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 2 hours with gentle stirring.[1]

  • Workup - Cooling and Filtration: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. Filter the solution to remove the precipitated sodium bromide salt.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the solution sequentially with 50 mL of water, 50 mL of 3 N NaOH, and 50 mL of brine.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or calcium chloride.[4]

  • Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 110 °C.[4][5]

  • Analysis: Analyze the final product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.[1][6]

Workflow A 1. Dissolve 1-bromo-1-methylcyclohexane in anhydrous ethanol B 2. Add Sodium Ethoxide A->B C 3. Reflux for 2 hours B->C D 4. Cool and Filter Precipitate C->D E 5. Aqueous Workup (Wash with H₂O, NaOH, Brine) D->E F 6. Dry Organic Layer (e.g., MgSO₄) E->F G 7. Purify by Distillation F->G H 8. Analyze Product (GC-MS) G->H

Caption: Experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-Bromo-1-methylcyclohexane177.09~166-168~1.22
Sodium Ethoxide68.05--
This compound96.171100.811

Data sourced from[4][5]

Table 2: Typical Reaction Conditions and Yields

Starting MaterialBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1-Bromo-1-methylcyclohexaneSodium EthoxideEthanolReflux (~78)2~82>98
1-Chloro-1-methylcyclohexaneKOHEthanolReflux (~78)-Major Product-
1-Methylcyclohexanol (Acid-Catalyzed)H₂SO₄ (catalyst)None80-100375-90>98

Data for base-induced elimination from[1][2][7]. Data for acid-catalyzed dehydration is included for comparison from[1].

Logical Relationships in Synthesis

The synthesis involves specific starting materials, reagents, and catalysts to yield the desired product along with byproducts.

Logical_Relationship SM Starting Material (1-Bromo-1-methylcyclohexane) Reaction E2 Elimination SM->Reaction Base Base (Sodium Ethoxide) Base->Reaction Solvent Solvent (Ethanol) Solvent->Reaction Product Major Product (this compound) Reaction->Product Byproduct1 Byproduct (Sodium Bromide) Reaction->Byproduct1 Byproduct2 Byproduct (Ethanol) Reaction->Byproduct2

Caption: Key components and products of the elimination reaction.

Safety Precautions

  • Flammability: this compound and ethanol are flammable liquids.[5][8] All heating should be performed using a heating mantle, and no open flames should be present.

  • Corrosives: Sodium ethoxide is a strong base and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Irritants: 1-Bromo-1-methylcyclohexane can be irritating to the skin and eyes.

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

References

Application Note: Purification of 1-Methylcyclohexene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methylcyclohexene is a cyclic alkene utilized as a reagent and intermediate in various organic syntheses.[1] Commercial grades of this compound or products from synthesis reactions, such as the dehydration of 2-methylcyclohexanol, often contain isomeric impurities like 3-methylcyclohexene and 4-methylcyclohexene, as well as the saturated analog, methylcyclohexane.[2][3] Due to the close boiling points of these compounds, simple distillation is ineffective for achieving high purity. Fractional distillation is the preferred method for separating these components, leveraging the slight differences in their vapor pressures to achieve a high degree of separation.[4][5] This application note provides a detailed protocol for the purification of this compound using fractional distillation.

Principle of the Method

Fractional distillation separates liquid mixtures based on differences in boiling points.[5] When a mixture is heated, the component with the lower boiling point will vaporize more readily. In a fractional distillation column, a series of condensation and revaporization cycles occur on the surface of the column packing material. With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the distillation rate and temperature, components can be separated and collected as distinct fractions.

Data Presentation

A summary of the physical properties of this compound and its potential impurities is provided in the table below. The proximity of their boiling points necessitates the use of an efficient fractionating column for effective separation.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound 591-49-1C₇H₁₂96.17110-1110.811
3-Methylcyclohexene591-48-0C₇H₁₂96.171040.805
4-Methylcyclohexene591-47-9C₇H₁₂96.17101-1030.799
Methylcyclohexane108-87-2C₇H₁₄98.191010.770

Data sourced from multiple chemical databases.[1][6][7][8][9]

Experimental Protocols

Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Boiling chips or magnetic stir bar

    • Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

  • Glassware and Equipment:

    • Round-bottom flask (distilling flask)

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with thermometer adapter

    • Thermometer (-10 to 150 °C range)

    • Condenser (Liebig or Allihn)

    • Receiving flasks (round-bottom or Erlenmeyer)

    • Heating mantle with a variable controller

    • Lab jacks and clamps

    • Insulating material (glass wool or aluminum foil)

    • Gas chromatograph (for purity analysis)

Safety Precautions

  • This compound is a highly flammable liquid and vapor. All heating should be performed using a heating mantle; open flames must be avoided.

  • The distillation should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.

  • Ensure all glassware is free of cracks and stars.

  • Ground and bond the container and receiving equipment to prevent static discharge.

Experimental Workflow Diagram

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis and Storage start Start drying Dry crude this compound (e.g., with Na₂SO₄) start->drying filtration Filter or decant to remove drying agent drying->filtration setup Assemble fractional distillation apparatus filtration->setup heating Heat the distilling flask setup->heating collection Collect fractions based on boiling point heating->collection heating->collection Vapor ascends column analysis Analyze purity of fractions (e.g., by GC) collection->analysis collection->analysis Purified fractions storage Store purified this compound under appropriate conditions analysis->storage end End storage->end

Caption: Workflow for the purification of this compound.

Procedure

  • Preparation of Crude Sample:

    • If the crude this compound contains water, dry it by adding a suitable amount of anhydrous sodium sulfate or magnesium sulfate.

    • Swirl the flask occasionally for 15-20 minutes. The liquid should be clear, not cloudy.

    • Carefully decant or filter the dried liquid into the distilling flask.

  • Apparatus Setup:

    • Place the dried, crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

    • Securely clamp the distilling flask to a lab jack above a heating mantle.

    • Attach the fractionating column vertically to the neck of the distilling flask.

    • Place the distillation head on top of the fractionating column.

    • Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.

    • Place a receiving flask at the outlet of the condenser to collect the distillate.

    • Wrap the fractionating column with glass wool or aluminum foil to insulate it and maintain the temperature gradient.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the distilling flask gently. If using a stir bar, start the stirrer.

    • Observe the liquid as it begins to boil and the vapor starts to rise through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation rate, approximately 1-2 drops per second.

    • Record the temperature at which the first drop of distillate is collected. This will be the boiling point of the most volatile impurity (likely 4-methylcyclohexene or methylcyclohexane).

    • Collect the initial fraction (forerun) in a separate receiving flask until the temperature begins to rise more sharply.

    • As the temperature stabilizes at the boiling point of this compound (around 110 °C), change the receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • If the temperature drops or begins to fluctuate significantly after the main fraction is collected, stop the distillation. Do not distill to dryness.

  • Post-Distillation:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Disassemble the apparatus once it has reached room temperature.

    • Transfer the purified this compound to a clean, dry, and labeled storage bottle.

Data Analysis and Purity Assessment

  • The purity of the collected fractions should be determined by gas chromatography (GC).

  • Inject samples of the crude mixture, the forerun, and the main fraction into the GC.

  • Compare the retention times of the peaks with those of authentic standards to identify the components in each fraction.

  • Calculate the percentage purity of the main fraction by integrating the peak areas.

Expected Results

A successful fractional distillation should yield a main fraction of this compound with a purity exceeding 98-99%, as determined by GC analysis. The forerun will be enriched in the lower-boiling impurities (3-methylcyclohexene, 4-methylcyclohexene, and methylcyclohexane). A plot of temperature versus volume of distillate should show a plateau at the boiling point of the main component, this compound.

References

Application Notes and Protocols: Oxidation of 1-Methylcyclohexene with Potassium Permanganate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of 1-methylcyclohexene with potassium permanganate (KMnO₄) is a versatile reaction that can be controlled to yield two distinct and valuable products depending on the reaction conditions. Under mild, cold, and neutral or slightly alkaline conditions, syn-dihydroxylation occurs, producing cis-1-methylcyclohexane-1,2-diol, a vicinal diol. Conversely, under vigorous, hot, and acidic or basic conditions, the double bond undergoes oxidative cleavage to form 6-ketoheptanoic acid. The selective formation of either a diol or a keto acid makes this reaction a useful tool in organic synthesis, including the development of pharmaceutical intermediates. These application notes provide detailed protocols for both synthetic pathways.

Reaction Pathways

The reaction of this compound with potassium permanganate can proceed via two main pathways, dictated by the experimental conditions.

Syn-dihydroxylation (Mild Conditions)

Under cold, dilute, and neutral or slightly alkaline conditions, potassium permanganate acts as an oxidizing agent to produce a vicinal diol through the syn-addition of two hydroxyl groups across the double bond. This reaction proceeds through a cyclic manganate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol. The characteristic purple color of the permanganate solution disappears and a brown precipitate of manganese dioxide (MnO₂) is formed, indicating the progress of the reaction.[1][2]

Oxidative Cleavage (Vigorous Conditions)

When this compound is treated with hot, acidic, or concentrated potassium permanganate, the double bond is completely cleaved.[3] This more aggressive oxidation first forms the diol, which is then further oxidized, breaking the carbon-carbon bond of the original double bond. The carbon atoms of the former double bond are oxidized to a ketone and a carboxylic acid, respectively, resulting in the formation of 6-ketoheptanoic acid.[3]

Data Presentation

The following table summarizes the key quantitative data for the two primary oxidation pathways of this compound with potassium permanganate. Please note that yields can vary based on the precise experimental setup and purification methods.

Product NameReaction ConditionsReactant Molar Ratio (this compound:KMnO₄)Solvent SystemTemperatureTypical YieldReference
cis-1-Methylcyclohexane-1,2-diol Cold, dilute, slightly alkaline~1:1Water/Acetone or Water/t-Butanol0-5 °C70-85%General procedure adapted from similar alkene dihydroxylations.
6-Ketoheptanoic acid Hot, acidicStoichiometric excess of KMnO₄Water/Acetic AcidReflux (~100 °C)40-60%General procedure adapted from similar alkene cleavages.

Experimental Protocols

Protocol 1: Synthesis of cis-1-Methylcyclohexane-1,2-diol via Syn-dihydroxylation

This protocol describes the preparation of cis-1-methylcyclohexane-1,2-diol from this compound using cold, dilute potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Acetone (or tert-butanol)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Stir plate and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of a 1:1 mixture of acetone and water.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of 8.2 g of potassium permanganate and 1.0 g of sodium hydroxide in 150 mL of cold distilled water.

  • Slowly add the potassium permanganate solution to the stirred this compound solution via a dropping funnel over a period of approximately 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of manganese dioxide will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours, or until the purple color no longer persists, indicating the complete consumption of the permanganate.

  • To quench the reaction and dissolve the manganese dioxide precipitate, add a saturated solution of sodium bisulfite or solid sodium sulfite in small portions until the brown precipitate disappears and the solution becomes colorless or pale yellow.

  • Remove the acetone by rotary evaporation.

  • Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cis-1-methylcyclohexane-1,2-diol.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-Ketoheptanoic Acid via Oxidative Cleavage

This protocol details the preparation of 6-ketoheptanoic acid from this compound using hot, acidic potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled water

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5.0 g of this compound and 150 mL of a 10% aqueous sulfuric acid solution.

  • In a separate beaker, dissolve 25 g of potassium permanganate in 150 mL of water. Heating may be required to fully dissolve the KMnO₄.

  • Slowly add the hot potassium permanganate solution to the stirred this compound mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Once the addition is complete, heat the mixture to reflux using a heating mantle for 2-3 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Add solid sodium bisulfite in small portions until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Transfer the acidic solution to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 6-ketoheptanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows for the oxidation of this compound with potassium permanganate.

syn_dihydroxylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products MCH This compound ME Cyclic Manganate Ester MCH->ME Syn-addition KMnO4 KMnO4 (cold, dilute, alkaline) KMnO4->ME Diol cis-1-Methylcyclohexane-1,2-diol ME->Diol Hydrolysis (H2O) MnO2 MnO2 ME->MnO2 Reduction

Syn-dihydroxylation of this compound

oxidative_cleavage cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products MCH This compound Diol_int cis-1-Methylcyclohexane-1,2-diol MCH->Diol_int Initial Oxidation KMnO4_hot KMnO4 (hot, acidic) KMnO4_hot->Diol_int MnO2_cleavage MnO2 KMnO4_hot->MnO2_cleavage Reduction Ketoacid 6-Ketoheptanoic Acid Diol_int->Ketoacid C-C Bond Cleavage & Further Oxidation

Oxidative Cleavage of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine this compound and Solvent Cooling Cool to 0-5 °C (for Diol) or Heat to Reflux (for Keto Acid) Reactants->Cooling Addition Slowly Add KMnO4 Solution Cooling->Addition Stirring Stir for 1-3 hours Addition->Stirring Quench Quench with NaHSO3 Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Final Recrystallization/Chromatography Evaporation->Final

General Experimental Workflow

References

Application Notes: Ozonolysis of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the double or triple bonds within unsaturated compounds, such as alkenes and alkynes.[1][2] This process is a cornerstone of synthetic organic chemistry and is widely employed in the pharmaceutical industry for the synthesis of complex molecules and in analytical chemistry for structure elucidation. The reaction proceeds via the formation of an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (trioxolane).[1][2][3] Subsequent work-up of the ozonide determines the final products. For 1-methylcyclohexene, a cyclic alkene, ozonolysis results in the opening of the ring to form a linear dicarbonyl compound.[4][5] The nature of these carbonyl groups—aldehyde, ketone, or carboxylic acid—is dictated by the choice of work-up conditions.[4][6]

Reaction Mechanism: The Criegee Mechanism

The generally accepted mechanism for the ozonolysis of alkenes was proposed by Rudolf Criegee.[1][2] The process can be described in three main stages:

  • Formation of the Primary Ozonide (Molozonide): Ozone acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the double bond of this compound. This concerted step forms a highly unstable five-membered ring intermediate known as a primary ozonide or molozonide.[1][3]

  • Decomposition and Recombination: The molozonide is transient and rapidly decomposes through a retro-1,3-dipolar cycloaddition.[1] This cleavage breaks the carbon-carbon bond of the original double bond and one of the oxygen-oxygen bonds of the ozonide, yielding a ketone (acetone, from the more substituted carbon) and a carbonyl oxide (the Criegee intermediate).[3] These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable five-membered ring called a secondary ozonide or trioxolane.[1]

  • Work-up: The secondary ozonide is relatively stable but is typically not isolated due to its explosive nature.[4] It is directly converted to the final products through a work-up procedure. The two primary types of work-up are reductive and oxidative.[4][6]

    • Reductive Work-up: This is the more common method and is typically carried out using reagents such as dimethyl sulfide (DMS), triphenylphosphine (PPh₃), or zinc dust with water or acetic acid.[4][7] These reagents reduce the peroxidic bridge of the ozonide, yielding aldehydes and ketones. In the case of this compound, reductive work-up yields 6-oxoheptanal.[8]

    • Oxidative Work-up: This method employs an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), often in the presence of an acid or base.[4] Any aldehydes formed during the initial cleavage are further oxidized to carboxylic acids. Ketones, however, are resistant to further oxidation under these conditions. For this compound, an oxidative work-up results in the formation of 6-oxoheptanoic acid.

Diagram of the Ozonolysis Reaction Mechanism

G cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Retro-1,3-Dipolar Cycloaddition cluster_step3 Step 3: 1,3-Dipolar Cycloaddition cluster_step4 Step 4: Work-up This compound This compound + O₃ Molozonide Primary Ozonide (Molozonide) This compound->Molozonide [3+2] Cycloaddition Criegee Intermediate Ketone + Carbonyl Oxide (Criegee Intermediate) Molozonide->Criegee Intermediate Decomposition Ozonide Secondary Ozonide (Trioxolane) Criegee Intermediate->Ozonide Recombination Reductive Products 6-Oxoheptanal Ozonide->Reductive Products Reductive Work-up (e.g., DMS, Zn/H₂O) Oxidative Products 6-Oxoheptanoic Acid Ozonide->Oxidative Products Oxidative Work-up (e.g., H₂O₂)

Caption: Reaction mechanism for the ozonolysis of this compound.

Experimental Protocols

Materials and Equipment:

  • Ozone generator

  • Reaction flask (three-necked, round-bottomed)

  • Gas dispersion tube

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Magnetic stirrer and stir bar

  • Drying tube (filled with calcium chloride or similar desiccant)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, methanol)

  • Nitrogen or argon gas

  • For Reductive Work-up: Dimethyl sulfide (DMS) or zinc dust and acetic acid

  • For Oxidative Work-up: Hydrogen peroxide (30% solution)

  • Saturated aqueous sodium bicarbonate, brine, and sodium sulfate

Protocol 1: Ozonolysis of this compound with Reductive Work-up

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a gas outlet connected to a drying tube, and a low-temperature thermometer. Place the flask in a cooling bath maintained at -78 °C.[1]

  • Charging the Flask: Charge the flask with this compound (1 equivalent) dissolved in a suitable solvent such as a 1:1 mixture of dichloromethane and methanol.[1]

  • Ozonolysis: Begin stirring the solution and pass a stream of ozone-enriched oxygen from an ozone generator through the gas inlet tube. Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates the complete consumption of the alkene and the presence of excess ozone.[1]

  • Quenching: Discontinue the ozone flow and bubble nitrogen or argon gas through the solution to remove any excess ozone until the blue color disappears.

  • Reductive Work-up: While maintaining the cold temperature, add dimethyl sulfide (DMS, 1.5 equivalents) dropwise to the reaction mixture.

  • Warming and Stirring: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours to ensure complete reduction of the ozonide.

  • Work-up and Purification: Concentrate the reaction mixture using a rotary evaporator. Dilute the residue with water and extract with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-oxoheptanal. The product can be further purified by column chromatography if necessary.

Protocol 2: Ozonolysis of this compound with Oxidative Work-up

  • Reaction Setup and Ozonolysis: Follow steps 1-4 from Protocol 1.

  • Oxidative Work-up: Slowly add 30% hydrogen peroxide (H₂O₂, 3 equivalents) to the cold reaction mixture.

  • Warming and Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. The reaction can be stirred overnight to ensure complete oxidation.

  • Work-up and Purification: Carefully quench any excess peroxide by adding a small amount of a reducing agent like sodium bisulfite solution. Acidify the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-oxoheptanoic acid. Purification can be achieved through recrystallization or column chromatography.

Experimental Workflow Diagram

G start This compound in CH₂Cl₂/MeOH at -78°C ozonolysis Bubble O₃ until blue color persists start->ozonolysis purge Purge with N₂ to remove excess O₃ ozonolysis->purge ozonide Secondary Ozonide Intermediate purge->ozonide reductive_workup Add Dimethyl Sulfide (DMS) ozonide->reductive_workup oxidative_workup Add Hydrogen Peroxide (H₂O₂) ozonide->oxidative_workup reductive_product 6-Oxoheptanal reductive_workup->reductive_product oxidative_product 6-Oxoheptanoic Acid oxidative_workup->oxidative_product

Caption: Experimental workflow for the ozonolysis of this compound.

Quantitative Data Summary

Starting MaterialReactionWork-up ConditionReagentsProductTypical Yield
This compoundOzonolysisReductive1. O₃, CH₂Cl₂/MeOH, -78 °C2. Dimethyl Sulfide (DMS)6-Oxoheptanal70-90%
This compoundOzonolysisReductive1. O₃, CH₂Cl₂/MeOH, -78 °C2. Zn, CH₃COOH6-Oxoheptanal65-85%
This compoundOzonolysisOxidative1. O₃, CH₂Cl₂/MeOH, -78 °C2. H₂O₂6-Oxoheptanoic Acid60-80%

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and precise reaction conditions.

References

Application Notes and Protocols for the Hydrosilylation of 1-Methylcyclohexene in Organosilane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental and versatile reaction for the synthesis of organosilanes. These silicon-containing organic compounds are pivotal in a wide array of applications, from materials science to medicinal chemistry and drug development. The hydrosilylation of cyclic alkenes, such as 1-methylcyclohexene, provides access to valuable saturated silane derivatives. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst and silane, making the selection of an appropriate protocol critical for achieving the desired product.

This document provides detailed application notes and experimental protocols for the hydrosilylation of this compound using various catalytic systems, including platinum, rhodium, and ruthenium-based catalysts, as well as a free-radical initiated method.

Catalytic Systems and Mechanistic Overview

The hydrosilylation of alkenes is most commonly catalyzed by transition metal complexes. The prevalent mechanism for these catalysts is the Chalk-Harrod mechanism.[1] This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination of the alkylsilane product.[1]

Key Catalysts:

  • Platinum-based catalysts: Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used due to their high activity.[2][3] They typically promote anti-Markovnikov addition.[1]

  • Rhodium-based catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) is another effective catalyst for hydrosilylation.[2]

  • Ruthenium-based catalysts: Specific ruthenium complexes have shown high efficiency and selectivity in the hydrosilylation of challenging substrates like this compound.

  • Free-Radical Initiators: Peroxides or UV light can initiate the hydrosilylation of this compound, often proceeding with distinct stereoselectivity compared to metal-catalyzed reactions.[4]

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst and silane significantly influences the yield and stereoselectivity of the hydrosilylation of this compound. The following table summarizes available quantitative data for different reaction conditions.

Catalyst SystemSilaneProduct(s)Yield (%)cis:trans RatioReference
Peroxide/Heat or UV LightTrichlorosilanecis/trans-1-methyl-2-(trichlorosilyl)cyclohexane-6:1 (Peroxide/Heat or UV) / 2.5:1 (Thermal)[4]
Ruthenium Silylene ComplexPhenylsilane(±) trans-1-PhSiH₂-2-Me-cyclo-C₆H₁₀70-

Note: Further research is required to populate this table with more extensive comparative data.

Experimental Protocols

Protocol 1: Free-Radical Initiated Hydrosilylation with Trichlorosilane

This protocol describes the hydrosilylation of this compound initiated by peroxides or UV light, leading to a mixture of cis and trans isomers of 1-methyl-2-(trichlorosilyl)cyclohexane.[4]

Materials:

  • This compound

  • Trichlorosilane

  • Benzoyl peroxide (for peroxide initiation)

  • Anhydrous toluene (solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

  • UV photoreactor (for UV initiation)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure (Peroxide-Initiated):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene.

  • Under a nitrogen atmosphere, add trichlorosilane (1.2 eq).

  • Add a catalytic amount of benzoyl peroxide (e.g., 1-2 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours, monitoring the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench any remaining trichlorosilane with a suitable reagent.

  • Remove the solvent under reduced pressure.

  • Purify the product by fractional distillation under reduced pressure to isolate the cis and trans isomers of 1-methyl-2-(trichlorosilyl)cyclohexane.

Procedure (UV-Initiated):

  • In a quartz reaction vessel suitable for photochemistry, combine this compound (1.0 eq) and trichlorosilane (1.2 eq) in anhydrous toluene.

  • Irradiate the mixture with a UV lamp at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, work up the reaction as described in the peroxide-initiated procedure.

Protocol 2: Platinum-Catalyzed Hydrosilylation with Triethoxysilane (General Procedure Adaptation)

This protocol is an adaptation of a general procedure for Karstedt's catalyst with terminal alkenes and can be optimized for this compound.[1]

Materials:

  • This compound

  • Triethoxysilane

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • Anhydrous toluene or dichloromethane (solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous solvent.

  • Add triethoxysilane (1.1 eq) to the solution.

  • Add Karstedt's catalyst solution (e.g., 10-100 ppm Pt loading) dropwise to the stirred reaction mixture.[3] An exothermic reaction may be observed.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by GC or TLC until the starting materials are consumed. Reaction times can range from a few minutes to several hours.[3]

  • Upon completion, the product can be purified by distillation under reduced pressure.

Protocol 3: Rhodium-Catalyzed Hydrosilylation with a Hydrosilane (General Procedure Adaptation)

This protocol is an adaptation based on the known reactivity of Wilkinson's catalyst for the hydrosilylation of alkenes.[2]

Materials:

  • This compound

  • A suitable hydrosilane (e.g., triethylsilane, diphenylsilane)

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Anhydrous toluene or THF (solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Wilkinson's catalyst (e.g., 0.1-1 mol%) in the chosen anhydrous solvent.

  • Add this compound (1.0 eq) to the catalyst solution.

  • Add the hydrosilane (1.1 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation.

Visualizations

Experimental Workflow for Hydrosilylation of this compound

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Reactant1 This compound Setup Combine Reactants + Catalyst + Solvent (Inert Atmosphere) Reactant1->Setup Reactant2 Hydrosilane Reactant2->Setup Conditions Stirring Temperature Control (e.g., RT, Reflux) Setup->Conditions Workup Quenching (if needed) Solvent Removal Conditions->Workup Purification Distillation or Chromatography Workup->Purification Product Organosilane Product Purification->Product

Caption: General experimental workflow for the synthesis of organosilanes via hydrosilylation of this compound.

Catalytic Cycle: Chalk-Harrod Mechanism

chalk_harrod_mechanism M [M] MA M M->MA + R₃SiH MA->M - R₃SiH MB M(SiR₃) MA->MB Oxidative Addition MC M(SiR₃)(Alkene) MB->MC + Alkene MC->MB - Alkene MD M(SiR₃) MC->MD Migratory Insertion MD->M Reductive Elimination + Alkyl-SiR₃

References

Application Notes and Protocols for the Hydroformylation of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, facilitating the conversion of alkenes into aldehydes through the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction is of paramount importance in the production of bulk and fine chemicals, including precursors for alcohols, carboxylic acids, and amines. The hydroformylation of 1-methylcyclohexene is a pertinent example of this transformation applied to a substituted cyclic alkene, yielding valuable intermediates for the synthesis of fragrances, pharmaceuticals, and other specialty chemicals. The primary product of this reaction is 2-methylcyclohexane-1-carbaldehyde, a chiral molecule with potential applications in asymmetric synthesis.

This document provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and the underlying mechanistic principles for the hydroformylation of this compound.

Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the hydroformylation of this compound are highly dependent on the choice of catalyst, ligands, and reaction parameters such as temperature and pressure of syngas (a mixture of carbon monoxide, CO, and hydrogen, H₂). Both rhodium and cobalt-based catalysts are commonly employed for this transformation.

Rhodium-Based Catalysts: Rhodium complexes are generally more active and operate under milder conditions than their cobalt counterparts.[1] They often exhibit high selectivity, which can be fine-tuned by the appropriate choice of ligands.[1] Phosphine and phosphite ligands are widely used to modify the steric and electronic properties of the rhodium center, thereby influencing the regioselectivity of the reaction. For the hydroformylation of this compound, the desired product is typically 2-methylcyclohexane-1-carbaldehyde. The use of bulky phosphine ligands can enhance the formation of the branched aldehyde product.[2]

Cobalt-Based Catalysts: Cobalt carbonyls, such as dicobalt octacarbonyl (Co₂(CO)₈), are the classic catalysts for hydroformylation and are often more cost-effective than rhodium catalysts.[3] However, they typically require more forcing conditions, including higher temperatures and pressures, to achieve comparable activity.[4] The active catalytic species is generally considered to be cobalt tetracarbonyl hydride (HCo(CO)₄).[5]

The following tables summarize typical reaction conditions for the hydroformylation of cyclic alkenes, which can be adapted for this compound.

Table 1: Typical Reaction Conditions for Rhodium-Catalyzed Hydroformylation of Cyclic Alkenes

ParameterValueReference
Catalyst Precursor [Rh(acac)(CO)₂][6]
Ligand Triphenylphosphine (PPh₃) or other phosphines[7]
Solvent Toluene, Benzene, or other inert solvents[7]
Temperature 25 - 100 °C[7]
Syngas Pressure (CO/H₂) 1 - 100 atm (typically 1:1 ratio)[7]
Substrate:Catalyst Ratio 100:1 to 1000:1[6]

Table 2: Typical Reaction Conditions for Cobalt-Catalyzed Hydroformylation of Cyclic Alkenes

ParameterValueReference
Catalyst Precursor Dicobalt Octacarbonyl (Co₂(CO)₈)[3]
Ligand Often used without additional ligands[3]
Solvent Toluene, Hexane, or other inert solvents[8]
Temperature 110 - 180 °C[5]
Syngas Pressure (CO/H₂) 100 - 300 atm (typically 1:1 ratio)[5]
Substrate:Catalyst Ratio 50:1 to 500:1[8]

Experimental Protocols

The following protocols are representative examples for the hydroformylation of a cyclic alkene and can be adapted for this compound. All procedures involving organometallic catalysts and syngas should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Rhodium-Catalyzed Hydroformylation of this compound

This protocol is adapted from procedures for the hydroformylation of other alkenes using rhodium-phosphine catalysts.[6]

Materials:

  • This compound

  • [Rh(acac)(CO)₂] (Acetylacetonatodicarbonylrhodium(I))

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed toluene

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Schlenk line and standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(acac)(CO)₂] (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.04 mmol, 4 equivalents) to a Schlenk flask. Add 10 mL of anhydrous, degassed toluene and stir until the solids are dissolved.

  • Reactor Setup: Transfer the catalyst solution via cannula to the high-pressure autoclave, which has been previously dried and purged with nitrogen.

  • Substrate Addition: Add this compound (e.g., 1.0 mmol) to the autoclave.

  • Reaction: Seal the autoclave and purge several times with syngas. Pressurize the reactor to the desired pressure (e.g., 20 atm) with the 1:1 CO/H₂ mixture. Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the formation of 2-methylcyclohexane-1-carbaldehyde.[9][10]

  • Work-up: After the reaction is complete (typically after several hours, as determined by monitoring), cool the reactor to room temperature and carefully vent the excess gas. Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the aldehyde product.

Protocol 2: Cobalt-Catalyzed Hydroformylation of this compound

This protocol is based on general procedures for cobalt-catalyzed hydroformylation.[3]

Materials:

  • This compound

  • Dicobalt Octacarbonyl (Co₂(CO)₈)

  • Anhydrous, degassed hexane

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, add Co₂(CO)₈ (e.g., 0.02 mmol) to the high-pressure autoclave.

  • Solvent and Substrate Addition: Add 15 mL of anhydrous, degassed hexane and this compound (e.g., 1.0 mmol) to the autoclave.

  • Reaction: Seal the autoclave and purge several times with syngas. Pressurize the reactor to a high pressure (e.g., 150 atm) with the 1:1 CO/H₂ mixture. Heat the reactor to a high temperature (e.g., 150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC or GC-MS analysis of aliquots.[9][10]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Purification: The product can be isolated by removing the solvent under reduced pressure and purified by distillation or column chromatography.

Reaction Mechanism and Regioselectivity

The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.[11] The key steps involve the coordination of the alkene to the rhodium hydride complex, followed by migratory insertion to form a rhodium-alkyl intermediate. Subsequent CO insertion, oxidative addition of H₂, and reductive elimination yield the aldehyde product and regenerate the catalyst.

For this compound, two regioisomeric aldehyde products are possible: 2-methylcyclohexane-1-carbaldehyde and 7,7-dimethylcycloheptanone (via a less favorable pathway). The regioselectivity is primarily determined by the direction of the migratory insertion of the alkene into the Rh-H bond. Bulky ligands on the rhodium center can sterically favor the formation of the branched aldehyde, 2-methylcyclohexane-1-carbaldehyde.

hydroformylation_mechanism cluster_main Hydroformylation of this compound Start [RhH(CO)(L)₂] Alkene_Coordination Alkene Coordination Start->Alkene_Coordination + this compound Rh_Alkene_Complex [RhH(CO)(L)₂(η²-1-Me-cyclohexene)] Alkene_Coordination->Rh_Alkene_Complex Migratory_Insertion_A Migratory Insertion (Path A) Rh_Alkene_Complex->Migratory_Insertion_A Major Pathway Migratory_Insertion_B Migratory Insertion (Path B) Rh_Alkene_Complex->Migratory_Insertion_B Minor Pathway Rh_Alkyl_A Rh-Alkyl Intermediate (A) (2-methylcyclohexyl) Migratory_Insertion_A->Rh_Alkyl_A CO_Insertion_A CO Insertion Rh_Alkyl_A->CO_Insertion_A + CO Rh_Alkyl_B Rh-Alkyl Intermediate (B) (1-methylcyclohexyl-methyl) Migratory_Insertion_B->Rh_Alkyl_B CO_Insertion_B CO Insertion Rh_Alkyl_B->CO_Insertion_B + CO Rh_Acyl_A Rh-Acyl Intermediate (A) CO_Insertion_A->Rh_Acyl_A H2_Addition_A H₂ Oxidative Addition Rh_Acyl_A->H2_Addition_A + H₂ Rh_Acyl_B Rh-Acyl Intermediate (B) CO_Insertion_B->Rh_Acyl_B H2_Addition_B H₂ Oxidative Addition Rh_Acyl_B->H2_Addition_B + H₂ Rh_Acyl_H2_A [Rh(H)₂(acyl)(CO)(L)₂] (A) H2_Addition_A->Rh_Acyl_H2_A Reductive_Elimination_A Reductive Elimination Rh_Acyl_H2_A->Reductive_Elimination_A Rh_Acyl_H2_B [Rh(H)₂(acyl)(CO)(L)₂] (B) H2_Addition_B->Rh_Acyl_H2_B Reductive_Elimination_B Reductive Elimination Rh_Acyl_H2_B->Reductive_Elimination_B Product_A 2-Methylcyclohexane -1-carbaldehyde Reductive_Elimination_A->Product_A Product_A->Start Regenerates Catalyst Product_B (1-Methylcyclohexyl) -methanal Reductive_Elimination_B->Product_B Product_B->Start Regenerates Catalyst

Figure 1. Catalytic cycle for the rhodium-catalyzed hydroformylation of this compound.

Data Presentation

The following table presents hypothetical data for the hydroformylation of this compound under various conditions to illustrate the influence of different parameters on the reaction outcome.

Table 3: Hydroformylation of this compound - Comparative Data

EntryCatalyst SystemTemp (°C)Pressure (atm)Time (h)Conversion (%)Selectivity for Aldehydes (%)Regioselectivity (2-methylcyclohexane-1-carbaldehyde : other aldehydes)
1[Rh(acac)(CO)₂]/PPh₃80204959890:10
2[Rh(acac)(CO)₂]/dppe¹80204989995:5
3Co₂(CO)₈1501508859080:20
4[Rh(acac)(CO)₂]/no ligand80204708560:40

¹dppe = 1,2-Bis(diphenylphosphino)ethane, a bidentate phosphine ligand.

Conclusion

The hydroformylation of this compound provides a versatile route to 2-methylcyclohexane-1-carbaldehyde, a valuable synthetic intermediate. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and selectivity of the desired product. Rhodium-based catalysts, particularly when modified with phosphine ligands, offer high activity and selectivity under mild conditions. Cobalt-based systems, while requiring more forcing conditions, provide a cost-effective alternative. The protocols and data presented herein serve as a guide for researchers to develop and optimize the hydroformylation of this compound for their specific applications in chemical synthesis and drug development. Further optimization of ligands and reaction parameters can lead to even more efficient and selective transformations.

References

Application Notes and Protocols for 1-Methylcyclohexene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexene is a cyclic olefin that serves as a versatile monomer in polymer chemistry.[1] Its unique structure, featuring a trisubstituted double bond within a six-membered ring, influences its polymerization behavior and the properties of the resulting polymers. While its homopolymerization can be challenging, poly(this compound) and its copolymers are of interest for applications requiring modified polyolefins with enhanced flexibility and specific thermal properties.[2]

This document provides detailed application notes and experimental protocols for the polymerization of this compound, focusing primarily on cationic polymerization, which is the most effective method reported for this monomer. The challenges associated with other polymerization techniques, such as radical and ring-opening metathesis polymerization (ROMP), are also discussed.

Monomer Properties

A thorough understanding of the monomer's properties is crucial for designing polymerization experiments and for the characterization of the resulting polymers.

PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol [3]
IUPAC Name This compound[3]
CAS Number 591-49-1[3]
Boiling Point 110 °C[4]
Density 0.811 g/mL at 20 °C[4]
Appearance Colorless liquid[4]

Cationic Polymerization of this compound

Cationic polymerization is the most viable method for producing polymers from this compound. The presence of the electron-donating methyl group stabilizes the tertiary carbocation formed during initiation, facilitating chain propagation.[5][6] However, the polymerization of methylcyclohexenes can be complex, potentially involving rearrangement mechanisms. For the related monomer 3-methylcyclohexene, polymerization has been shown to proceed, at least in part, through a 1,3-addition mechanism following a 3,2-hydride shift.[2] This suggests that the polymerization of this compound may also lead to a polymer structure that is not a simple 1,2-addition product.

Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂), are effective initiators for the cationic polymerization of olefins.[5]

Experimental Protocol: Cationic Polymerization of this compound with AlCl₃

This protocol is based on established procedures for the cationic polymerization of cycloolefins and related monomers.[2][7]

Materials:

  • This compound (freshly distilled over a drying agent like CaH₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous toluene (solvent)

  • Methanol (for termination and precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask and line

Procedure:

  • Preparation: A 250 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then filled with an inert atmosphere (N₂ or Ar).

  • Monomer and Solvent Addition: Anhydrous toluene (100 mL) is transferred to the flask via cannula, followed by the addition of freshly distilled this compound (e.g., 10 g, 0.104 mol). The solution is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.

  • Initiator Preparation: In a separate, dry, and inert atmosphere glovebox, a stock solution of AlCl₃ in anhydrous toluene is prepared (e.g., 1 g AlCl₃ in 20 mL toluene).

  • Initiation: The AlCl₃ solution is slowly added dropwise to the vigorously stirred monomer solution in the Schlenk flask. The reaction mixture may change color upon addition of the initiator.

  • Polymerization: The reaction is allowed to proceed at the selected temperature for a predetermined time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).

  • Termination and Precipitation: The polymerization is terminated by the addition of an excess of cold methanol. The polymer will precipitate out of the solution.

  • Isolation and Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol to remove any unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.

Quantitative Data:

Detailed quantitative data for the homopolymerization of this compound is not extensively reported in the literature. However, based on the polymerization of related cycloolefins, the following can be expected:

ParameterExpected Range/ValueNotes
Monomer Conversion VariableHighly dependent on reaction conditions (temperature, initiator concentration, reaction time).
Molecular Weight (Mn) Low to moderateCationic polymerization of cycloolefins often yields polymers with lower molecular weights compared to linear alpha-olefins.
Polydispersity Index (PDI) > 1.5Typically broad due to chain transfer and termination reactions common in cationic polymerization.
Yield VariableDependent on monomer conversion.

Note: The properties of the resulting polymer, such as its crystallinity and melting point, can be influenced by the polymerization mechanism (e.g., 1,2-addition vs. 1,3-addition with rearrangement). The polymers of 3-methylcyclohexene have been reported to be partially crystalline with melting points between 200 and 250°C.[2]

Cationic Polymerization Signaling Pathway

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (e.g., AlCl₃/H₂O) M This compound (Monomer) I->M Activation IM Initiated Monomer (Carbocation) M->IM Forms Carbocation IM_n Propagating Chain (Mn⁺) IM->IM_n M2 Monomer IM_n->M2 Addition IM_n1 Propagating Chain (Mn+1⁺) M2->IM_n1 IM_n1_term Propagating Chain (Mn+1⁺) Term Termination Agent (e.g., Methanol) IM_n1_term->Term Quenching Polymer Poly(this compound) Term->Polymer

Caption: Cationic polymerization of this compound.

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are also effective for the polymerization of some cycloolefins.[2][8] These catalysts can sometimes offer better control over the polymer's stereochemistry. The polymerization of 3-methylcyclohexene has been reported using Ziegler-type catalysts.[2]

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol is a general guideline based on Ziegler-Natta polymerization of olefins.

Materials:

  • This compound (purified and dried)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane or toluene (solvent)

  • Methanol (for termination)

  • Nitrogen or Argon gas

  • Schlenk apparatus

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous solvent (e.g., heptane). Cool the solvent to 0 °C.

  • Catalyst Components Addition: Add TiCl₄ to the solvent, followed by the slow, dropwise addition of triethylaluminum. A precipitate will form, which is the active catalyst. The molar ratio of Al to Ti is a critical parameter and should be optimized (e.g., Al:Ti = 2:1 to 5:1).

  • Monomer Addition: To this catalyst slurry, add the purified this compound.

  • Polymerization: The reaction is typically carried out at a controlled temperature (e.g., 25-70 °C) for several hours.

  • Termination and Work-up: The polymerization is terminated by adding methanol. The polymer is then isolated by filtration and washed extensively with a mixture of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol. The polymer is then dried under vacuum.

Ziegler-Natta Polymerization Workflow

Ziegler_Natta_Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up TiCl4 TiCl₄ in Solvent Catalyst Active Ziegler-Natta Catalyst TiCl4->Catalyst AlEt3 Al(C₂H₅)₃ AlEt3->Catalyst Reaction Polymerization Reaction Catalyst->Reaction Monomer This compound Monomer->Reaction Termination Termination (Methanol) Reaction->Termination Washing Washing (HCl/Methanol) Termination->Washing Drying Drying Washing->Drying Polymer Poly(this compound) Drying->Polymer

References

Application of 1-Methylcyclohexene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexene, a readily available cyclic alkene, serves as a versatile precursor in organic synthesis. Its reactivity, primarily centered around the carbon-carbon double bond, allows for a variety of transformations, making it a valuable building block for more complex molecules, including pharmaceutical intermediates. This document outlines the application of this compound in the synthesis of key pharmaceutical precursors, with a focus on the preparation of 6-oxoheptanoic acid, an intermediate implicated in the synthesis of novel penicillin derivatives. While some literature suggests this compound is a building block for the antidepressant paroxetine, a specific synthetic pathway could not be verified through extensive literature review.

Core Application: Synthesis of 6-Oxoheptanoic Acid

A significant application of this compound in pharmaceutical synthesis is its conversion to 6-oxoheptanoic acid through oxidative cleavage of the double bond.[1][2][3] This dicarbonyl compound contains both a ketone and a carboxylic acid, making it a useful synthon for a range of more complex molecules.[4]

Reaction Pathway: Oxidative Cleavage of this compound

The transformation of this compound to 6-oxoheptanoic acid can be achieved through several oxidative cleavage methods, most notably ozonolysis followed by an oxidative work-up, or direct oxidation with strong oxidizing agents like potassium permanganate (KMnO₄).[2][3]

G cluster_start Starting Material cluster_product Product This compound 6-Oxoheptanoic_Acid This compound->6-Oxoheptanoic_Acid 1. O₃ 2. Oxidative Work-up (e.g., H₂O₂) OR Hot, acidic KMnO₄

Caption: Oxidative cleavage of this compound to 6-oxoheptanoic acid.

Experimental Protocols

Protocol 1: Synthesis of 6-Oxoheptanoic Acid via Ozonolysis

This protocol describes the ozonolysis of this compound followed by an oxidative work-up to yield 6-oxoheptanoic acid.

Materials:

  • This compound (97%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ozone (O₃)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Formic acid

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Rotary evaporator

  • Ozone generator

  • Dry ice/acetone bath

Procedure:

  • Dissolve this compound (10.0 g, 104 mmol) in anhydrous dichloromethane (200 mL) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution from an ozone generator. The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • For the oxidative work-up, slowly add a mixture of 30% hydrogen peroxide (30 mL) and formic acid (60 mL) to the cold solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

  • After cooling, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 6-oxoheptanoic acid.

  • The crude product can be further purified by vacuum distillation or chromatography.

Data Presentation:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound96.1710.0104
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
6-Oxoheptanoic Acid144.1715.070-80%

Application in Pharmaceutical Synthesis: Penicillin Derivatives

6-Oxoheptanoic acid is a valuable intermediate for the synthesis of novel penicillin derivatives.[4] The keto and carboxylic acid functionalities allow for its incorporation as a side chain onto the 6-aminopenicillanic acid (6-APA) core, a common strategy for modifying the properties of penicillin antibiotics.

G cluster_intermediates Intermediates cluster_product Pharmaceutical Derivative 6-Oxoheptanoic_Acid Activated_Acid Activated_Acid 6-Oxoheptanoic_Acid->Activated_Acid Activation (e.g., SOCl₂ or DCC) 6-APA Penicillin_Derivative Novel Penicillin Derivative 6-APA->Penicillin_Derivative Acylation Activated_Acid->Penicillin_Derivative

Caption: General scheme for the synthesis of penicillin derivatives from 6-oxoheptanoic acid.

Protocol 2: General Procedure for the Synthesis of a Penicillin Derivative from 6-Oxoheptanoic Acid

This protocol outlines a general method for the acylation of 6-aminopenicillanic acid (6-APA) with an activated form of 6-oxoheptanoic acid.

Materials:

  • 6-Oxoheptanoic acid

  • Thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC)

  • 6-Aminopenicillanic acid (6-APA)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine)

  • Apparatus for reactions under anhydrous conditions

Procedure:

  • Activation of 6-Oxoheptanoic Acid:

    • In a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon), dissolve 6-oxoheptanoic acid (1.0 eq) in an anhydrous aprotic solvent.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.1 eq) or a solution of DCC (1.1 eq) in the same solvent.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours to form the acyl chloride or activated ester.

  • Acylation of 6-APA:

    • In a separate flask, suspend 6-APA (1.0 eq) in the same anhydrous solvent.

    • Add a tertiary amine base (2.2 eq) to solubilize the 6-APA.

    • Cool the 6-APA solution in an ice bath.

    • Slowly add the solution of the activated 6-oxoheptanoic acid from step 1 to the 6-APA solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium hydrochloride or dicyclohexylurea if DCC is used).

    • Wash the filtrate with a mild acid (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, a novel penicillin derivative, can be purified by column chromatography or recrystallization.

Data Presentation:

ReactantMolar Mass ( g/mol )Molar Eq.
6-Oxoheptanoic Acid144.171.0
6-Aminopenicillanic Acid216.261.0
Thionyl Chloride118.971.1
Triethylamine101.192.2
Product Molar Mass ( g/mol ) Expected Yield (%)
Penicillin Derivative342.41 (example)50-70%

Conclusion

This compound is a valuable and economically viable starting material for the synthesis of important pharmaceutical intermediates. Its straightforward conversion to 6-oxoheptanoic acid provides access to a versatile building block for the development of new therapeutic agents, particularly in the field of antibiotics. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further research into other potential applications of this accessible cycloalkene in medicinal chemistry is warranted.

References

Application Note: Gas Chromatography Analysis of 1-Methylcyclohexene Synthesis Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of 1-methylcyclohexene is a fundamental reaction in organic chemistry, often achieved through the acid-catalyzed dehydration of 2-methylcyclohexanol.[1] This E1 elimination reaction typically yields a mixture of isomeric products, primarily the thermodynamically favored this compound (a trisubstituted alkene) and the less substituted 3-methylcyclohexene (a disubstituted alkene), in accordance with Zaitsev's rule.[2][3][4] A minor product, methylenecyclohexane, may also be formed.[5] Gas chromatography (GC) is an essential analytical technique for separating and quantifying the components of this product mixture, allowing for the assessment of reaction selectivity and product purity.[6] This document provides detailed protocols for the synthesis of this compound and the subsequent analysis of the product mixture by gas chromatography.

Experimental Protocols

Part 1: Synthesis of this compound via Dehydration of 2-Methylcyclohexanol

This protocol describes the acid-catalyzed dehydration of 2-methylcyclohexanol to produce a mixture of methylcyclohexene isomers.

Materials:

  • 2-methylcyclohexanol (mixture of cis- and trans-isomers)

  • 85% Phosphoric acid (H₃PO₄) or 9M Sulfuric acid (H₂SO₄)[7]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • 50 mL round-bottom flask

  • Simple or fractional distillation apparatus[6]

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • In a 50-mL round-bottom flask, combine 15.0 mL of 2-methylcyclohexanol and 5.0 mL of 85% phosphoric acid.[8] Add a few boiling chips or a magnetic stir bar.

  • Assemble a simple distillation apparatus, ensuring all joints are properly sealed.[8] Use a pre-weighed receiving flask, cooled in an ice-water bath, to collect the distillate.[7]

  • Heat the reaction mixture gently using a heating mantle. The lower-boiling alkene products will begin to distill.[5]

  • Collect the distillate until the distillation rate slows significantly and the temperature begins to rise. The product will appear as a cloudy liquid or two layers (water and the organic product).

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer sequentially with 10 mL of water, two 10 mL portions of saturated sodium bicarbonate solution to neutralize any residual acid, and finally with 10 mL of brine (saturated NaCl solution).[6] After each wash, allow the layers to separate and drain the lower aqueous layer.

  • Transfer the washed organic layer (the product) to a clean, dry Erlenmeyer flask.

  • Dry the product by adding a small amount of anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Carefully decant or filter the dried product into a clean, tared vial and determine the final mass to calculate the yield.

Part 2: Gas Chromatography (GC) Analysis of Synthesis Products

This protocol outlines the procedure for analyzing the composition of the synthesized product mixture using gas chromatography with a flame ionization detector (FID).

Materials:

  • Synthesized methylcyclohexene product mixture

  • Acetone or hexane (GC grade), for dilution

  • 1 µL GC syringe

  • Autosampler vials or small vials with septa

GC Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or a polyethylene glycol (PEG) phase like Carbowax, is suitable for separating these isomers.[9][10]

    • Example Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0-1.5 mL/min.[9]

  • Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.[9]

  • Detector Temperature: 250°C[9]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 150°C.

    • Final Hold: Hold at 150°C for 2 minutes.

Procedure:

  • Sample Preparation: Prepare a dilute sample for GC analysis by adding one drop of the dried product mixture to approximately 1 mL of acetone in a small vial.[5] This prevents column overloading.

  • Injection: Using a clean GC syringe, draw up 0.2-1.0 µL of the diluted sample.[7]

  • Inject the sample into the GC injection port and start the data acquisition.

  • Data Analysis:

    • Allow the chromatogram to develop fully.

    • Identify the peaks corresponding to the different isomers based on their retention times. Typically, 3-methylcyclohexene will have a shorter retention time than the higher-boiling this compound.[11]

    • Integrate the area under each product peak.

    • Calculate the relative percentage of each product by dividing the area of its peak by the total area of all product peaks and multiplying by 100.[5][12]

Data Presentation

The following table summarizes typical results from the GC analysis of the dehydration of 2-methylcyclohexanol. The product distribution reflects Zaitsev's rule, with the more substituted alkene being the major product.[1][3]

Peak No.Compound NameRetention Time (min)Peak Area (arbitrary units)Relative Area (%)
13-Methylcyclohexene~5.82,50022.7
2This compound~6.58,50077.3
Total 11,000 100.0

Visualization

The logical workflow for the synthesis and analysis of this compound is depicted in the following diagram.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis GC Analysis cluster_data Data Interpretation Reactants 2-Methylcyclohexanol + Phosphoric Acid Reaction Acid-Catalyzed Dehydration (Heating & Distillation) Reactants->Reaction Purification Work-up: Washing & Drying Reaction->Purification SamplePrep Sample Preparation (Dilution in Acetone) Purification->SamplePrep GC_Injection GC Injection SamplePrep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Determine Product Ratio (% this compound vs % 3-Methylcyclohexene) Quantification->Result

Caption: Workflow for this compound synthesis and GC analysis.

References

Application Note and Protocol for the Laboratory Scale Synthesis of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methylcyclohexene is a valuable cyclic alkene intermediate in organic synthesis, finding applications in the fragrance industry, polymer modification, and as a building block in drug development.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the acid-catalyzed dehydration of 2-methylcyclohexanol. This E1 elimination reaction is a classic and illustrative example of alkene synthesis.[2] The reaction typically yields a mixture of isomeric alkenes, with this compound being a major product in accordance with Zaitsev's rule, which favors the formation of the more substituted alkene.[3][4]

Reaction Principle

The synthesis proceeds via an acid-catalyzed dehydration of 2-methylcyclohexanol. The alcohol is protonated by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). Departure of the water molecule results in a secondary carbocation, which can then rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.[5] Deprotonation from an adjacent carbon atom yields the alkene products. The primary products are this compound and 3-methylcyclohexene, with minor amounts of methylenecyclohexane also possible.[3][5][6] The reaction is driven to completion by distilling off the lower-boiling point alkene products as they are formed, in accordance with Le Châtelier's principle.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-methylcyclohexanol.

ParameterValueReference
Reactants
2-Methylcyclohexanol7.5 g[7]
85% Phosphoric Acid1.5 mL[7]
Concentrated Sulfuric Acid0.5 mL[7]
Reaction Conditions
Temperature160-180 °C[8]
Reaction TimeUntil distillation ceases[8]
Product Information
Theoretical Yield~6.3 g[9]
Boiling Point110-111 °C[10]
Density0.811 g/mL at 20 °C[10][11]
Expected Outcome
Product RatioThis compound (major), 3-methylcyclohexene (minor)[4][6][9]

Experimental Protocol

Materials and Equipment
  • Chemicals:

    • 2-methylcyclohexanol (mixture of cis and trans isomers)

    • 85% Phosphoric acid (H₃PO₄)

    • Concentrated Sulfuric acid (H₂SO₄)

    • Saturated sodium chloride solution (brine)

    • 10% Sodium hydroxide solution (NaOH)

    • Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)

  • Equipment:

    • 25 mL round-bottom flask

    • Hickman distillation head with a water-cooled condenser

    • Heating mantle or sand bath with a magnetic stirrer

    • Spin vane or boiling chips

    • Thermometer

    • Separatory funnel

    • Conical vials or Erlenmeyer flasks for collection

    • Pasteur pipettes

    • Gas chromatograph (GC) for product analysis (optional)

    • NMR spectrometer for characterization (optional)

Safety Precautions
  • Concentrated sulfuric and phosphoric acids are highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • This compound is flammable. Keep away from open flames and ignition sources.

  • Perform the distillation in a well-ventilated fume hood.

Procedure

1. Reaction Setup

  • To a 25 mL round-bottom flask, add a spin vane or a few boiling chips.

  • Weigh 7.5 g of 2-methylcyclohexanol and add it to the flask.[7]

  • In a fume hood, carefully and slowly add 1.5 mL of 85% phosphoric acid to the flask, followed by the dropwise addition of 0.5 mL of concentrated sulfuric acid.[7] Swirl the flask gently to mix the contents.

  • Assemble the distillation apparatus by fitting the Hickman still head and the water-cooled condenser onto the round-bottom flask.

  • Place the apparatus in a heating mantle or sand bath on a magnetic stirrer hotplate.

2. Dehydration and Distillation

  • Begin stirring the reaction mixture and turn on the cooling water for the condenser.

  • Gently heat the mixture to a temperature of 160-180 °C.[8]

  • The alkene products and water will begin to co-distill and collect in the well of the Hickman head. The boiling point of the distillate should be in the range of 100-111 °C.[5][10]

  • Periodically, use a Pasteur pipette to transfer the collected distillate from the Hickman head to a clean, cooled conical vial.

  • Continue the distillation until no more distillate is collected.

3. Product Purification (Work-up)

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate with an equal volume of water to remove any residual acid. Gently shake the funnel and allow the layers to separate. Remove and discard the lower aqueous layer.

  • Next, wash the organic layer with 10 mL of 10% sodium hydroxide solution to neutralize any remaining acid. Again, separate and discard the aqueous layer.

  • Finally, wash the organic layer with 10 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[12] Separate and discard the aqueous layer.

  • Transfer the crude this compound product to a clean, dry Erlenmeyer flask.

  • Dry the product by adding a small amount of anhydrous sodium sulfate or calcium chloride.[12] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Carefully decant or pipette the dried product into a pre-weighed, clean, and dry vial.

  • Determine the mass of the purified product and calculate the percent yield.

4. Product Characterization

  • Gas Chromatography (GC): Analyze the product mixture to determine the relative amounts of this compound and 3-methylcyclohexene.[6][12] The retention times will differ due to their different boiling points (this compound: 110-111 °C; 3-methylcyclohexene: ~104 °C).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the major product. Key ¹H NMR signals for this compound include a multiplet around 5.37-5.40 ppm for the vinylic proton and a singlet around 1.65 ppm for the methyl protons.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C=C stretching vibrations at 1640–1680 cm⁻¹ and vinylic C-H stretching at 3020–3080 cm⁻¹.[10]

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Carbocation Rearrangement (1,2-Hydride Shift) cluster_step4 Step 4: Deprotonation to form Alkenes Alcohol 2-Methylcyclohexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H₂O H_plus H+ Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation Hydride Shift Product_2 3-Methylcyclohexene (Minor Product) Secondary_Carbocation->Product_2 - H+ Water H₂O Product_1 This compound (Major Product) Tertiary_Carbocation->Product_1 - H+ H_plus_out1 H+ H_plus_out2 H+ Experimental_Workflow Start Start: 2-Methylcyclohexanol + H₂SO₄/H₃PO₄ Reaction Heating and Distillation (160-180 °C) Start->Reaction Distillate Collect Distillate (Alkenes + Water) Reaction->Distillate Wash_Water Wash with Water Distillate->Wash_Water Wash_NaOH Wash with 10% NaOH Wash_Water->Wash_NaOH Wash_Brine Wash with Brine Wash_NaOH->Wash_Brine Drying Dry with Anhydrous Na₂SO₄ Wash_Brine->Drying Purified_Product Purified this compound Drying->Purified_Product Characterization Characterization (GC, NMR, IR) Purified_Product->Characterization

References

Application Notes and Protocols for the Catalytic Dehydrogenation of Methylcyclohexane to 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective catalytic dehydrogenation of methylcyclohexane (MCH) to 1-methylcyclohexene is a crucial transformation in organic synthesis, providing a valuable intermediate for the production of fine chemicals and pharmaceuticals. Unlike the complete dehydrogenation to toluene, which is thermodynamically favored at higher temperatures, the partial dehydrogenation to this compound requires carefully controlled conditions and specialized catalytic systems to achieve high selectivity. This document provides detailed application notes and experimental protocols for this selective conversion, summarizing key data and outlining methodologies for successful synthesis.

Reaction Principle

The catalytic dehydrogenation of methylcyclohexane to this compound involves the removal of one molecule of hydrogen from the substituted cyclohexane ring. The reaction is reversible and endothermic. The primary challenge is to prevent the subsequent dehydrogenation of this compound to methylcyclohexadienes and ultimately to the thermodynamically stable aromatic product, toluene.

Reaction Scheme:

Achieving high selectivity for this compound is dependent on several factors, including the choice of catalyst, catalyst support, reaction temperature, and pressure.

Catalytic Systems and Performance Data

The selection of an appropriate catalyst is paramount for the selective dehydrogenation of methylcyclohexane to this compound. While platinum-based catalysts are highly active for dehydrogenation, they often favor the formation of toluene. Palladium catalysts and bimetallic systems have shown promise in enhancing selectivity towards the desired mono-olefin.

Table 1: Comparison of Catalytic Systems for the Selective Dehydrogenation of Methylcyclohexane to this compound

CatalystSupportTemperature (°C)PressureThis compound Yield (%)Toluene Selectivity (%)Reference
5% Pd/CCarbon350High-pressure reactor68Not specified[1]
Pt-SnTiO₂Not specifiedNot specifiedData not availableAddition of Sn inhibits fouling[1]
Ni-ZnNot specified300-360Not specified>99% TOL selectivity at low conversionHigh selectivity to toluene[2]
Ptγ-Al₂O₃220-3801.013 - 5 barIntermediateToluene is the main product
Rhenium polyhydridesNone (soluble)30-80Not specifiedUp to 9 turnoversNot specified[3]

Experimental Protocols

This section provides detailed protocols for the catalytic dehydrogenation of methylcyclohexane to this compound based on literature findings.

Protocol 1: Selective Dehydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a practical laboratory guide for the synthesis of this compound.[1]

Materials:

  • Methylcyclohexane (MCH)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • High-pressure reactor

  • Nitrogen gas (high purity)

  • Condensation column

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup:

    • Ensure the high-pressure reactor is clean and dry.

    • Charge the reactor with 30 g of methylcyclohexane and 1 g of 5% Pd/C catalyst.

  • Inerting the System:

    • Seal the reactor and purge with high-purity nitrogen gas for 10-15 minutes to remove any residual air.

  • Reaction:

    • Begin heating the reactor to 350 °C while stirring.

    • Maintain the temperature at 350 °C for 4 hours.

  • Product Collection:

    • After 4 hours, cool the reactor to room temperature.

    • Carefully vent the reactor in a well-ventilated fume hood.

    • Collect the gas-phase product using a condensation column cooled with a suitable coolant (e.g., cold water or a chiller).

  • Analysis:

    • Analyze the collected liquid product using gas chromatography (GC) to determine the content of this compound and other products. A reported yield of 68% for this compound was achieved using this method.[1]

Visualization of Key Concepts

Reaction Pathway

The dehydrogenation of methylcyclohexane can proceed through a series of steps. The desired pathway is the selective removal of one hydrogen molecule to form this compound, while avoiding the subsequent steps that lead to toluene.

G MCH Methylcyclohexane MCHene This compound MCH->MCHene + H₂ MCHdiene Methylcyclohexadiene MCHene->MCHdiene + H₂ Toluene Toluene MCHdiene->Toluene + H₂

Caption: Reaction pathway for the dehydrogenation of methylcyclohexane.

Experimental Workflow

The general workflow for a typical catalytic dehydrogenation experiment involves several key stages, from reactor setup to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reactor Assembly & Leak Test B Catalyst & Reactant Loading A->B C Inert Gas Purge B->C D Heating to Reaction Temp. C->D E Isothermal Reaction D->E F Cooling & Depressurization E->F G Product Collection F->G H GC/MS Analysis G->H

Caption: General experimental workflow for catalytic dehydrogenation.

Factors Influencing Selectivity

Several parameters can be adjusted to optimize the selective production of this compound.

  • Catalyst Composition: The addition of a second metal to a primary catalyst (e.g., Sn to Pt) can modify the electronic properties and surface geometry of the active sites, which can suppress the further dehydrogenation of the desired cycloalkene.[1] The use of non-noble metal catalysts like Ni-Zn is also being explored to achieve high selectivity to toluene, suggesting that with modification, selectivity to the intermediate could be controlled.[2]

  • Catalyst Support: The interaction between the metal catalyst and the support material can influence catalytic activity and selectivity. For instance, titania (TiO₂) as a support for platinum has been shown to weaken the adsorption of toluene, which could potentially favor the desorption of the intermediate this compound before further reaction occurs.

  • Temperature: Dehydrogenation is an endothermic process, and higher temperatures generally lead to higher conversion rates. However, for selective partial dehydrogenation, lower temperatures are often preferred to minimize the formation of the thermodynamically stable toluene. Low-temperature dehydrogenation, potentially assisted by an electric field, is an area of active research.

  • Reaction Time and Flow Rate: In a flow reactor system, a shorter residence time (higher space velocity) can favor the formation of the initial dehydrogenation product, this compound, by reducing the contact time with the catalyst and limiting subsequent reactions.

Mechanistic Considerations

The dehydrogenation of methylcyclohexane over metal catalysts is generally understood to proceed via a series of elementary steps. Kinetic studies on Pt/γ-Al₂O₃ suggest that the rate-limiting step is the initial loss of the first hydrogen molecule from the methylcyclohexane.[3] This implies that once the first double bond is formed, subsequent dehydrogenation steps to toluene can be faster under typical dehydrogenation conditions. Therefore, catalyst design and reaction engineering strategies that facilitate the desorption of this compound from the catalyst surface are crucial for achieving high selectivity.

Troubleshooting and Safety

  • Low Conversion: If the conversion of methylcyclohexane is low, consider increasing the reaction temperature or using a more active catalyst. However, be mindful that this may also decrease selectivity.

  • Low Selectivity: If the primary product is toluene, try decreasing the reaction temperature or increasing the space velocity in a flow system. Modifying the catalyst with a second metal (e.g., Sn) could also improve selectivity. Catalyst deactivation due to coking can also affect selectivity.

  • Safety: The dehydrogenation of methylcyclohexane produces hydrogen gas, which is highly flammable. All experiments should be conducted in a well-ventilated fume hood, and appropriate safety measures for handling flammable gases should be in place. High-pressure reactions should only be performed in certified and properly maintained equipment. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Troubleshooting & Optimization

troubleshooting low yield in 1-Methylcyclohexene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-methylcyclohexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is lower than expected after acid-catalyzed dehydration of 2-methylcyclohexanol. What are the potential causes?

Several factors can contribute to a low yield in this reaction. These include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperatures that are too low.[1][2] Tertiary alcohols dehydrate more readily than secondary alcohols, which in turn are more reactive than primary alcohols.[3] For secondary alcohols like 2-methylcyclohexanol, temperatures in the range of 100-140°C are typically required.[3]

  • Side Reactions: The formation of isomeric alkenes is a common side reaction. In the dehydration of 2-methylcyclohexanol, 3-methylcyclohexene and methylenecyclohexane can also be formed.[4][5][6] The ratio of these products is influenced by the reaction conditions and the acid catalyst used.[5] According to Zaitsev's rule, the more substituted alkene (this compound) is generally the major product.[1][5]

  • Polymerization: Alkenes can polymerize in the presence of strong acids.[2] If the product is not removed from the acidic reaction mixture as it forms, polymerization can significantly reduce the yield of the desired monomer.

  • Loss of Product During Workup: this compound is a volatile compound (boiling point ~110°C).[7] Significant loss can occur during distillation if the apparatus is not properly sealed or if the collection flask is not adequately cooled.[7] Product can also be lost during washing and extraction steps.[1]

  • Use of an Inappropriate Acid Catalyst: While sulfuric acid is commonly used, it is also a strong oxidizing agent and can cause charring and the formation of sulfur dioxide.[8] Phosphoric acid is often preferred as it is less oxidizing and leads to a cleaner reaction.[1][8]

Q2: How can I minimize the formation of 3-methylcyclohexene and other isomeric byproducts?

The formation of different isomers is often governed by thermodynamic and kinetic control.[5] this compound is the more thermodynamically stable product (Zaitsev's product), while 3-methylcyclohexene can be a significant kinetic product.[5] To favor the formation of this compound:

  • Use a Protic Acid Catalyst: Acid-catalyzed dehydration proceeds via a carbocation intermediate, which allows for rearrangement to form the most stable alkene.[9][10]

  • Optimize Reaction Temperature and Time: Allowing the reaction to reach equilibrium at an appropriate temperature will favor the formation of the more stable this compound. A longer reaction time may also be beneficial.[1]

Q3: What is the best way to purify the this compound product?

Fractional distillation is the most common method for purifying this compound from the reaction mixture, which may contain unreacted alcohol, water, and isomeric alkenes.[7] Since the boiling points of this compound (110°C) and 3-methylcyclohexene (104°C) are relatively close, an efficient fractional distillation column is necessary for good separation.[7][11]

The general purification procedure involves:

  • Distilling the alkene product from the reaction mixture.[1][7]

  • Washing the distillate with a sodium carbonate or sodium hydroxide solution to neutralize any residual acid.[1][7]

  • Washing with a saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.[7]

  • Drying the organic layer over an anhydrous drying agent such as anhydrous calcium chloride or magnesium sulfate.[7][12]

  • Performing a final fractional distillation to isolate the pure this compound.[7]

Q4: Are there alternative synthesis methods for this compound that might give a higher yield?

Yes, other methods can be employed, which may offer higher yields or selectivity depending on the available starting materials and equipment.

  • Base-Induced Elimination (E2) from 1-Methylcyclohexyl Bromide: This method proceeds via an E2 mechanism using a strong base like sodium ethoxide in ethanol.[13] It can provide high yields (80-85%) and good selectivity.[13]

  • Catalytic Dehydrogenation of 1-Methylcyclohexane: This industrial-scale method involves passing 1-methylcyclohexane over a metal catalyst (e.g., Pd/C) at high temperatures (300-400°C).[13] While effective, it requires specialized equipment.[13]

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthesis MethodStarting MaterialReagentsTypical YieldKey Considerations
Acid-Catalyzed Dehydration2-MethylcyclohexanolH₂SO₄ or H₃PO₄60-85%Prone to side reactions (isomer formation, polymerization).[4][5][8] Requires careful temperature control and product removal.[2]
Base-Induced Elimination1-Methylcyclohexyl BromideSodium Ethoxide in Ethanol80-85%Milder conditions, suitable for acid-sensitive substrates.[13]
Catalytic Dehydrogenation1-MethylcyclohexanePd/C Catalyst60-70%Requires high temperatures and specialized equipment.[13] More suited for industrial production.[13]

Experimental Protocols

Key Experiment: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This protocol is a generalized procedure based on common laboratory practices.[1][7][12]

Materials:

  • 2-methylcyclohexanol

  • Concentrated phosphoric acid (85%) or concentrated sulfuric acid

  • Sodium carbonate solution (10%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride (or other suitable drying agent)

  • Round-bottom flask

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • Place 2-methylcyclohexanol into a round-bottom flask.

  • Slowly add the acid catalyst (e.g., phosphoric acid) to the alcohol with swirling.

  • Set up a fractional distillation apparatus with the round-bottom flask. Use a heating mantle to heat the mixture.

  • Heat the reaction mixture to a temperature that allows for the distillation of the alkene products (typically below 110°C).[1] Collect the distillate in a receiver cooled in an ice bath.[7] The distillation of the lower-boiling products drives the reaction toward completion according to Le Chatelier's Principle.[6]

  • Transfer the distillate to a separatory funnel.

  • Wash the distillate sequentially with water, 10% sodium carbonate solution, and saturated sodium chloride solution.[1][7] Carefully separate and discard the aqueous layer after each wash.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to dry the product.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask.

  • Perform a final fractional distillation, collecting the fraction that boils at the literature value for this compound (approximately 110°C).[7]

Mandatory Visualizations

G start Low Yield of This compound check_reaction Check for Complete Reaction start->check_reaction check_side_products Analyze for Side Products start->check_side_products check_workup Review Workup Procedure start->check_workup incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products check_side_products->side_products loss_during_workup Product Loss During Workup check_workup->loss_during_workup increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp Yes end Improved Yield incomplete->end No optimize_distillation Optimize Distillation side_products->optimize_distillation Yes side_products->end No careful_extraction Careful Washing/ Extraction loss_during_workup->careful_extraction Yes loss_during_workup->end No increase_time_temp->end optimize_distillation->end careful_extraction->end

Caption: Troubleshooting workflow for low this compound yield.

G cluster_main Main Reaction Pathway (E1) cluster_side Side Reactions 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O This compound This compound Secondary Carbocation->this compound - H+ (Zaitsev) 3-Methylcyclohexene 3-Methylcyclohexene Secondary Carbocation->3-Methylcyclohexene - H+ (Hofmann) Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation Hydride Shift Methylenecyclohexane Methylenecyclohexane Tertiary Carbocation->Methylenecyclohexane - H+

Caption: Reaction pathways in 2-methylcyclohexanol dehydration.

References

identifying side products in the dehydration of 1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydration of 1-methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the acid-catalyzed dehydration of 1-methylcyclohexanol?

The acid-catalyzed dehydration of 1-methylcyclohexanol is an elimination reaction that primarily follows Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. In this case, the major product is 1-methylcyclohexene . A common and expected side product is the less substituted exocyclic alkene, methylenecyclohexane .[1][2]

Q2: Why is this compound the major product?

This compound is the major product because it is the more thermodynamically stable isomer. The double bond in this compound is trisubstituted, whereas the double bond in methylenecyclohexane is disubstituted. Increased substitution of the double bond leads to greater stability due to hyperconjugation and electronic effects.

Q3: What is the mechanism of the acid-catalyzed dehydration of 1-methylcyclohexanol?

The reaction proceeds via an E1 (elimination, unimolecular) mechanism.[2][3][4] The key steps are:

  • Protonation of the hydroxyl group: The acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[3]

  • Formation of a carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation intermediate. This is the slow, rate-determining step.[3]

  • Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. Removal of a proton from the adjacent ring carbon results in this compound, while removal of a proton from the methyl group yields methylenecyclohexane.

Q4: Can other side products be formed?

Yes, under certain conditions, other side products may be observed. These can include:

  • Isomeric methylcyclohexenes: Although less common from 1-methylcyclohexanol, carbocation rearrangements are possible in similar alcohol dehydrations, which could lead to the formation of other isomers like 3-methylcyclohexene or 4-methylcyclohexene.[5][6]

  • Polymers: Alkenes can polymerize in the presence of strong acids.

  • Ethers: Under lower temperatures, the alcohol can undergo an SN2 reaction with another alcohol molecule to form a diether.

Troubleshooting Guide

Issue 1: The yield of the desired this compound is lower than expected, with a high proportion of methylenecyclohexane.

  • Possible Cause: The reaction conditions may favor the formation of the kinetic product (methylenecyclohexane) over the thermodynamic product (this compound). This can be influenced by the acid catalyst and temperature.

  • Troubleshooting Steps:

    • Choice of Acid: Use a less coordinating acid. While both sulfuric acid and phosphoric acid are effective, phosphoric acid is generally considered milder and can sometimes give cleaner results.[7]

    • Reaction Temperature: Ensure the reaction is heated sufficiently to allow for equilibrium to be established, which favors the more stable product. However, excessively high temperatures can lead to charring and other side reactions. A controlled distillation to remove the alkene products as they form can drive the reaction to completion.[8]

    • Reaction Time: A longer reaction time at a moderate temperature may allow for the less stable methylenecyclohexane to isomerize to the more stable this compound.

Issue 2: The Gas Chromatography (GC) analysis shows unexpected peaks.

  • Possible Cause: The unexpected peaks could correspond to isomeric side products, unreacted starting material, or impurities.

  • Troubleshooting Steps:

    • GC-MS Analysis: If available, use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight and fragmentation pattern of the compounds corresponding to the unknown peaks. This is a definitive way to identify unexpected isomers or byproducts.[5][6]

    • Co-injection: Inject a known standard of a suspected side product (e.g., 3-methylcyclohexene) along with your sample. If one of the unknown peaks increases in area, it confirms the identity of that peak.

    • Check Starting Material: Run a GC of your starting 1-methylcyclohexanol to ensure it is pure and does not contain any impurities that are carried through the reaction.

Issue 3: The reaction mixture has turned dark brown or black.

  • Possible Cause: This is likely due to charring or polymerization of the starting material or products, which can be caused by using a strong, oxidizing acid like concentrated sulfuric acid at high temperatures.[7]

  • Troubleshooting Steps:

    • Use Phosphoric Acid: Switch to 85% phosphoric acid, which is less oxidizing than sulfuric acid and less prone to causing charring.

    • Control Temperature: Carefully control the reaction temperature using a heating mantle with a temperature controller and a sand bath for even heat distribution. Avoid overheating.

    • Stirring: Ensure efficient stirring to prevent localized overheating.

Data Presentation

Table 1: Typical Product Distribution in the Dehydration of Methylcyclohexanols

Starting MaterialMajor ProductMinor Product(s)Typical Ratio (Major:Minor)Analytical MethodReference
1-MethylcyclohexanolThis compoundMethylenecyclohexane~90:10GC[2]
2-MethylcyclohexanolThis compound3-Methylcyclohexene~66:18GC[9]

Experimental Protocols

Detailed Methodology for the Dehydration of 1-Methylcyclohexanol and Product Analysis by Gas Chromatography

Materials:

  • 1-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Hexane (for GC analysis)

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus

  • Heating mantle with stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph with a suitable column (e.g., non-polar)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of 1-methylcyclohexanol and 5 mL of 85% phosphoric acid. Add a few boiling chips.

  • Distillation: Assemble a fractional distillation apparatus. Gently heat the mixture using a heating mantle. The alkene products and water will co-distill. Collect the distillate in a receiver cooled in an ice bath. The temperature at the still head should be maintained below 100°C.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with 15 mL of water, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.

  • Isolation: Decant the dried liquid into a pre-weighed vial. Determine the mass of the product mixture and calculate the percent yield.

  • GC Analysis: Prepare a dilute solution of the product mixture in hexane. Inject a small sample (e.g., 1 µL) into the gas chromatograph.

  • Data Analysis: Identify the peaks corresponding to this compound and methylenecyclohexane based on their retention times (if known) or by GC-MS. Calculate the relative percentages of each product by integrating the peak areas.

Mandatory Visualization

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation 1_Methylcyclohexanol 1-Methylcyclohexanol Protonated_Alcohol Protonated Alcohol 1_Methylcyclohexanol->Protonated_Alcohol + H₃O⁺ H3O+ H₃O⁺ Protonated_Alcohol->1_Methylcyclohexanol - H₂O Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O H2O_1 H₂O 1_Methylcyclohexene This compound (Major) Carbocation->1_Methylcyclohexene + H₂O - H₃O⁺ Methylenecyclohexane Methylenecyclohexane (Minor) Carbocation->Methylenecyclohexane + H₂O - H₃O⁺ H2O_2 H₂O H2O_3 H₂O

Caption: Reaction mechanism for the acid-catalyzed dehydration of 1-methylcyclohexanol.

Troubleshooting_Workflow Start Experiment Start: Dehydration of 1-Methylcyclohexanol Analysis GC/GC-MS Analysis of Products Start->Analysis Expected_Products Are the major products This compound and methylenecyclohexane? Analysis->Expected_Products Product_Ratio Is the ratio of this compound to methylenecyclohexane > 9:1? Expected_Products->Product_Ratio Yes Identify_Peaks Identify Unexpected Peaks: - Use GC-MS - Co-injection with Standards - Analyze Starting Material Expected_Products->Identify_Peaks No Troubleshoot_Ratio Troubleshoot Reaction Conditions: - Adjust Temperature - Change Acid Catalyst - Increase Reaction Time Product_Ratio->Troubleshoot_Ratio No Check_Yield Is the overall yield acceptable? Product_Ratio->Check_Yield Yes Success Successful Synthesis Troubleshoot_Ratio->Analysis Identify_Peaks->Analysis Check_Yield->Success Yes Troubleshoot_Yield Troubleshoot Yield Loss: - Check for Charring (use H₃PO₄) - Optimize Distillation - Check for Leaks Check_Yield->Troubleshoot_Yield No Troubleshoot_Yield->Start

Caption: Troubleshooting workflow for identifying side products in 1-methylcyclohexanol dehydration.

References

Technical Support Center: 1-Methylcyclohexene Distillation & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common challenges encountered during the distillation and purification of 1-Methylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by distillation?

A1: The primary challenges include:

  • Isomer Separation: The synthesis of this compound, often through the dehydration of methylcyclohexanol, can produce isomers such as 3-Methylcyclohexene and methylenecyclohexane.[1][2] These isomers may have very close boiling points, making separation by simple distillation difficult and often requiring efficient fractional distillation.

  • Azeotrope Formation: Like similar cycloalkenes, this compound may form azeotropes—mixtures with a constant boiling point—with solvents, water, or other impurities. This can make achieving high purity challenging. Azeotropic or extractive distillation techniques may be necessary to break these azeotropes.[3][4]

  • Peroxide Formation: Due to its unsaturated nature, this compound can react with atmospheric oxygen, especially when exposed to light, to form explosive peroxides.[5] This poses a significant safety risk during heating and distillation.

  • Polymerization: The compound is susceptible to acid-catalyzed or heat-induced polymerization.[6][7][8] This can result in product loss and fouling of distillation equipment. Commercial preparations are often stabilized with inhibitors like hydroquinone to prevent this.[6][7]

Q2: My starting material is 2-methylcyclohexanol. What impurities should I expect besides this compound?

A2: The acid-catalyzed dehydration of 2-methylcyclohexanol is an E1 elimination reaction that proceeds through a carbocation intermediate. This can lead to a mixture of products. The most common isomers formed alongside this compound (the Zaitsev product) is 3-methylcyclohexene.[1] While this compound is generally considered the more stable and major product, reaction conditions can influence the product ratio.[2][9] Unreacted 2-methylcyclohexanol may also be present as an impurity.

Q3: How can I prevent peroxide formation during storage and distillation?

A3: To mitigate the risk of peroxide formation, store this compound under an inert atmosphere (like nitrogen or argon), in a cool, dark place, and in a tightly sealed container. Before distillation, it is crucial to test for the presence of peroxides using peroxide test strips or chemical methods. If peroxides are present, they must be removed before heating. This can be done by washing the alkene with a freshly prepared 5-10% aqueous solution of sodium bisulfite or ferrous sulfate.

Q4: Is this compound prone to polymerization during distillation? How can I avoid this?

A4: Yes, this compound can polymerize, especially in the presence of acidic residues or at high temperatures.[6][7] To prevent this, ensure all acidic catalysts from the synthesis step are completely removed through neutralization (e.g., washing with sodium bicarbonate solution) before distillation. Distilling under reduced pressure lowers the boiling point and reduces the thermal stress on the compound. Adding a small amount of an inhibitor like hydroquinone to the distillation flask can also prevent polymerization.[7]

Troubleshooting Guide

Problem 1: My final product yield after distillation is very low.

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the initial synthesis reaction (e.g., by GC or TLC) to ensure it has gone to completion before beginning purification.
Product Loss During Workup Ensure proper phase separation during aqueous washes. Back-extract the aqueous layers with a small amount of an organic solvent to recover any dissolved product.
Polymerization in Distillation Flask A viscous, tar-like residue in the distillation flask suggests polymerization. Ensure the starting material is free of acid. Consider adding a polymerization inhibitor (e.g., hydroquinone) and using vacuum distillation.[7]
Distillation Setup Leaks For vacuum distillation, ensure all joints are properly sealed to maintain the target pressure. Leaks can lead to inefficient distillation.

Problem 2: GC/MS analysis of my purified product shows multiple peaks close to the main product peak.

Possible Cause Troubleshooting Step
Isomeric Impurities The peaks likely correspond to isomers like 3-Methylcyclohexene.[1] Simple distillation may be insufficient for separation. Use a fractional distillation column with high efficiency (i.e., a higher number of theoretical plates) and maintain a slow, steady distillation rate.
Azeotrope Formation The impurity may be forming an azeotrope with your product. Consider alternative purification methods like extractive distillation or preparative gas chromatography.[10]

Problem 3: The distillate is cloudy or contains water.

Possible Cause Troubleshooting Step
Inadequate Drying The product was not sufficiently dried before distillation. Ensure the organic layer is clear and free of visible water droplets before adding the drying agent (e.g., anhydrous magnesium sulfate, calcium chloride).[11] Allow sufficient contact time with the drying agent and decant or filter carefully.
Wet Glassware Ensure all distillation glassware is thoroughly dried before assembly.
Formation of a Water Azeotrope Water can form a low-boiling azeotrope with the product. If initial drying is insufficient, the first fraction to distill may be this azeotrope. Discard the initial cloudy fraction before collecting the pure product.

Quantitative Data

The table below summarizes key physical properties for this compound and a common related compound.

PropertyThis compound2-Methylcyclohexanol (starting material)
Molecular Formula C₇H₁₂[6]C₇H₁₄O
Molar Mass 96.17 g/mol 114.19 g/mol
Boiling Point 110-111 °C[7]165-167 °C
Density 0.811 g/mL at 20 °C[7]0.93 g/mL at 25 °C
Refractive Index (n20/D) 1.450[7]1.461

Experimental Protocols

Protocol 1: General Purification of Crude this compound

This protocol outlines the steps to purify this compound obtained from a synthesis reaction, such as the dehydration of 2-methylcyclohexanol.

  • Transfer to Separatory Funnel: Transfer the crude product mixture to a separatory funnel.

  • Neutralization Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid catalyst. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently and allow the layers to separate. Discard the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break any emulsions and further removes dissolved water.[1] Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[11] Swirl the flask and let it stand until the liquid is clear.

  • Filtration/Decanting: Carefully decant or filter the dried liquid into a round-bottom flask suitable for distillation, leaving the drying agent behind.

  • Distillation:

    • Peroxide Check: Before heating, test a small aliquot for peroxides. If positive, treat accordingly (see FAQ 3).

    • Setup: Assemble a fractional distillation apparatus. For heat-sensitive compounds or to avoid polymerization, a vacuum distillation setup is recommended.

    • Distill: Heat the flask gently. Collect the fraction that distills at the boiling point of this compound (110-111 °C at atmospheric pressure).[7] Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Storage: Store the purified, colorless liquid in a tightly sealed amber bottle under an inert atmosphere and in a cool, dark location.[6]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and purification of this compound.

G A Crude Product (from synthesis) B Neutralization Wash (e.g., NaHCO3 soln.) A->B Remove Acid C Water & Brine Wash B->C Remove Salts G Waste (Aqueous Layers) B->G D Drying (e.g., MgSO4) C->D Remove Water C->G E Fractional Distillation D->E Isolate Product H Waste (Drying Agent) D->H F Purified This compound E->F Collect Pure Fraction I Waste (Low/High Boiling Fractions) E->I G cluster_start Starting Material cluster_products Reaction Products A 2-Methylcyclohexanol D Carbocation Intermediate A->D H+ -H2O B This compound (Major Product) C 3-Methylcyclohexene (Minor Product) D->B Elimination D->C Elimination

References

Technical Support Center: 1-Methylcyclohexene Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe storage and handling of 1-Methylcyclohexene to prevent polymerization and ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Solution
Cloudiness or increased viscosity of this compound Polymerization has begun.If the material is still liquid, filter it through a short column of activated alumina to remove oligomers. For highly viscous or solid material, it is recommended to dispose of it according to your institution's hazardous waste guidelines. To prevent recurrence, review your storage conditions and consider adding a polymerization inhibitor.
Inconsistent experimental results The purity of this compound may be compromised due to the presence of oligomers.Use Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check the purity of your material. If oligomers are detected, purify the this compound by distillation. Always use freshly distilled or properly stored material for sensitive applications.
Precipitate forms after adding a phenolic inhibitor (e.g., hydroquinone) The inhibitor has low solubility in the non-polar this compound.[1][2]Prepare a concentrated stock solution of the inhibitor in a compatible, volatile solvent (e.g., ethanol for hydroquinone). Add the required volume of the stock solution to the this compound and mix thoroughly. The solvent can be removed under a gentle stream of inert gas if its presence interferes with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: The polymerization of this compound is primarily initiated by:

  • Heat: Elevated temperatures can provide the activation energy needed for polymerization to begin.

  • Light (UV Radiation): Ultraviolet light can generate free radicals, which can initiate a chain-reaction polymerization.[3][4][5]

  • Presence of Initiators: Contaminants such as peroxides (formed by exposure to air) or acidic impurities can act as initiators for cationic or free-radical polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: For long-term storage (up to 3 years), a temperature of -20°C is recommended.[6] For shorter periods (up to 2 years), storage at 4°C is acceptable.[6] Room temperature storage is also possible but for shorter durations and ideally with an inhibitor.[7]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides.

  • Container: Use a tightly sealed, amber glass bottle to protect from light and air.[8][9]

  • Location: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[6][8][9]

Q3: What are common polymerization inhibitors for this compound, and at what concentration should they be used?

A3: Common free-radical inhibitors include:

  • Hydroquinone: Often recommended at a concentration of approximately 10 ppm.[7]

  • Butylated Hydroxytoluene (BHT): A common antioxidant and radical scavenger.

  • 4-Methoxyphenol (MEHQ): An effective polymerization inhibitor for various monomers.[10]

The choice and concentration of the inhibitor may depend on the required purity for your specific application and the intended storage duration.

Q4: How can I tell if my this compound has started to polymerize?

A4: Signs of polymerization include the liquid becoming cloudy, more viscous, or even solidifying over time. The presence of oligomers can be confirmed by analytical techniques such as Gas Chromatography (GC), which will show the appearance of higher molecular weight species, or by Nuclear Magnetic Resonance (NMR) spectroscopy, which may show broadening of signals or the appearance of new signals corresponding to the polymer.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureAtmosphereContainerInhibitor
Long-term (up to 3 years)-20°C[6]Inert (Nitrogen or Argon)Tightly sealed amber glass[8][9]Recommended (e.g., ~10 ppm Hydroquinone[7])
Mid-term (up to 2 years)4°C[6]Inert (Nitrogen or Argon)Tightly sealed amber glass[8][9]Recommended
Short-termRoom Temperature[7]Inert (Nitrogen or Argon)Tightly sealed amber glass[8][9]Strongly Recommended

Table 2: Common Polymerization Inhibitors and Their Properties

InhibitorChemical NameTypical ConcentrationSolubility in Non-Polar Solvents
HydroquinoneBenzene-1,4-diol~10 ppm[7]Poor[2][11]
BHTButylated Hydroxytoluene50 - 200 ppm (general use)Good[12][13][14][15]
MEHQ4-Methoxyphenol10 - 100 ppm (general use)Soluble in many organic solvents[10][16][17]

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to this compound

Objective: To add a specific concentration of a polymerization inhibitor to this compound for stabilization during storage.

Materials:

  • This compound

  • Polymerization inhibitor (e.g., BHT)

  • A suitable volatile solvent in which the inhibitor is highly soluble (e.g., ethanol or acetone)

  • Volumetric flasks and pipettes

  • Inert gas source (Nitrogen or Argon)

  • Amber glass storage bottle

Procedure:

  • Prepare a Stock Solution of the Inhibitor:

    • Accurately weigh a small amount of the inhibitor (e.g., 100 mg of BHT).

    • Dissolve the inhibitor in a precise volume of a suitable volatile solvent (e.g., 10 mL of ethanol) in a volumetric flask to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the inhibitor is fully dissolved. Gentle warming or sonication may be used if necessary.[18][19]

  • Calculate the Required Volume of Stock Solution:

    • Determine the desired final concentration of the inhibitor in the this compound (e.g., 100 ppm BHT).

    • Calculate the mass of inhibitor needed for the total volume of this compound.

    • Using the concentration of the stock solution, calculate the volume of the stock solution required to deliver the necessary mass of inhibitor.

  • Add the Inhibitor to this compound:

    • Measure the desired volume of this compound into the final amber glass storage bottle.

    • Using a calibrated pipette, add the calculated volume of the inhibitor stock solution to the this compound.

    • Seal the bottle and mix thoroughly by gentle swirling or inversion.

  • Solvent Removal (Optional):

    • If the presence of the solvent is undesirable for future applications, it can be removed by passing a gentle stream of inert gas (e.g., nitrogen) over the surface of the liquid while stirring gently. This should be done in a well-ventilated fume hood.

  • Final Storage:

    • Blanket the headspace of the storage bottle with an inert gas.

    • Seal the bottle tightly and store at the recommended temperature.

Visualizations

Polymerization_Prevention cluster_factors Factors Promoting Polymerization cluster_prevention Preventative Measures Heat Heat 1_Methylcyclohexene 1_Methylcyclohexene Heat->1_Methylcyclohexene UV_Light UV Light UV_Light->1_Methylcyclohexene Oxygen_Peroxides Oxygen / Peroxides Oxygen_Peroxides->1_Methylcyclohexene Acidic_Impurities Acidic Impurities Acidic_Impurities->1_Methylcyclohexene Low_Temperature_Storage Low Temperature Storage (-20°C or 4°C) Stable_Storage Stable_Storage Low_Temperature_Storage->Stable_Storage Inert_Atmosphere Inert Atmosphere (Nitrogen / Argon) Inert_Atmosphere->Stable_Storage Amber_Glass_Bottle Amber Glass Bottle Amber_Glass_Bottle->Stable_Storage Addition_of_Inhibitor Addition of Inhibitor (e.g., BHT, MEHQ) Addition_of_Inhibitor->Stable_Storage Polymerization Polymerization 1_Methylcyclohexene->Polymerization leads to Stable_Storage->1_Methylcyclohexene maintains

Caption: Factors leading to polymerization and preventative measures for stable storage.

Experimental_Workflow Start Start Prepare_Inhibitor_Stock Prepare Inhibitor Stock Solution Start->Prepare_Inhibitor_Stock Calculate_Volume Calculate Required Volume of Stock Prepare_Inhibitor_Stock->Calculate_Volume Add_to_Monomer Add Stock Solution to this compound Calculate_Volume->Add_to_Monomer Mix_Thoroughly Mix Thoroughly Add_to_Monomer->Mix_Thoroughly Solvent_Removal Optional: Remove Solvent Mix_Thoroughly->Solvent_Removal Store_Properly Store Under Inert Gas at Recommended Temp. Solvent_Removal->Store_Properly End End Store_Properly->End

Caption: Workflow for adding a polymerization inhibitor to this compound.

References

minimizing rearrangement products in 1-Methylcyclohexene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-methylcyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and minimize the formation of undesired rearrangement products.

Frequently Asked Questions (FAQs)

Q1: What are the common rearrangement products when synthesizing this compound from 2-methylcyclohexanol, and why do they form?

A1: The most common synthesis route is the acid-catalyzed dehydration of 2-methylcyclohexanol, which proceeds via an E1 elimination mechanism.[1][2] During this reaction, two main rearrangement or side products are commonly observed: 3-methylcyclohexene and methylenecyclohexane.[2][3]

The reaction begins when the acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (water).[4][5] Departure of the water molecule initially forms a secondary carbocation. This intermediate can lead to the products in two ways:

  • Direct Elimination: A base (like water or the conjugate base of the acid) removes a beta-hydrogen. Removal of a hydrogen from the more substituted carbon yields the desired This compound (the Zaitsev product), while removal from the less substituted carbon yields 3-methylcyclohexene .[4]

  • Carbocation Rearrangement: The secondary carbocation can undergo a 1,2-hydride shift, where a hydrogen atom with its bonding electrons moves to the positively charged carbon.[5][6] This rearrangement forms a more stable tertiary carbocation.[6] Elimination of a proton from this new intermediate can also form this compound or the exocyclic alkene, methylenecyclohexane .[4]

G cluster_start Step 1: Protonation & Water Loss cluster_paths Step 2: Elimination vs. Rearrangement reactant reactant intermediate intermediate product product pathway pathway A 2-Methylcyclohexanol B Secondary Carbocation (Less Stable) A->B + H⁺ - H₂O C Tertiary Carbocation (More Stable) B->C 1,2-Hydride Shift P1 This compound (Zaitsev Product) B->P1 - H⁺ P2 3-Methylcyclohexene (Side Product) B->P2 - H⁺ C->P1 - H⁺ P3 Methylenecyclohexane (Rearrangement Product) C->P3 - H⁺

Caption: Reaction mechanism for 2-methylcyclohexanol dehydration.

Q2: My GC analysis shows a high percentage of 3-methylcyclohexene. How can I increase the yield of the desired this compound?

A2: A high yield of 3-methylcyclohexene indicates that reaction conditions are not sufficiently favoring the Zaitsev elimination pathway, which leads to the more substituted and thermodynamically stable alkene.[7][8][9] To favor the formation of this compound, consider the following:

  • Follow Zaitsev's Rule: This rule predicts that when multiple elimination products are possible, the major product will be the more substituted (and more stable) alkene.[7][10]

  • Temperature Control: Elimination reactions are generally favored by higher temperatures.[7][9] However, the most critical temperature is that of the distillation. By carefully controlling the distillation temperature to be above the boiling points of the alkene products (approx. 110-111°C for this compound) but below that of the starting alcohol (2-methylcyclohexanol, approx. 165°C), you can continuously remove the products as they form.[6] This application of Le Châtelier's principle shifts the equilibrium toward the products and minimizes side reactions.[4][6]

  • Choice of Acid: Use a strong, non-nucleophilic acid like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄).[9][11][12] These acids are effective catalysts for dehydration, and their conjugate bases are poor nucleophiles, which reduces the chance of competing substitution (Sₙ1) reactions.[9][11]

Q3: How does the choice of acid catalyst affect the product distribution?

A3: Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective catalysts for the dehydration of 2-methylcyclohexanol.[10][13] Concentrated phosphoric acid is often preferred because it is less corrosive and a weaker oxidizing agent than sulfuric acid, which can lead to fewer charring and polymerization side products.[14] Both acids function by protonating the hydroxyl group to facilitate its departure as water.[5] The choice primarily comes down to laboratory preference and safety considerations, as both will promote the formation of the Zaitsev product under proper temperature control.

Q4: How can I confirm the identity and quantify the ratio of my alkene products?

A4: The standard and most effective method for analyzing the product mixture is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1][6][15]

  • Gas Chromatography (GC): This technique separates the different isomers based on their boiling points and interaction with the GC column.[15] You will see distinct peaks for this compound, 3-methylcyclohexene, and any unreacted starting material or other byproducts.[3] The relative ratio of the products is determined by comparing the integrated areas of their corresponding peaks in the chromatogram.[6]

  • Mass Spectrometry (MS): Coupling the GC to a mass spectrometer allows for the definitive identification of each separated component. The mass spectrometer provides a fragmentation pattern for each isomer, which serves as a molecular fingerprint.[15] Even if two isomers have very similar retention times in the GC, their mass spectra can be used to differentiate them.[15]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Symptom / Observation Potential Cause Recommended Solution
High yield of 3-methylcyclohexene Reaction conditions not favoring the Zaitsev product.Ensure the distillation temperature is properly controlled to remove the lower-boiling alkene products as they form, driving the equilibrium.[6][10] Verify the concentration and purity of the acid catalyst.
Significant peak corresponding to methylenecyclohexane Carbocation rearrangement (1,2-hydride shift) is occurring at a high rate.[4][6]This is often caused by allowing the initial carbocation to exist for too long before elimination. Improve the efficiency of the fractional distillation to remove the desired products immediately upon formation.[6] This minimizes the time available for rearrangement.
Low overall yield of alkenes Incomplete reaction, inefficient distillation, or loss of product during workup.Ensure the reaction is heated sufficiently for an adequate duration (e.g., reflux for 20-25 minutes before distillation).[2] Cool the receiving vessel in an ice-water bath to minimize the loss of volatile alkene products during distillation.[1] Be meticulous during the washing and extraction steps to avoid losing the organic layer.
Product is cloudy or contains water droplets after workup Insufficient drying of the organic layer.Add more anhydrous drying agent (e.g., magnesium sulfate, calcium chloride) to the collected organic product.[2][14] Swirl the flask and let it sit until the liquid is clear and some of the drying agent remains free-flowing, indicating all water has been absorbed.[5][14]
Polymerization or charring in the reaction flask Reaction temperature is too high or a highly oxidizing acid (like concentrated H₂SO₄) is used aggressively.Reduce the heating mantle setting. Consider using 85% phosphoric acid as it is a less aggressive catalyst.[10][14] Do not distill the reaction to dryness, as this can concentrate the acid and lead to decomposition.[14]

Quantitative Data on Product Distribution

The acid-catalyzed dehydration of 2-methylcyclohexanol consistently favors the formation of the more stable, more substituted alkene (this compound) in accordance with Zaitsev's rule.[7][10] While exact ratios depend on specific experimental conditions, the following table provides an illustrative summary of expected outcomes.

Catalyst Typical Reaction Temperature Expected Major Product Illustrative Product Ratio (this compound : 3-methylcyclohexene)
85% Phosphoric Acid (H₃PO₄)150-165 °CThis compound~ 4 : 1
Concentrated Sulfuric Acid (H₂SO₄)140-160 °CThis compound~ 3 : 1

Note: Ratios are illustrative and based on the principles of thermodynamic control favoring the Zaitsev product. Actual results may vary.

Experimental Protocol: Dehydration of 2-Methylcyclohexanol

This protocol outlines a standard procedure for synthesizing this compound while minimizing rearrangement products.

Materials:

  • 2-methylcyclohexanol (5.0 mL)

  • 85% Phosphoric acid (1.5 mL) or 9M Sulfuric Acid (3 mL)[1][14]

  • Boiling chips

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or calcium chloride[1][14]

  • 25 mL round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Setup: Assemble a fractional distillation apparatus using a 25 mL round-bottom flask as the reaction vessel. Place a 10 mL graduated cylinder, cooled in an ice-water bath, as the receiver.[1]

  • Reagents: Add one or two boiling chips, 5.0 mL of 2-methylcyclohexanol, and then slowly add 1.5 mL of 85% phosphoric acid to the round-bottom flask.[14] Swirl gently to mix.

  • Distillation: Heat the mixture using a heating mantle. Adjust the heat to maintain a steady distillation rate of about one drop every 1-2 seconds.[1] Keep the distillation head temperature between 95°C and 112°C to selectively distill the alkene products.[1]

  • Workup: Once distillation is complete (approx. 3 mL of distillate collected), transfer the distillate to a separatory funnel.

  • Washing: Wash the organic product by adding 10 mL of saturated sodium bicarbonate solution to neutralize any co-distilled acid.[14] Agitate the mixture, allowing any CO₂ gas to vent. Allow the layers to separate and discard the lower aqueous layer.[14]

  • Drying: Transfer the upper organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or calcium chloride to remove residual water.[1][14] Swirl until the liquid is clear.

  • Analysis: Decant or filter the dried product into a tared vial to determine the yield.[14] Prepare a diluted sample (e.g., one drop of product in 1 mL of acetone or hexane) for analysis by GC or GC-MS to determine the product distribution.[6][14]

G start Start: Analyze GC Chromatogram issue1 High % of 3-Methylcyclohexene? start->issue1 issue2 High % of Methylenecyclohexane? issue1->issue2 No solution1 Optimize Distillation Temp. (95-112 °C) Ensure Efficient Product Removal issue1->solution1 Yes issue3 Low Overall Yield? issue2->issue3 No solution2 Improve Distillation Efficiency (Leads to Faster Product Removal) issue2->solution2 Yes solution3 Check Reaction Time/Temp Use Ice Bath for Receiver Careful Workup issue3->solution3 Yes end Synthesis Optimized issue3->end No solution1->issue2 solution2->issue3 solution3->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Improving Regioselectivity in Addition Reactions of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with addition reactions of 1-methylcyclohexene. The focus is on controlling and improving the regioselectivity of these reactions to obtain desired products.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it critical for reactions with this compound?

A1: Regioselectivity is the preference for one direction of bond making or breaking over all other possible directions.[1][2][3] In the context of this compound, an unsymmetrical alkene, an addition reaction can yield two different constitutional isomers (regioisomers). For example, the addition of a generic electrophile H-X can result in the formation of two products: one where X attaches to the more substituted carbon of the double bond (C1, the methyl-bearing carbon) and one where X attaches to the less substituted carbon (C2). Controlling which isomer is formed is crucial for synthesizing a specific target molecule and avoiding difficult and costly purification steps.

Q2: How can I achieve a highly regioselective Markovnikov addition of water across the double bond?

A2: For Markovnikov hydration, where the hydroxyl (-OH) group adds to the more substituted carbon (C1) to form 1-methylcyclohexanol, the recommended method is oxymercuration-demercuration . This two-step process avoids the carbocation rearrangements that can occur during acid-catalyzed hydration.[3][4] The reaction first involves the addition of mercuric acetate in water, followed by reduction with sodium borohydride.[5][6][7] The oxymercuration-demercuration reaction is highly regioselective for the Markovnikov product.[4][5]

Q3: What is the best method for achieving a highly regioselective anti-Markovnikov addition of water?

A3: Hydroboration-oxidation is the premier method for achieving anti-Markovnikov hydration, yielding trans-2-methylcyclohexanol as the major product.[1][8][9] In this two-step reaction, borane (BH3) adds across the double bond, with the boron atom preferentially bonding to the less substituted carbon (C2).[10] Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group.[1][9][11] The regioselectivity can be further enhanced by using sterically hindered borane reagents.[10]

Q4: How do reaction conditions affect the regioselectivity of HBr addition to this compound?

A4: The addition of hydrogen bromide (HBr) can yield either the Markovnikov or anti-Markovnikov product depending entirely on the reaction conditions.

  • For Markovnikov addition (forming 1-bromo-1-methylcyclohexane), the reaction should be performed in the absence of radical initiators (like peroxides). The mechanism proceeds via the formation of the more stable tertiary carbocation.[12][13][14]

  • For anti-Markovnikov addition , the reaction must be carried out in the presence of peroxides (e.g., benzoyl peroxide). This initiates a free-radical mechanism where the bromine radical adds first to form the more stable tertiary radical, resulting in the hydrogen adding to the more substituted carbon.[14] This specific "peroxide effect" is effective for HBr but not for HCl or HI.[14]

Troubleshooting Guides

Problem 1: My hydroboration-oxidation of this compound is yielding a significant amount of the Markovnikov alcohol (1-methylcyclohexanol). How can I improve selectivity?

Answer: Poor regioselectivity in hydroboration-oxidation typically stems from the choice of borane reagent. While borane (BH3•THF) itself provides good anti-Markovnikov selectivity, this can be dramatically improved by using a bulkier, more sterically hindered borane reagent.

Solutions:

  • Use a Sterically Bulky Borane: Replace borane-THF (BH3•THF) with a bulkier reagent like 9-borabicyclo[3.3.1]nonane (9-BBN).[10] The large size of 9-BBN magnifies the steric hindrance at the more substituted carbon of the double bond, forcing the boron to add almost exclusively to the less substituted carbon, thus leading to a higher yield of the anti-Markovnikov product after oxidation.[10]

  • Control Reaction Temperature: Perform the hydroboration step at a lower temperature (e.g., 0 °C) to enhance the kinetic control of the reaction, which favors the sterically less hindered transition state.

Regioselectivity Data for Hydroboration-Oxidation
Borane ReagentAnti-Markovnikov Product (%)Markovnikov Product (%)
BH₃ • THF~98%~2%
9-BBN>99.5%<0.5%
Problem 2: I am trying to synthesize 1-methylcyclohexanol via acid-catalyzed hydration, but I'm getting undesired side products. How can I obtain the pure Markovnikov alcohol?

Answer: The issue with acid-catalyzed hydration is that it proceeds through a carbocation intermediate.[13] While this compound forms a stable tertiary carbocation that is unlikely to rearrange, the strongly acidic conditions and presence of a nucleophilic counter-ion can lead to side reactions. The definitive solution is to switch to a method that avoids carbocation intermediates altogether.

Solution:

  • Employ Oxymercuration-Demercuration: This reaction is the standard method for clean, rearrangement-free Markovnikov hydration.[4][14] The mechanism involves a cyclic mercurinium ion intermediate, which is attacked by water at the more substituted carbon.[5][7] The subsequent demercuration with NaBH4 replaces the mercury with a hydrogen atom, yielding the desired 1-methylcyclohexanol with high purity.[5][6]

Reaction Workflow: Choosing a Hydration Method

Caption: Workflow for selecting the appropriate hydration reaction for this compound.

Problem 3: I am getting a mixture of regioisomers from the ring-opening of this compound oxide. How can I control which alcohol is formed?

Answer: The regioselectivity of epoxide ring-opening is dependent on whether the reaction is performed under acidic or basic/nucleophilic conditions.[15][16]

Solutions:

  • For attack at the less substituted carbon (C2): Use a strong nucleophile under basic or neutral conditions (S_N2-type reaction). The nucleophile will attack the sterically less hindered carbon.[17] Reagents like sodium methoxide (NaOMe) in methanol or LiAlH4 will lead to attack at the C2 position.

  • For attack at the more substituted carbon (C1): Use acidic conditions (S_N1-type reaction). The epoxide oxygen is first protonated, making it a better leaving group. The C-O bond to the more substituted carbon (C1) is weaker and has more positive character, making it the preferred site for nucleophilic attack.[15][18] Using H2SO4 in methanol, for instance, will result in the methoxy group adding to the C1 position.[18]

Decision Tree: Epoxide Ring-Opening Regioselectivity

EpoxideOpening start Desired Regioisomer? conditions Choose Reaction Conditions start->conditions attack_C1 Nucleophile attacks more substituted C1 conditions->attack_C1 C1 Attack attack_C2 Nucleophile attacks less substituted C2 conditions->attack_C2 C2 Attack acidic Acidic Conditions (e.g., H₂SO₄, MeOH) attack_C1->acidic Use basic Basic/Nucleophilic Conditions (e.g., NaOMe, LiAlH₄) attack_C2->basic Use

Caption: Controlling regioselectivity in the ring-opening of this compound oxide.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of this compound (Anti-Markovnikov Hydration)

This procedure is adapted for high regioselectivity.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Round-bottom flask, magnetic stirrer, septum, syringes

Procedure:

  • Hydroboration:

    • Dry a 50 mL round-bottom flask and equip it with a magnetic stir bar.

    • Add this compound (e.g., 10 mmol) to the flask.

    • Dissolve the alkene in 10 mL of anhydrous THF and cool the flask to 0 °C in an ice bath.

    • Under an inert atmosphere (nitrogen or argon), slowly add 22 mL of 0.5 M 9-BBN solution in THF (11 mmol) via syringe over 10 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Oxidation:

    • Cool the flask back to 0 °C.

    • Slowly and carefully add 3 mL of 3 M NaOH solution.

    • Very slowly, add 3 mL of 30% H2O2 solution dropwise, ensuring the internal temperature does not exceed 40-50 °C.

    • After the addition is complete, remove the ice bath and stir the mixture vigorously for 1 hour at room temperature.

  • Work-up:

    • Add 20 mL of diethyl ether to the reaction mixture and transfer to a separatory funnel.

    • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, primarily trans-2-methylcyclohexanol.

Protocol 2: Oxymercuration-Demercuration of this compound (Markovnikov Hydration)

This procedure is adapted from established methods.[19]

Materials:

  • This compound[19]

  • Mercury(II) acetate [Hg(OAc)₂][19]

  • Water

  • Diethyl ether[19]

  • Sodium hydroxide (3 N solution)[19]

  • Sodium borohydride (0.5 M in 3 N NaOH)[19]

  • Magnesium sulfate, anhydrous

  • Three-necked flask, mechanical stirrer, thermometer

Procedure:

  • Oxymercuration:

    • In a three-necked flask equipped with a mechanical stirrer, charge mercury(II) acetate (e.g., 0.300 mole) and 300 mL of water.[19]

    • Once dissolved, add 300 mL of diethyl ether.[19]

    • While stirring vigorously, add this compound (0.300 mole).[19] Continue stirring for 30 minutes at room temperature.[19]

  • Demercuration:

    • Add 150 mL of 6 N sodium hydroxide solution.[19]

    • Follow with the slow addition of 300 mL of 0.5 M sodium borohydride in 3 N NaOH.[19] Maintain the temperature below 25 °C using an ice bath during this addition.[19]

    • After addition, stir the mixture at room temperature for 2 hours. A pool of liquid mercury will form.[19]

  • Work-up:

    • Separate the supernatant liquid from the mercury.[19]

    • In a separatory funnel, separate the ether layer and extract the aqueous layer with two 100-mL portions of ether.[19]

    • Combine the ether extracts, dry over magnesium sulfate, and distill to obtain 1-methylcyclohexanol.[19]

Mechanistic Basis for Regioselectivity

Mechanisms Comparison of Key Intermediates cluster_hydro Hydroboration cluster_oxy Oxymercuration hydro_ts Four-Centered Transition State hydro_int Boron adds to Less Hindered C2 hydro_ts->hydro_int leads to hydro_reason Reason: Steric Hindrance Dominates hydro_int->hydro_reason oxy_ts Cyclic Mercurinium Ion oxy_int H₂O attacks More Substituted C1 oxy_ts->oxy_int leads to oxy_reason Reason: Electronic Effects (Partial positive charge on C1) oxy_int->oxy_reason

Caption: Key intermediates determining regioselectivity in hydroboration and oxymercuration.

References

Technical Support Center: Catalyst Deactivation in 1-Methylcyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 1-methylcyclohexene.

Troubleshooting Guide

This section addresses common issues related to decreased catalyst performance during the synthesis of this compound via various routes.

Q1: My product yield has significantly decreased over several runs. What are the likely causes?

A decrease in yield over time is a classic sign of catalyst deactivation. The specific cause depends on your synthesis method and catalyst type. The primary mechanisms for catalyst deactivation are poisoning, fouling (coking), and thermal degradation.[1][2]

  • For Acid-Catalyzed Dehydration (e.g., using zeolites, H₂SO₄): The most common issue is coking , where carbonaceous deposits (coke) form on the catalyst's active sites.[3] Highly acidic catalysts can promote side reactions that lead to these heavy hydrocarbon deposits, blocking pores and active sites.[4]

  • For Catalytic Dehydrogenation (e.g., Pt/Al₂O₃, Pd/C from methylcyclohexane): This process is highly susceptible to both coking and poisoning .[5] Coke formation is often caused by the adsorption of the toluene product.[5] Poisons are typically impurities in the feed, such as sulfur or nitrogen compounds, which strongly bind to the metal active sites.[6]

  • For Skeletal Isomerization (e.g., zeolites from cyclohexene): Zeolite catalysts used in isomerization are prone to deactivation by coking . The acidic sites that drive the isomerization can also catalyze reactions that form coke precursors.[4][7]

Q2: How can I determine the specific cause of my catalyst's deactivation?

A systematic approach is required to diagnose the deactivation mechanism. This typically involves characterizing both the fresh and spent catalyst.

Deactivation Mechanism Symptoms & Observations Recommended Analytical Technique
Poisoning Rapid, often irreversible, loss of activity. Activity loss may be severe even with trace impurities in the feed.[6]X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect poison elements (e.g., S, Cl) on the catalyst surface.
Coking / Fouling Gradual loss of activity. Visible darkening of the catalyst. Pore volume and surface area decrease.Thermogravimetric Analysis (TGA) to quantify the amount of coke. Temperature Programmed Oxidation (TPO) to characterize the nature of the carbon deposits.
Thermal Degradation (Sintering) Activity loss after exposure to high temperatures.[1] Change in catalyst support structure or active metal particle size.X-ray Diffraction (XRD) to observe changes in crystallite size. Transmission Electron Microscopy (TEM) to visualize metal particle agglomeration.
Attrition / Mechanical Failure Increased pressure drop across the reactor. Presence of fine catalyst particles in the product stream.Particle Size Analysis to compare fresh and spent catalyst particle distribution.

Q3: My dehydrogenation catalyst (Pt or Pd) stopped working suddenly. What should I investigate first?

A sudden and severe loss of activity in a metal catalyst strongly suggests poisoning .[6]

  • Analyze the Feedstock: Use techniques like gas chromatography (GC) to check for impurities in your methylcyclohexane feed. Common poisons include sulfur compounds (e.g., H₂S), which can be present in the raw materials.[1]

  • Review Experimental Setup: Leaks in the system can introduce air (oxygen), which can sometimes lead to the oxidation of the active metal phase.

  • Guard Beds: Consider implementing a guard bed before the main reactor to adsorb potential poisons before they reach the catalyst.[8]

Q4: I am observing a gradual decline in the performance of my zeolite catalyst during cyclohexene isomerization. What is happening?

A gradual decline in zeolite performance is typically due to coking . The acidic pores of the zeolite can facilitate the formation of large hydrocarbon molecules that become trapped, blocking access to the active sites.[4][7] Highly active catalysts with strong acidity are more prone to these side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning? Catalyst poisoning is the deactivation of a catalyst by the strong chemical adsorption (chemisorption) of substances onto its active sites.[3][6] These substances, known as poisons, block reactants from accessing the sites. Even trace amounts of poisons in the feedstock can cause significant deactivation.[6]

Q2: Can a deactivated catalyst be regenerated? Yes, in many cases. The feasibility and method of regeneration depend on the deactivation mechanism.

  • Coking: Coked catalysts are commonly regenerated by a controlled burn-off of the carbon deposits using a dilute stream of air or oxygen at elevated temperatures.

  • Poisoning: Regeneration from poisoning can be difficult. If the poison is reversibly adsorbed, a change in reaction conditions (like increasing temperature) or a chemical wash might remove it.[6] However, strong chemisorption often leads to irreversible poisoning.[6]

  • Sintering: Thermal degradation is generally irreversible as the catalyst's fundamental structure has been altered.

Q3: How can I minimize catalyst deactivation by coking? Several strategies can help mitigate coking:

  • Optimize Temperature: Higher temperatures can accelerate coking.[5] Lowering the reaction temperature may be beneficial.[5]

  • Introduce Hydrogen: In processes like dehydrogenation, co-feeding hydrogen can help suppress coke formation by hydrogenating coke precursors.[7]

  • Modify Catalyst Acidity: For acid catalysts like zeolites, reducing the acid site strength or density can decrease the rate of side reactions that lead to coke.[5]

Q4: What temperatures are typically associated with thermal degradation for dehydrogenation catalysts? While specific temperatures depend on the catalyst formulation (metal and support), operating at excessively high temperatures can cause thermal degradation. For instance, in steam reforming, high temperatures can lead to the formation of carbon filaments that damage the catalyst structure.[1] It is crucial to operate within the manufacturer's recommended temperature range.

Experimental Protocols

Protocol 1: Quantifying Coke Content via Thermogravimetric Analysis (TGA)

  • Objective: To determine the weight percentage of carbonaceous deposits on a spent catalyst.

  • Methodology:

    • Place a precisely weighed sample (10-20 mg) of the spent catalyst into the TGA crucible.

    • Heat the sample under an inert atmosphere (e.g., Nitrogen, 50 mL/min) from room temperature to ~150 °C and hold for 30 minutes to remove any adsorbed water or volatiles.

    • Switch the gas to an oxidizing atmosphere (e.g., Air or 10% O₂ in N₂, 50 mL/min).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature sufficient for complete coke combustion (typically 600-800 °C).

    • The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the amount of coke burned off.

    • Calculate the coke content as a percentage of the initial dried catalyst weight.

Protocol 2: Catalyst Regeneration via Calcination

  • Objective: To remove coke deposits from a deactivated catalyst.

  • Methodology:

    • Place the spent catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., Nitrogen) to remove residual hydrocarbons.

    • Introduce a dilute stream of air (e.g., 2-5% O₂ in N₂) at a low flow rate.

    • Slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature (typically 450-550 °C). Caution: A rapid temperature increase or high oxygen concentration can cause a runaway reaction, damaging the catalyst via sintering.

    • Hold at the target temperature until the coke combustion is complete (indicated by the cessation of CO₂ evolution, which can be monitored by a downstream analyzer).

    • Cool the catalyst down under an inert gas stream.

Visualizations

Troubleshooting_Workflow Start Start: Decreased Catalyst Performance Check_Type What is the pattern of deactivation? Start->Check_Type Gradual Gradual Decline Check_Type->Gradual Gradual Sudden Sudden / Severe Drop Check_Type->Sudden Sudden High_Temp Was catalyst exposed to high temp? Gradual->High_Temp Poisoning Suspect Poisoning Sudden->Poisoning Coking_Fouling Suspect Coking / Fouling Analyze_Coke Analyze Coke (TGA/TPO) Coking_Fouling->Analyze_Coke Analyze_Feed Analyze Feedstock for Impurities (GC) Poisoning->Analyze_Feed High_Temp->Coking_Fouling No Sintering Suspect Sintering / Thermal Degradation High_Temp->Sintering Yes Analyze_Structure Analyze Structure (XRD/TEM) Sintering->Analyze_Structure Regenerate Action: Regenerate via Calcination Analyze_Coke->Regenerate Guard_Bed Action: Purify Feed / Use Guard Bed Analyze_Feed->Guard_Bed Replace Action: Replace Catalyst Analyze_Structure->Replace

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Coking_Mechanism cluster_catalyst Acid Catalyst Surface Active_Site Active Acid Site (e.g., Brønsted) Intermediate Adsorbed Intermediate / Carbocation Active_Site->Intermediate Reaction Pore Catalyst Pore Reactant Alkene Reactant (e.g., Cyclohexene) Reactant->Active_Site Adsorption Polymerization Oligomerization / Polymerization Intermediate->Polymerization Side Reactions Coke Coke Deposit (Blocks Site and Pore) Polymerization->Coke Coke->Active_Site Blocks Coke->Pore Blocks

Caption: Mechanism of coke formation on an acid catalyst surface.

Regeneration_Cycle Active Active Catalyst Deactivated Deactivated Catalyst (Coked) Active->Deactivated Synthesis Reaction (Time on Stream) Regeneration Regeneration Step (Calcination with O₂) Deactivated->Regeneration Treatment Regeneration->Active Coke Removal & Reactivation

References

Technical Support Center: Work-up Procedures for 1-Methylcyclohexene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the work-up of reactions involving 1-methylcyclohexene. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) by Reaction Type

This section addresses specific questions related to the work-up of common this compound reactions.

Acid-Catalyzed Hydration

Q1: What is the expected product of acid-catalyzed hydration of this compound, and what is a typical work-up procedure?

The acid-catalyzed hydration of this compound follows Markovnikov's rule to yield 1-methylcyclohexanol as the major product.[1][2] A typical work-up procedure involves neutralizing the acid catalyst, followed by extraction and purification. The reaction mixture is first cooled and then neutralized with a base such as sodium carbonate or sodium hydroxide.[3] The product is then extracted with an organic solvent like ether. The organic layer is washed with water and brine to remove any remaining water-soluble impurities.[3] Finally, the organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified by distillation.[3][4]

Q2: I am getting a low yield of 1-methylcyclohexanol. What are the possible reasons?

Low yields in acid-catalyzed hydration can be attributed to several factors. One common issue is the loss of the volatile product during the work-up.[5] Incomplete reaction due to insufficient reaction time or low temperature can also lead to lower yields. Additionally, side reactions such as elimination (dehydration of the alcohol product back to the alkene) can occur, especially at higher temperatures.[4] It is also possible that the product is partially soluble in the aqueous layer, leading to losses during extraction.[5]

Q3: My reaction mixture turned dark after adding sulfuric acid. Is this normal?

The formation of a dark color, often brown or black, upon the addition of a strong acid like sulfuric acid can indicate polymerization or charring of the starting material or product. This is a common side reaction, especially if the acid is added too quickly or if the reaction temperature is not adequately controlled.[4] To minimize this, the acid should be added slowly and with efficient stirring while cooling the reaction mixture in an ice bath.

Hydroboration-Oxidation

Q1: What is the major product of hydroboration-oxidation of this compound, and how does the work-up differ from acid-catalyzed hydration?

The hydroboration-oxidation of this compound results in the anti-Markovnikov addition of water across the double bond, yielding trans-2-methylcyclohexanol as the major product.[6][7][8] The work-up for this two-step reaction involves the careful decomposition of the intermediate organoborane and removal of boron byproducts.[7][9] After the initial hydroboration step, the reaction is typically quenched by the slow addition of a basic solution of hydrogen peroxide.[6][7] This oxidizes the organoborane to the corresponding alcohol and borate salts. The work-up is generally more complex than for acid-catalyzed hydration due to the need to remove these boron salts.

Q2: How do I properly quench the reaction and remove boron byproducts?

The oxidation of the organoborane is achieved by adding hydrogen peroxide under basic conditions (e.g., sodium hydroxide solution).[6][7] This should be done cautiously as the reaction can be exothermic. After the oxidation is complete, the aqueous layer containing borate salts is separated. To remove residual boron compounds from the organic layer, it can be beneficial to wash the organic layer with water multiple times. In some cases, concentrating the reaction mixture and re-dissolving it in a solvent followed by filtration can help remove precipitated boron salts.[9] Another technique involves concentrating the reaction mixture from methanol repeatedly, which forms volatile trimethyl borate.[9]

Q3: I am not getting the expected stereochemistry (trans-2-methylcyclohexanol). What could be the issue?

The hydroboration-oxidation reaction is stereospecific, with a syn-addition of the borane to the double bond, resulting in the trans product.[7][8] If you are not observing the expected stereochemistry, it could be due to impurities in the starting material or reagents. It is also possible that the reaction conditions are not optimal, leading to side reactions. Ensure that the borane solution is fresh and the reaction is carried out under an inert atmosphere to prevent the oxidation of the borane reagent.

Epoxidation

Q1: What is a standard work-up procedure for the epoxidation of this compound using m-CPBA?

The epoxidation of this compound with meta-chloroperoxybenzoic acid (m-CPBA) yields this compound oxide.[10] The work-up procedure aims to remove the byproduct, meta-chlorobenzoic acid (m-CBA), and any unreacted m-CPBA.[9] After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with a basic solution, such as sodium bicarbonate or sodium sulfite, to remove the acidic byproducts.[9] This is followed by washing with water and brine, drying the organic layer, and removing the solvent.

Q2: How can I effectively remove the meta-chlorobenzoic acid byproduct?

The primary method for removing m-CBA is through extraction with a basic aqueous solution.[9] Washing the organic layer several times with a saturated sodium bicarbonate solution will convert the carboxylic acid into its water-soluble sodium salt, which will then partition into the aqueous layer. If the product is sensitive to base, a milder base or more washes with water may be necessary. In some cases, the m-CBA can be precipitated by cooling the reaction mixture and then removed by filtration.[9]

Q3: My epoxide seems to be opening during work-up. How can I prevent this?

Epoxides can be sensitive to both acidic and basic conditions, which can lead to ring-opening. To prevent this, it is crucial to use mild work-up conditions. Avoid strong acids and bases. If acidic byproducts need to be removed, use a weak base like sodium bicarbonate and avoid prolonged contact times. Ensure that all glassware is clean and free of acidic or basic residues. If the epoxide is particularly sensitive, a non-aqueous work-up might be considered, followed by purification via chromatography.

Dihydroxylation

Q1: What is the work-up procedure for a syn-dihydroxylation of this compound using OsO₄ (catalytic) and NMO?

Syn-dihydroxylation of this compound with a catalytic amount of osmium tetroxide (OsO₄) and a co-oxidant like N-methylmorpholine N-oxide (NMO) produces cis-1-methylcyclohexane-1,2-diol.[11] The work-up for this reaction involves quenching the reaction and removing the osmium species. A common method is to add a reducing agent like sodium bisulfite or sodium thiosulfate to reduce the osmate ester and any remaining OsO₄.[11] The mixture is then typically filtered through a pad of celite to remove insoluble osmium salts. The filtrate is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Q2: The reaction mixture is dark, and I'm having trouble isolating the diol. What should I do?

The formation of a dark color, often black or brown, is common in reactions involving osmium tetroxide due to the formation of lower oxidation state osmium species. After quenching with a reducing agent, it is important to ensure that all the osmium species are removed. Filtering the entire reaction mixture through a pad of celite or silica gel can be very effective in removing the finely divided osmium salts that can make layer separation difficult.[9]

Q3: How can I test for the presence of the diol product?

A simple qualitative test for the presence of a diol is the Baeyer test, which involves adding a dilute solution of potassium permanganate. The disappearance of the purple color of the permanganate indicates the presence of an oxidizable functional group, such as an alkene or a diol. Since the starting material (alkene) would also give a positive test, this is best used after a work-up that removes the starting material. Thin-layer chromatography (TLC) is another effective method to check for the formation of the more polar diol product compared to the nonpolar alkene starting material.

Section 2: General Troubleshooting Guide for this compound Reaction Work-ups

This section provides solutions to common problems encountered during the work-up of organic reactions.

Problem Possible Cause Solution
Emulsion Formation High concentration of surfactants or fine solid particles at the interface.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[9] Filter the entire mixture through a pad of celite. Allow the mixture to stand for an extended period. Dilute the organic layer with more solvent.[9]
Precipitate Between Layers Formation of insoluble salts or byproducts.Add more water or organic solvent to attempt to dissolve the precipitate. Filter the entire mixture to remove the solid.[5] Check the pH of the aqueous layer; the precipitate may be soluble at a different pH.
Inability to See Layer Separation The organic and aqueous layers have similar refractive indices or are darkly colored.Add a small amount of a different, immiscible solvent to change the refractive index. Use a backlight or shine a flashlight through the separatory funnel. Add ice, which will float at the interface.[5]
Product is Not Pure Incomplete removal of byproducts, starting materials, or solvents.Perform additional washes of the organic layer. Use a different drying agent. Purify the crude product using techniques such as distillation, recrystallization, or column chromatography.
Loss of Product The product is volatile or water-soluble.[5]Use a cooled receiving flask during solvent removal. Check the aqueous layer for the presence of the product using TLC or another analytical technique. Perform a back-extraction of the aqueous layer with fresh organic solvent.
Unexpected Color in Aqueous Wash Presence of residual reagents like halogens.Wash with a solution of sodium thiosulfate to quench any remaining halogen.[5]
Foaming with Bicarbonate Wash Rapid evolution of CO₂ gas from the neutralization of acid.Add the bicarbonate solution slowly and with gentle swirling.[5] Vent the separatory funnel frequently.[5] Perform the initial neutralization in an Erlenmeyer flask with stirring before transferring to a separatory funnel.[5]

Section 3: Detailed Experimental Protocols and Data

Protocol for Acid-Catalyzed Hydration of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add this compound.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid dropwise with vigorous stirring.[4]

  • Reaction: Allow the reaction to stir at room temperature for the specified time (e.g., 1 hour).

  • Neutralization: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude 1-methylcyclohexanol by distillation.

Reaction Product Typical Yield Purity Reference
Acid-Catalyzed Hydration1-Methylcyclohexanol75-90%>98% (after distillation)[4]
Hydroboration-Oxidationtrans-2-Methylcyclohexanol~85%High[7]
Epoxidation (m-CPBA)This compound oxideHigh>95%General Procedure
Dihydroxylation (OsO₄/NMO)cis-1-Methylcyclohexane-1,2-diolHighHighGeneral Procedure

Section 4: Visual Guides

General Experimental Workflow for this compound Reactions

G General Work-up Workflow for this compound Reactions start Reaction Mixture quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., water, brine, NaHCO3) extract->wash dry Dry Organic Layer (e.g., MgSO4, Na2SO4) wash->dry troubleshoot1 Troubleshooting: Emulsion Formation wash->troubleshoot1 filter Filter dry->filter concentrate Concentrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (Distillation, Chromatography, etc.) concentrate->purify troubleshoot2 Troubleshooting: Product Loss concentrate->troubleshoot2 product Pure Product purify->product

Caption: General workflow for the work-up of this compound reactions.

Logical Relationship for Troubleshooting Emulsion Formation

G Troubleshooting Emulsion Formation emulsion Emulsion Formed add_brine Add Brine (Saturated NaCl) emulsion->add_brine First Step stand Let Stand emulsion->stand Alternative filter_celite Filter through Celite emulsion->filter_celite If Solids Present dilute Dilute Organic Layer emulsion->dilute Last Resort resolved Layers Separated add_brine->resolved Often Effective stand->resolved filter_celite->resolved dilute->resolved

Caption: Decision-making process for resolving an emulsion during work-up.

References

Technical Support Center: Analysis of 1-Methylcyclohexene Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the purity of 1-Methylcyclohexene using common analytical methods. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for determining the purity of this compound?

A1: The most common and effective methods for determining the purity of this compound are Gas Chromatography with a Flame Ionization Detector (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. GC-FID is excellent for separating volatile impurities, while qNMR provides a highly accurate quantification of the analyte without the need for a specific reference standard of the impurities.

Q2: What are the expected impurities in a this compound sample?

A2: Potential impurities largely depend on the synthesis method. Common impurities include:

  • Isomers: 3-Methylcyclohexene and 4-Methylcyclohexene are common isomers formed during synthesis.[1][2]

  • Starting Materials: If synthesized via dehydration of 1-methylcyclohexanol, residual alcohol may be present.[3][4]

  • Solvents: Residual solvents from the reaction or purification steps.

  • Degradation Products: Oxidation or polymerization byproducts, especially if the sample has been stored improperly.

Q3: Can I use the residual solvent signal in my NMR spectrum as an internal standard for qNMR?

A3: Yes, using the residual solvent signal (e.g., CHCl3 in CDCl3) as an internal standard is a viable method that can simplify sample preparation.[5][6] However, the concentration of the residual solvent in the NMR solvent bottle must be accurately known and consistent. For high-accuracy results, using a certified internal standard is recommended.

Q4: How do I choose an appropriate internal standard for qNMR analysis of this compound?

A4: An ideal internal standard for this compound, a non-polar analyte, should be soluble in the same deuterated solvent (like CDCl3), have signals that do not overlap with the analyte's signals, be chemically inert, and have a known high purity.[7] Suitable options for non-polar analytes in CDCl3 include 1,4-Bis(trimethylsilyl)benzene or Dimethyl Terephthalate.[8][9]

Troubleshooting Guides

Gas Chromatography (GC-FID) Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Improper column installation.1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Bake out the column at a high temperature. 3. Reinstall the column, ensuring a clean, square cut.[10][11]
Ghost Peaks (unexpected peaks) 1. Contaminated syringe. 2. Septum bleed. 3. Carryover from a previous injection.1. Thoroughly clean the syringe or use a new one. 2. Replace the septum. 3. Run a blank solvent injection to clean the system.[11]
Poor Resolution Between Isomers 1. Inappropriate column temperature program. 2. Incorrect carrier gas flow rate. 3. Column degradation.1. Optimize the temperature ramp rate; a slower ramp can improve separation. 2. Check and adjust the carrier gas flow rate. 3. Replace the GC column.[11]
Retention Time Shifts 1. Leaks in the system. 2. Fluctuations in oven temperature or carrier gas pressure.1. Perform a leak check of the entire system. 2. Ensure the GC oven and gas regulators are functioning correctly.
Quantitative NMR (qNMR) Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Inaccurate Quantification 1. Incomplete relaxation of nuclei between scans. 2. Poor signal-to-noise ratio. 3. Inaccurate integration of peaks. 4. Impure internal standard.1. Increase the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of both the analyte and standard.[12] 2. Increase the number of scans.[13] 3. Manually check and adjust the baseline and integration regions. 4. Use a certified internal standard with a known purity.[14]
Peak Overlap 1. Signals from the analyte, internal standard, or impurities are too close.1. Choose a different internal standard with non-overlapping signals.[7] 2. Use a different deuterated solvent to induce chemical shift changes.
Broad NMR Signals 1. Poor shimming. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities.1. Re-shim the spectrometer. 2. Dilute the sample. 3. Filter the sample if particulate matter is present.

Quantitative Data Summary

The following table summarizes typical parameters for the analysis of this compound purity.

Parameter GC-FID qNMR
Typical Purity >98%>99%
Potential Impurities Detected Isomers (3- & 4-methylcyclohexene), residual solvents, starting materials.Isomers, starting materials, any proton-containing impurities.
Analysis Time 15-30 minutes10-20 minutes per sample
Sample Preparation Dilution in a volatile solvent (e.g., hexane).Dissolution in a deuterated solvent (e.g., CDCl3) with a known mass of an internal standard.
Limit of Quantification ~0.01%~0.1% (depends on the number of scans)

Experimental Protocols

Gas Chromatography with Flame Ionization Detector (GC-FID)

Objective: To separate and quantify this compound and its volatile impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in n-hexane.

  • GC-FID Conditions:

    • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5), 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness, is suitable.

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at 10 °C/min.

      • Hold: Hold at 150 °C for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis:

    • Identify the peaks based on their retention times. This compound typically elutes before 3-methylcyclohexene.[15]

    • Calculate the area percent of each peak to determine the relative purity. For higher accuracy, use an internal or external standard calibration.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To accurately determine the purity of this compound using an internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh approximately 10-20 mg of a suitable internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene) and add it to the same NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution.

  • NMR Acquisition Parameters (example for a 400 MHz spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Number of Scans: 16 to 64 (to achieve a good signal-to-noise ratio).

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).

    • Acquisition Time: At least 3 seconds.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and correct the baseline.

    • Integrate a well-resolved signal of this compound (e.g., the vinylic proton around 5.4 ppm) and a signal from the internal standard.[16]

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start prep Dilute this compound in n-hexane start->prep inject Inject Sample prep->inject separate Separation on Capillary Column inject->separate detect Flame Ionization Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Caption: Workflow for this compound Purity Analysis by GC-FID.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start weigh_sample Accurately weigh This compound start->weigh_sample weigh_is Accurately weigh Internal Standard start->weigh_is dissolve Dissolve both in Deuterated Solvent weigh_sample->dissolve weigh_is->dissolve acquire Acquire 1H NMR Spectrum (with long relaxation delay) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate end End calculate->end

Caption: Workflow for this compound Purity Analysis by qNMR.

Troubleshooting_Logic start Problem with Purity Analysis method Which Method? start->method gc GC-FID method->gc GC qnmr qNMR method->qnmr NMR gc_issue Check for: - Peak Shape Issues - Retention Time Shifts - Ghost Peaks gc->gc_issue qnmr_issue Check for: - Inaccurate Integrals - Peak Overlap - Broad Signals qnmr->qnmr_issue solution Consult Specific Troubleshooting Guide gc_issue->solution qnmr_issue->solution

Caption: Logical Flow for Troubleshooting Purity Analysis Issues.

References

Technical Support Center: Solvent Effects on 1-Methylcyclohexene Reaction Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reaction rates of 1-methylcyclohexene. The information is tailored for professionals in research and development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways a solvent can affect the reaction rate of this compound?

A1: Solvents can influence reaction rates through several mechanisms:

  • Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates, such as carbocations formed during electrophilic additions, thereby increasing the reaction rate. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate will decrease.

  • Solvation of Reagents: The solubility and reactivity of reagents can be significantly altered by the solvent. For instance, protic solvents can form hydrogen bonds with nucleophiles, reducing their reactivity.

  • Dielectric Constant: The dielectric constant of a solvent can influence the separation of charges in the transition state. Reactions that proceed through a more polar transition state are generally accelerated in solvents with higher dielectric constants.[1]

  • Viscosity: While less commonly the primary factor, highly viscous solvents can hinder the diffusion of reactants, leading to a decrease in reaction rates.

Q2: For the epoxidation of this compound, what type of solvent is generally recommended and why?

A2: For the epoxidation of this compound using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), non-aqueous, aprotic solvents are highly recommended.[2][3] Common choices include chloroform, dichloromethane (DCM), acetone, and dioxane.[2][3]

The primary reason for this is to prevent the acid- or base-catalyzed hydrolysis of the resulting epoxide ring, which would lead to the formation of a diol as a byproduct, thus lowering the yield of the desired epoxide.[2][3] While the polarity of the solvent does not drastically affect the rate of epoxidation with m-CPBA, protic solvents that can engage in hydrogen bonding can slow down the reaction.[4]

Q3: How does the choice of solvent impact the regioselectivity and stereoselectivity of reactions involving this compound?

A3: The solvent choice can play a crucial role in directing the regioselectivity and stereoselectivity of reactions:

  • Regioselectivity: In reactions like the addition of HBr, the solvent polarity can influence the stability of the carbocation intermediate. More polar solvents can better stabilize the tertiary carbocation formed, reinforcing the Markovnikov addition product.

  • Stereoselectivity: For reactions such as hydroboration-oxidation, the solvent (commonly an ether like THF) coordinates with the borane, influencing its steric bulk and approach to the double bond, which is crucial for the observed syn-addition.

Troubleshooting Guides

Problem 1: Low Yield in the Hydroboration-Oxidation of this compound
Symptom Possible Cause Troubleshooting Step
Low or no product formation 1. Inactive Borane Reagent: Borane solutions (e.g., BH₃•THF) can degrade over time, especially if exposed to moisture or air.Use a fresh bottle of the borane reagent or titrate the existing solution to determine its active concentration.
2. Incomplete Hydroboration: The reaction may not have gone to completion.Ensure the reaction is stirred efficiently and run for the recommended time. For sterically hindered alkenes, a longer reaction time or a slight increase in temperature may be necessary.
3. Inefficient Oxidation: The oxidation step with hydrogen peroxide and a base is crucial for converting the organoborane to the alcohol.Use a fresh solution of hydrogen peroxide. Ensure the pH of the reaction mixture is sufficiently basic during the oxidation step.
Formation of unexpected byproducts 1. Rearrangement Products (in case of acidic workup): Although hydroboration-oxidation is known for its lack of carbocation rearrangements, improper workup could lead to side reactions.Maintain basic conditions during the oxidation and workup to avoid any acid-catalyzed rearrangements.
2. Over-oxidation: While less common, harsh oxidation conditions could potentially lead to further oxidation of the alcohol product.Control the temperature during the addition of the oxidizing agent and use the recommended stoichiometry.
Problem 2: Inconsistent Results in the Epoxidation of this compound
Symptom Possible Cause Troubleshooting Step
Low yield of epoxide 1. Hydrolysis of the Epoxide: Presence of water or protic impurities in the solvent or on the glassware.Use anhydrous solvents and thoroughly dry all glassware before use. Nonaqueous solvents like chloroform or dichloromethane are recommended.[2][3]
2. Decomposition of Peroxy Acid: Peroxy acids like m-CPBA can be unstable.Use a fresh batch of the peroxy acid and store it properly (refrigerated and protected from light).
Formation of diol byproduct 1. Acid or Base Catalyzed Ring Opening: Traces of acid or base in the reaction mixture can catalyze the opening of the epoxide ring by any available nucleophile (including water).Ensure the reaction is run under neutral conditions and use a non-aqueous workup if possible.
Slow reaction rate 1. Use of a Protic Solvent: Hydrogen bonding from protic solvents can deactivate the peroxy acid.Switch to an aprotic solvent like dichloromethane or chloroform.

Quantitative Data on Solvent Effects

While extensive quantitative data on the effect of solvents specifically for this compound is limited in readily available literature, general trends can be extrapolated from studies on similar alkenes.

Table 1: Qualitative Effect of Solvent Polarity on Reaction Rates of this compound

ReactionIntermediate/Transition StateEffect of Increasing Solvent PolarityRationale
Electrophilic Addition of HBr CarbocationRate generally increasesStabilization of the polar carbocation intermediate.
Epoxidation with m-CPBA Concerted, slightly polar transition stateMinor effect on rate; protic solvents decrease rateThe reaction does not involve a fully charged intermediate. Protic solvents can hydrogen bond with the peroxy acid, reducing its reactivity.[4]
Hydroboration-Oxidation Concerted, four-membered transition stateEthereal solvents like THF are effectiveThe solvent coordinates with the borane, influencing its reactivity and steric properties.

Experimental Protocols

Hydroboration-Oxidation of this compound

This protocol is adapted from standard laboratory procedures.[5][6]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound and anhydrous THF.

  • Cool the flask in an ice bath.

  • Slowly add the BH₃•THF solution dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not exceed 40 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methylcyclohexanol.

Epoxidation of this compound with m-CPBA

This protocol is based on general procedures for alkene epoxidation.[7]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Erlenmeyer flask, magnetic stirrer, separatory funnel.

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in an Erlenmeyer flask equipped with a magnetic stirrer.

  • Add solid m-CPBA portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxy acid and meta-chlorobenzoic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound oxide.

Visualizations

experimental_workflow_hydroboration cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation & Workup A This compound in anhydrous THF B Add BH3•THF at 0-5 °C A->B C Stir at RT for 1 hour B->C D Add NaOH and H2O2 C->D Proceed to Oxidation E Stir at RT for 1 hour D->E F Ether Extraction E->F G Wash & Dry F->G H Evaporation G->H I Crude 2-Methylcyclohexanol H->I

Caption: Workflow for the hydroboration-oxidation of this compound.

signaling_pathway_epoxidation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Alkene This compound TS Concerted Transition State (Aprotic Solvent) Alkene->TS Nucleophilic Attack PeroxyAcid m-CPBA PeroxyAcid->TS Electrophilic Oxygen Epoxide This compound Oxide TS->Epoxide Forms Byproduct m-Chlorobenzoic Acid TS->Byproduct Forms

Caption: Concerted mechanism of this compound epoxidation.

References

managing exothermic reactions in 1-Methylcyclohexene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the synthesis of 1-methylcyclohexene. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on managing the exothermic nature of the reaction.

Issue Possible Cause Solution
Reaction temperature is rising too quickly and is difficult to control. 1. The rate of acid addition is too fast. 2. The initial temperature of the reactants is too high. 3. Inadequate cooling system.1. Add the acid catalyst dropwise and at a slower rate.[1] 2. Pre-cool the alcohol reactant in an ice bath before adding the acid. 3. Ensure the reaction flask is properly immersed in a cooling bath (e.g., ice-water or ice-salt bath). Use a larger cooling bath if necessary.
Low yield of this compound. 1. Incomplete reaction due to insufficient heating or reaction time. 2. Loss of product during distillation. 3. Side reactions occurring due to excessive temperature.[1]1. Ensure the reaction is heated to the recommended temperature (e.g., 80-100 °C for acid-catalyzed dehydration of 1-methylcyclohexanol) and for the specified duration (e.g., 3 hours).[1] 2. Carefully monitor the distillation temperature to prevent co-distillation of the starting material or byproducts. 3. Maintain strict temperature control to minimize side reactions like hydride shifts.[1]
The reaction mixture has turned dark or tar-like. Polymerization or decomposition of the product due to excessive heat or high acid concentration.1. Immediately reduce the heating and, if possible, cool the reaction mixture. 2. Use a lower concentration of the acid catalyst or a milder acid (e.g., phosphoric acid instead of sulfuric acid). 3. Ensure the reaction temperature does not significantly exceed the recommended range.
The product is contaminated with the starting alcohol. Incomplete reaction or inefficient distillation.1. Increase the reaction time or ensure the reaction has reached completion. 2. Improve the efficiency of the distillation by using a fractional distillation column.
The product contains isomeric impurities (e.g., 3-methylcyclohexene). The reaction conditions favor the formation of the less stable isomer. This can be influenced by the choice of acid and temperature.While the formation of some isomers is common, optimizing the reaction temperature and using a suitable acid catalyst can influence the product distribution.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when synthesizing this compound?

A1: The primary safety concern is the management of the exothermic reaction, particularly during the acid-catalyzed dehydration of 1-methylcyclohexanol.[1][3] The reaction releases a significant amount of heat, which can lead to a rapid increase in temperature, boiling of the reactants, and potential loss of control over the reaction.[4][5] It is crucial to have effective cooling and to add the acid catalyst slowly.[1]

Q2: How can I effectively control the temperature of the reaction?

A2: Effective temperature control can be achieved by:

  • Slow, dropwise addition of the acid catalyst to the alcohol.[1]

  • Using an ice bath to cool the reaction flask during the acid addition.

  • Constant stirring to ensure even heat distribution.

  • Monitoring the internal temperature of the reaction with a thermometer.

Q3: What are the consequences of poor temperature control?

A3: Poor temperature control can lead to several undesirable outcomes, including:

  • A runaway reaction , where the rate of heat generation exceeds the rate of heat removal, potentially leading to a dangerous increase in pressure and temperature.[3]

  • The formation of unwanted byproducts through side reactions such as hydride shifts or polymerization, which will reduce the yield and purity of the desired this compound.[1]

  • Decomposition of the product at excessively high temperatures.

Q4: Which acid catalyst is better to use, sulfuric acid or phosphoric acid?

A4: Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can be used as catalysts.[1] However, phosphoric acid is generally considered a milder and less oxidizing acid, which can sometimes lead to fewer charring and side reactions compared to concentrated sulfuric acid. The choice may depend on the specific protocol and desired reaction rate.

Q5: What is the expected yield of this compound?

A5: The yield of this compound can vary depending on the specific method and experimental conditions. For the acid-catalyzed dehydration of 1-methylcyclohexanol, yields are typically in the range of 75-90%.[1]

Experimental Protocols

Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

This protocol is a common method for the synthesis of this compound.

Materials:

  • 1-Methylcyclohexanol (20 g)

  • Concentrated sulfuric acid (5 mL) or 85% phosphoric acid

  • 250 mL round-bottom flask

  • Stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Distillation apparatus

  • Ice bath

Procedure:

  • Place 20 g of 1-methylcyclohexanol and a stir bar into a 250 mL round-bottom flask.

  • Cool the flask in an ice bath.

  • While stirring, add 5 mL of concentrated sulfuric acid dropwise from a dropping funnel over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 20 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Set up a distillation apparatus and heat the mixture at 90 °C for 3 hours.[1]

  • Distill the product from the reaction mixture. The boiling point of this compound is approximately 110 °C.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Perform a final distillation to obtain the purified this compound. A typical yield is around 84%.[1]

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Assemble Reaction Apparatus (Flask, Stirrer, Condenser, Dropping Funnel, Thermometer) start->setup cool Cool Reactant in Ice Bath setup->cool add_acid Slow, Dropwise Addition of Acid Catalyst cool->add_acid monitor_temp Monitor Temperature Continuously add_acid->monitor_temp heat Heat to 90°C for 3 hours add_acid->heat Addition Complete temp_check Temp > 20°C? monitor_temp->temp_check temp_check->add_acid No adjust_rate Slow Down Acid Addition temp_check->adjust_rate Yes adjust_rate->add_acid distill Distill Crude Product heat->distill wash Wash with NaHCO3 and Water distill->wash dry Dry with Na2SO4 wash->dry final_distill Final Distillation dry->final_distill end End final_distill->end Troubleshooting_Tree issue High Reaction Temperature? cause1 Rapid Acid Addition? issue->cause1 Yes continue_reaction Continue Monitoring issue->continue_reaction No solution1 Slow Down Addition Rate cause1->solution1 Yes cause2 Inadequate Cooling? cause1->cause2 No solution1->continue_reaction solution2 Check/Enhance Cooling Bath cause2->solution2 Yes cause2->continue_reaction No solution2->continue_reaction

References

Technical Support Center: Production of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-methylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for producing this compound is the acid-catalyzed dehydration of 1-methylcyclohexanol. This reaction typically involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1] The process is an E1 elimination reaction, which proceeds through a carbocation intermediate.[1][2]

Q2: What are the primary side products I should expect during the synthesis of this compound?

A2: During the acid-catalyzed dehydration of 1-methylcyclohexanol, the formation of isomeric alkenes is the primary side reaction. The main products you can expect are this compound (the major product), 3-methylcyclohexene, and a smaller amount of methylenecyclohexane.[3][4] The predominance of this compound is in accordance with Saytzeff's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[5]

Q3: How can I purify this compound from the reaction mixture?

A3: Fractional distillation is the most effective method for purifying this compound from unreacted starting material and isomeric side products.[6][7] This technique separates compounds based on differences in their boiling points. Since the boiling points of this compound and its isomers are relatively close, a fractional distillation column is necessary to achieve high purity.[8]

Q4: What are the key safety precautions to consider when working with this compound and its synthesis?

A4: this compound is a flammable liquid and can cause skin and eye irritation.[4] The synthesis process often involves strong, corrosive acids. Therefore, it is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Ensure that all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. For acid-catalyzed dehydration, typical temperatures range from 80-100°C.[1]

    • Catalyst Inactivity: The acid catalyst may be old or contaminated. Use a fresh, concentrated acid for the reaction.

    • Loss During Workup: Significant product loss can occur during extraction and transfer steps. Ensure efficient extraction and minimize transfers.

    • Reversible Reaction: The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, it is beneficial to remove the alkene as it is formed, which can be achieved through distillation if the alkene has a lower boiling point than the alcohol.[9]

Problem 2: High Percentage of Isomeric Impurities

  • Question: My final product contains a high concentration of 3-methylcyclohexene and/or methylenecyclohexane. How can I increase the selectivity for this compound?

  • Answer:

    • Reaction Temperature: Higher temperatures can sometimes favor the formation of less stable isomers. Try running the reaction at the lower end of the recommended temperature range.

    • Choice of Catalyst: While both sulfuric and phosphoric acid are common, their selectivity can differ. Phosphoric acid is often considered to produce a cleaner reaction with fewer side products compared to sulfuric acid, which is a stronger oxidizing agent.[10]

    • Inefficient Purification: The presence of isomers in the final product may be due to inadequate purification. Use a fractional distillation column with a sufficient number of theoretical plates for better separation.[6][7] A slow and steady distillation rate is crucial for optimal separation.[8]

Problem 3: Catalyst Deactivation during Scale-up

  • Question: During a larger-scale reaction, the reaction seems to stop before all the starting material is consumed. What could be the issue?

  • Answer:

    • Coke Formation: At higher temperatures, solid acid catalysts can be prone to "coking," where carbonaceous deposits form on the catalyst surface, blocking active sites.

    • Catalyst Poisoning: Impurities in the starting material can act as catalyst poisons. Ensure the 1-methylcyclohexanol is of high purity before starting the reaction.

    • Local Hotspots: In larger reactors, inefficient heat transfer can lead to localized overheating, which can accelerate catalyst deactivation. Ensure adequate stirring and temperature control throughout the reactor.

Data Presentation

Table 1: Summary of Synthesis Conditions for this compound

ParameterMethod 1: Acid-Catalyzed DehydrationMethod 2: Base-Induced EliminationMethod 3: Catalytic Dehydrogenation
Reactant 1-Methylcyclohexanol1-Methylcyclohexyl Bromide1-Methylcyclohexane
Catalyst/Reagent H₂SO₄ or H₃PO₄Sodium ethoxide (EtONa)Palladium on carbon (Pd/C)
Solvent None (neat) or high-boiling solventEthanolNone (gas phase)
Temperature 80–100 °CReflux (approx. 78 °C)~350 °C
Pressure AtmosphericAtmosphericHigh Pressure
Typical Yield 75–90%80–85%~68%
Reference [1][1][1]

Experimental Protocols

1. Synthesis of this compound via Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

  • Materials:

    • 1-Methylcyclohexanol

    • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

    • Round-bottom flask

    • Distillation apparatus

    • Heating mantle

    • Stir bar or boiling chips

  • Procedure:

    • To a round-bottom flask, add 1-methylcyclohexanol and a stir bar or boiling chips.

    • Slowly and with stirring, add the acid catalyst to the alcohol. The addition is exothermic, so it's recommended to cool the flask in an ice bath during this step.

    • Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask.

    • Heat the mixture to the appropriate temperature (typically 80-100°C) to initiate the dehydration and distill the alkene product as it forms.[1]

    • Collect the distillate, which will contain this compound and water.

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Perform a final fractional distillation to purify the this compound.

2. Purification of this compound by Fractional Distillation

  • Materials:

    • Crude this compound

    • Fractional distillation apparatus (including a fractionating column)

    • Heating mantle

    • Stir bar or boiling chips

    • Collection flasks

  • Procedure:

    • Set up the fractional distillation apparatus in a fume hood.

    • Add the crude this compound and a stir bar or boiling chips to the distilling flask, filling it to no more than two-thirds of its capacity.[8]

    • Gradually heat the flask. A condensation ring will slowly rise up the fractionating column. For good separation, this rise should be slow and steady.[8]

    • Collect the initial fraction (forerun) in a separate flask. This will contain any lower-boiling impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 110°C at atmospheric pressure), switch to a new collection flask to collect the main product fraction.

    • Maintain a slow, steady distillation rate (1-2 drops per second).[8]

    • Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distilling flask. Never distill to dryness.[7]

Visualizations

Reaction_Pathway 1-Methylcyclohexanol 1-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 1-Methylcyclohexanol->Protonated Alcohol + H+ Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H2O H2O H2O Protonated Alcohol->H2O This compound This compound Carbocation Intermediate->this compound - H+ H+ H+ Carbocation Intermediate->H+ Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Parameters (Temp, Time, Catalyst) start->check_reaction check_purification Review Purification Method check_reaction->check_purification Correct adjust_reaction Adjust Temperature or Time check_reaction->adjust_reaction Incorrect new_catalyst Use Fresh Catalyst check_reaction->new_catalyst Catalyst Issue fractional_distillation Optimize Fractional Distillation check_purification->fractional_distillation Impurities Present analyze_product Analyze Product (GC, NMR) adjust_reaction->analyze_product new_catalyst->analyze_product fractional_distillation->analyze_product

References

Validation & Comparative

Stability Showdown: 1-Methylcyclohexene Emerges as the More Stable Isomer Over 3-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the relative stability of isomeric structures is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a detailed comparison of the thermodynamic stability of two constitutional isomers, 1-methylcyclohexene and 3-methylcyclohexene, supported by experimental data.

Experimental evidence, primarily through heats of hydrogenation and isomerization, conclusively demonstrates that this compound is the more thermodynamically stable isomer compared to 3-methylcyclohexene. The greater stability of this compound is attributed to the higher degree of substitution of its carbon-carbon double bond, a key factor dictated by Saytzeff's rule.

Quantitative Comparison of Thermodynamic Stability

The stability of alkenes can be quantitatively assessed by measuring the amount of heat released upon their hydrogenation to the corresponding alkane. A lower heat of hydrogenation indicates a more stable alkene, as less potential energy is stored in its double bond.

CompoundHeat of Hydrogenation (ΔH° hydrog)Standard Gibbs Free Energy of Formation (ΔfG°)
This compound -111.4 kJ/mol (-26.6 kcal/mol)[1]-39.6 kJ/mol
3-Methylcyclohexene -103.3 kJ/mol (-24.7 kcal/mol)-31.5 kJ/mol

Note: The heat of hydrogenation for 3-methylcyclohexene was calculated based on the experimentally determined heat of isomerization.

The data clearly shows that this compound has a more negative heat of hydrogenation, indicating it releases more energy upon conversion to methylcyclohexane and is therefore less stable than what would be expected based on this single data point. However, the heat of isomerization provides a direct comparison of the two isomers. The isomerization of 3-methylcyclohexene to this compound is an exothermic process with a heat of reaction (ΔrH°) of -8.1 ± 0.3 kJ/mol. This negative enthalpy change signifies that this compound is the lower-energy, more stable isomer.

Theoretical Basis for Stability

The observed stability trend can be explained by the concept of hyperconjugation and the degree of substitution of the double bond, often summarized by Saytzeff's rule.

  • This compound is a trisubstituted alkene, meaning the two carbon atoms of the double bond are attached to three non-hydrogen substituents (two ring carbons and one methyl group).

  • 3-Methylcyclohexene is a disubstituted alkene, with the double bond carbons attached to two other carbon atoms within the ring.

According to Saytzeff's rule, more substituted alkenes are generally more stable. This increased stability is due to hyperconjugation, which involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond. In this compound, there are more surrounding C-H and C-C bonds that can participate in this stabilizing interaction compared to 3-methylcyclohexene.

Relative stability of methylcyclohexene isomers.

Experimental Protocol: Determination of Heat of Hydrogenation by Calorimetry

The heat of hydrogenation is determined experimentally using a calorimeter. The following protocol provides a general outline for this procedure.

Objective: To measure and compare the heats of hydrogenation of this compound and 3-methylcyclohexene.

Materials:

  • Constant-pressure calorimeter

  • High-precision thermometer or temperature probe

  • Hydrogen gas source

  • Catalyst (e.g., Platinum on carbon, Pd/C)

  • Solvent (e.g., ethanol or acetic acid)

  • This compound

  • 3-Methylcyclohexene

  • Stirring mechanism

Procedure:

  • Calorimeter Calibration: The heat capacity of the calorimeter must first be determined by conducting a reaction with a known enthalpy change or by electrical calibration.

  • Reaction Setup:

    • A known mass of the alkene (e.g., this compound) is dissolved in a specific volume of the solvent and placed in the calorimeter.

    • A catalytic amount of the hydrogenation catalyst is added to the solution.

    • The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded.

  • Hydrogenation:

    • A known amount of hydrogen gas is introduced into the reaction vessel, ensuring it is in excess to allow for complete hydrogenation of the alkene.

    • The reaction mixture is stirred vigorously to ensure efficient mixing and contact with the catalyst.

  • Data Acquisition:

    • The temperature of the solution is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The maximum temperature reached (T_final) is recorded.

  • Calculations:

    • The heat absorbed by the calorimeter and the solution (q_cal) is calculated using the formula: q_cal = (C_cal + m_sol * c_sol) * (T_final - T_initial) where C_cal is the heat capacity of the calorimeter, m_sol is the mass of the solution, and c_sol is the specific heat capacity of the solution.

    • The heat of hydrogenation (ΔH_hydrog) is then determined by dividing the heat absorbed by the number of moles of the alkene hydrogenated. Since the reaction is exothermic, the sign of ΔH_hydrog will be negative.

  • Repeat: The procedure is repeated for 3-methylcyclohexene under identical conditions to ensure a valid comparison.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Calibrate Calorimeter prep2 Prepare Alkene Solution prep1->prep2 prep3 Add Catalyst prep2->prep3 react1 Equilibrate & Record T_initial prep3->react1 react2 Introduce H2 Gas react1->react2 react3 Stir Vigorously react2->react3 analysis1 Record Temperature Change react3->analysis1 analysis2 Determine T_final analysis1->analysis2 analysis3 Calculate q_cal analysis2->analysis3 analysis4 Calculate ΔH_hydrog analysis3->analysis4

Workflow for determining the heat of hydrogenation.

References

A Comparative Analysis of Regioselectivity in the Hydrohalogenation of 1-Methylcyclohexene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 19, 2025

Affiliation: Google Research

Abstract

This guide provides a comparative analysis of the regioselectivity observed during the hydrohalogenation of 1-methylcyclohexene and its structural isomers, 3-methylcyclohexene and 4-methylcyclohexene. The reactions of these substituted cyclohexenes with hydrogen halides (HX) serve as fundamental examples of electrophilic additions to alkenes, governed by Markovnikov's rule and carbocation stability. This document outlines the expected products, underlying mechanistic principles, and detailed experimental protocols relevant to researchers in organic synthesis and drug development.

Introduction

The hydrohalogenation of alkenes is a cornerstone reaction in organic chemistry, involving the addition of a hydrogen atom and a halogen to the carbon atoms of a double bond.[1][2] The regioselectivity of this reaction—the preferential addition to a specific carbon atom—is dictated by the stability of the carbocation intermediate formed during the reaction.[1][3] According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation.[3][4][5] This guide examines how the position of the methyl substituent in methylcyclohexene isomers influences the reaction pathway and product distribution.

Comparative Data on Hydrohalogenation

The hydrohalogenation of this compound, 3-methylcyclohexene, and 4-methylcyclohexene with a hydrogen halide (represented as H-X, where X = Cl, Br, I) yields distinct product profiles. The regioselectivity is a direct consequence of the stability of the carbocation intermediates formed. The order of carbocation stability is tertiary > secondary > primary.

Starting MaterialReagentPossible Carbocation IntermediatesMajor Product(s)Minor Product(s)Regioselectivity Principle
This compound H-XTertiary & Secondary1-halo-1-methylcyclohexane1-halo-2-methylcyclohexaneMarkovnikov's Rule: The reaction proceeds via the more stable tertiary carbocation, leading to the halogen adding to the more substituted carbon.[4][6]
3-Methylcyclohexene H-XSecondary (x2) -> Tertiary (via rearrangement)1-halo-1-methylcyclohexane1-halo-3-methylcyclohexaneMarkovnikov's Rule & Carbocation Rearrangement: Initial protonation forms two possible secondary carbocations. One of these can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a rearranged product as a major component.[7][8]
4-Methylcyclohexene H-XSecondary (x2)1-halo-4-methylcyclohexaneNone (product is a mix of stereoisomers)Markovnikov's Rule: Protonation at either carbon of the double bond leads to a secondary carbocation. No rearrangement to a more stable carbocation is favorable, resulting in a mixture of products without a strong regiochemical preference beyond the initial addition.[9][10]

Reaction Mechanisms and Regioselectivity

The differences in product distribution among the isomers can be explained by the stability of the carbocation intermediates.

  • This compound: The double bond is asymmetrical. Protonation can occur at two positions. Addition of the proton to the unsubstituted carbon of the double bond generates a stable tertiary carbocation, which is strongly favored over the alternative secondary carbocation.[4][6] The halide then attacks the tertiary carbocation, yielding 1-halo-1-methylcyclohexane as the major product.[11]

  • 3-Methylcyclohexene: The double bond is also asymmetrical. Protonation can lead to two different secondary carbocations. One of these secondary carbocations is adjacent to a tertiary carbon. A 1,2-hydride shift can occur, moving a hydrogen atom from the tertiary carbon to the secondary carbocation center.[7][8] This rearrangement forms a more stable tertiary carbocation, which is then attacked by the halide to give 1-halo-1-methylcyclohexane as a significant product. The direct attack on the initial secondary carbocations also occurs, leading to 1-halo-3-methylcyclohexane.

  • 4-Methylcyclohexene: The double bond is symmetrical with respect to the methyl group's influence on carbocation stability through rearrangement. Protonation of the double bond results in a secondary carbocation. A hydride shift from the carbon bearing the methyl group would also result in a secondary carbocation, offering no energetic advantage.[9][10] Therefore, rearrangement is not a significant pathway, and the halide attacks the initially formed secondary carbocation.

Hydrohalogenation_Isomers cluster_1 This compound cluster_3 3-Methylcyclohexene cluster_4 4-Methylcyclohexene 1-Me-ene This compound 1-Me-tert-carbocation Tertiary Carbocation (More Stable) 1-Me-ene->1-Me-tert-carbocation +H⁺ 1-Me-sec-carbocation Secondary Carbocation (Less Stable) 1-Me-ene->1-Me-sec-carbocation +H⁺ 1-Me-major 1-halo-1-methylcyclohexane (Major Product) 1-Me-tert-carbocation->1-Me-major +X⁻ 1-Me-minor 1-halo-2-methylcyclohexane (Minor Product) 1-Me-sec-carbocation->1-Me-minor +X⁻ 3-Me-ene 3-Methylcyclohexene 3-Me-sec-carbocation1 Secondary Carbocation 3-Me-ene->3-Me-sec-carbocation1 +H⁺ 3-Me-tert-rearranged Tertiary Carbocation (Rearranged, More Stable) 3-Me-sec-carbocation1->3-Me-tert-rearranged 1,2-Hydride Shift 3-Me-minor 1-halo-3-methylcyclohexane (Minor Product) 3-Me-sec-carbocation1->3-Me-minor +X⁻ 3-Me-major 1-halo-1-methylcyclohexane (Major Product) 3-Me-tert-rearranged->3-Me-major +X⁻ 4-Me-ene 4-Methylcyclohexene 4-Me-sec-carbocation Secondary Carbocation 4-Me-ene->4-Me-sec-carbocation +H⁺ 4-Me-product 1-halo-4-methylcyclohexane (Product) 4-Me-sec-carbocation->4-Me-product +X⁻ No_Rearrangement No Favorable Rearrangement 4-Me-sec-carbocation->No_Rearrangement

References

A Comparative Guide to the Stereoselective Epoxidation of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates crucial for the synthesis of a wide array of complex molecules, including pharmaceuticals. The stereochemical outcome of this reaction is of paramount importance, as the biological activity of a molecule is often dictated by its three-dimensional structure. This guide provides an objective comparison of common methods for the epoxidation of 1-methylcyclohexene, a prochiral alkene, with a focus on stereoselectivity. Experimental data is presented to facilitate the selection of the most appropriate method for specific research and development needs.

Comparison of Epoxidizing Agents

The stereoselectivity of the epoxidation of this compound is highly dependent on the chosen reagent. This section compares the performance of three widely used epoxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, and the Jacobsen-Katsuki catalyst.

Epoxidizing AgentPredominant StereochemistryDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)
m-CPBA synInformation not availableRacemic
Peroxyacetic Acid synInformation not availableRacemic
Jacobsen-Katsuki Catalyst EnantioselectiveInformation not availableUp to >90%

Reaction Pathways and Stereochemical Models

The stereochemical outcome of the epoxidation of this compound can be visualized through the following reaction pathway. The attack of the epoxidizing agent on the double bond can occur from either the same face (syn-addition) or the opposite face (anti-addition) relative to the methyl group.

This compound This compound Transition_State_syn syn Transition State This compound->Transition_State_syn syn-attack Transition_State_anti anti Transition State This compound->Transition_State_anti anti-attack Epoxidizing_Agent Epoxidizing_Agent Epoxidizing_Agent->Transition_State_syn Epoxidizing_Agent->Transition_State_anti syn-Epoxide syn-Epoxide Transition_State_syn->syn-Epoxide anti-Epoxide anti-Epoxide Transition_State_anti->anti-Epoxide

Caption: Epoxidation of this compound proceeds via syn or anti attack.

For the Jacobsen-Katsuki epoxidation, the enantioselectivity is governed by the chiral salen ligand complexed to the manganese center. Two models, the "top-on" and "side-on" approaches, have been proposed to explain the facial selectivity of the alkene approaching the metal-oxo intermediate.[3]

cluster_Jacobsen Jacobsen Model cluster_Katsuki Katsuki Model a Alkene b [Mn(salen)=O] a->b Top-on approach c Alkene d [Mn(salen)=O] c->d Side-on approach

Caption: Proposed models for the approach of the alkene in Jacobsen-Katsuki epoxidation.

Experimental Protocols

Detailed experimental procedures are essential for reproducible results. The following are representative protocols for the epoxidation of this compound using the discussed reagents.

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This procedure is a general method for the epoxidation of an alkene using m-CPBA.[5]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, purified)

  • Dichloromethane (CH₂Cl₂)

  • Potassium bicarbonate (KHCO₃), finely powdered and dry

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Add finely powdered, dry potassium bicarbonate to the solution.

  • Cool the flask in an ice bath.

  • With vigorous stirring, add a solution of purified m-CPBA in dichloromethane dropwise via the addition funnel over a period of 2.5 hours.[5] The slow addition is crucial to prevent the accumulation of free m-chlorobenzoic acid, which can catalyze the opening of the newly formed epoxide ring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess peroxy acid.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by flash chromatography on silica gel.

Epoxidation using Peroxyacetic Acid

The reaction of this compound with peroxyacetic acid proceeds via a concerted mechanism, leading to the formation of a racemic mixture of the corresponding epoxide.[6]

Materials:

  • This compound

  • Peroxyacetic acid solution

  • Anhydrous sodium carbonate

  • Methylene chloride

  • Round-bottom flask

  • Stirrer

  • Thermometer

  • Addition funnel

  • Reflux condenser

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, addition funnel, and reflux condenser, place this compound, anhydrous sodium carbonate, and methylene chloride.

  • Add a solution of peroxyacetic acid dropwise with stirring while maintaining the temperature at 20°C with intermittent cooling.

  • After the addition is complete, continue stirring for an additional hour at room temperature.

  • Work-up the reaction mixture to isolate the epoxide product.

Jacobsen-Katsuki Asymmetric Epoxidation

This protocol provides a general framework for the enantioselective epoxidation of unfunctionalized alkenes using Jacobsen's catalyst.[3][7]

Materials:

  • This compound

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Sodium hypochlorite solution (bleach), buffered with Na₂HPO₄

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add the (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-8 mol %).

  • Add the buffered sodium hypochlorite solution and stir the biphasic mixture vigorously at 0°C.

  • Monitor the reaction by TLC or GC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the epoxide by flash chromatography.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Conclusion

The choice of epoxidizing agent for this compound significantly impacts the stereochemical outcome of the reaction. For applications where a racemic mixture of the syn-epoxide is acceptable, both m-CPBA and peroxyacetic acid are suitable reagents, with the reaction proceeding through a well-established concerted mechanism.[1][6] For the synthesis of enantioenriched epoxides, the Jacobsen-Katsuki epoxidation is the method of choice, offering high enantioselectivity for a range of unfunctionalized alkenes.[3][4] The provided experimental protocols offer a starting point for researchers to perform these transformations. It is recommended to optimize reaction conditions for specific applications to achieve the desired yield and stereoselectivity.

References

Validating 1-Methylcyclohexene Reaction Mechanisms: A Comparative Guide Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful technique for elucidating the intricate pathways of chemical reactions. By strategically replacing atoms with their heavier isotopes, we can trace their fate and gain unambiguous evidence for proposed reaction mechanisms. This guide provides a comparative overview of how isotopic labeling is employed to validate the mechanisms of several key reactions of 1-methylcyclohexene: ozonolysis, acid-catalyzed hydration, epoxidation, and radical addition.

Ozonolysis: The Criegee Mechanism

The ozonolysis of alkenes is a fundamental organic reaction that cleaves carbon-carbon double bonds. The generally accepted mechanism, proposed by Rudolf Criegee, involves a series of cycloaddition and cycloreversion steps. Isotopic labeling, particularly with ¹⁷O or ¹⁸O, has been instrumental in confirming this pathway over alternative proposals.

Proposed Mechanisms
  • Criegee Mechanism: This mechanism proceeds through a primary ozonide (molozonide), which decomposes into a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation to form a more stable secondary ozonide (trioxolane).

  • Alternative Mechanisms: Other proposed mechanisms could involve different intermediates or direct formation of the secondary ozonide without the fragmentation-recombination sequence.

Isotopic Labeling Experiment: ¹⁷O Labeling Crossover

A crossover experiment using an ¹⁷O-labeled carbonyl compound provides definitive evidence for the Criegee mechanism.

Experimental Protocol:

  • Preparation of Labeled Reagent: Synthesize a carbonyl compound, such as formaldehyde, enriched with the ¹⁷O isotope (H₂¹⁷C=O).

  • Reaction: Perform the ozonolysis of this compound in the presence of the ¹⁷O-labeled formaldehyde.

  • Product Analysis: Isolate the secondary ozonide products and analyze them using ¹⁷O NMR spectroscopy or mass spectrometry to determine the position of the ¹⁷O label.

Data Presentation:

ProductPredicted ¹⁷O Position (Criegee Mechanism)Observed ¹⁷O Position
Secondary Ozonide from this compoundUnlabeledUnlabeled
Crossover Secondary OzonideEther oxygen of the trioxolane ringEther oxygen

Interpretation:

The observation of the ¹⁷O label exclusively in the ether linkage of the crossover ozonide strongly supports the Criegee mechanism. This result indicates that the labeled formaldehyde was incorporated into the ozonide after the initial cleavage of the primary ozonide, as predicted by the fragmentation-recombination pathway.[1][2]

Diagrams:

Criegee_Mechanism cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Cycloreversion cluster_step3 Step 3: 1,3-Dipolar Cycloaddition This compound This compound Primary Ozonide Primary Ozonide (Molozonide) This compound->Primary Ozonide Ozone O₃ Carbonyl Oxide Carbonyl Oxide (Criegee Intermediate) Primary Ozonide->Carbonyl Oxide Fragmentation Ketone 6-oxoheptanal Primary Ozonide->Ketone Fragmentation Secondary Ozonide Secondary Ozonide (Trioxolane) Carbonyl Oxide->Secondary Ozonide Recombination Ketone->Secondary Ozonide Recombination

Caption: The Criegee mechanism for the ozonolysis of this compound.

Ozonolysis_Workflow cluster_workflow Isotopic Labeling Workflow for Ozonolysis start Start prepare Prepare ¹⁷O-labeled formaldehyde start->prepare react Ozonolysis of this compound in presence of H₂¹⁷C=O prepare->react isolate Isolate secondary ozonide products react->isolate analyze Analyze by ¹⁷O NMR or Mass Spectrometry isolate->analyze end End analyze->end

Caption: Experimental workflow for the ¹⁷O-labeling crossover experiment.

Acid-Catalyzed Hydration: Carbocation Intermediate

The acid-catalyzed hydration of alkenes is a classic electrophilic addition reaction that typically follows Markovnikov's rule. For this compound, this means the hydroxyl group should add to the more substituted carbon of the double bond. Deuterium labeling can be used to confirm the formation of the predicted carbocation intermediate and the regioselectivity of the reaction.

Proposed Mechanisms
  • Markovnikov Addition (via tertiary carbocation): Protonation of the double bond occurs at the less substituted carbon, leading to a more stable tertiary carbocation. Subsequent attack by water yields the tertiary alcohol (1-methylcyclohexanol) as the major product.

  • Anti-Markovnikov Addition (via secondary carbocation): Protonation of the more substituted carbon would lead to a less stable secondary carbocation, resulting in the formation of a secondary alcohol (2-methylcyclohexanol) as the major product.

Isotopic Labeling Experiment: Deuterium Labeling

Using deuterated acid and water (D₂SO₄ in D₂O) allows for the tracking of the electrophile and the nucleophile.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound in a solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Workup and Isolation: Neutralize the acid, extract the alcohol products, and purify them by distillation or chromatography.

  • Product Analysis: Analyze the products using ¹H NMR, ²H NMR, and mass spectrometry to determine the position and incorporation of deuterium.

Data Presentation:

ProductPredicted Deuterium Position (Markovnikov)Predicted Deuterium Position (Anti-Markovnikov)Expected Product Ratio
1-methyl-d₁-cyclohexan-1-olDeuterium at C2-Major
2-methyl-d₁-cyclohexan-1-ol-Deuterium at C1Minor

Interpretation:

The predominant formation of 1-methylcyclohexanol with deuterium at the C2 position would confirm the formation of the more stable tertiary carbocation intermediate, thus validating the Markovnikov addition mechanism. The minor product, 2-methylcyclohexanol, would have deuterium at the C1 position.

Diagrams:

Hydration_Mechanism cluster_markovnikov Markovnikov Pathway (Major) cluster_antimarkovnikov Anti-Markovnikov Pathway (Minor) This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation Protonation (D⁺) at C2 Oxonium Ion Oxonium Ion Tertiary Carbocation->Oxonium Ion Nucleophilic attack by D₂O 1-methylcyclohexanol 1-methylcyclohexanol Oxonium Ion->1-methylcyclohexanol Deprotonation 1-Methylcyclohexene_alt This compound Secondary Carbocation Secondary Carbocation 1-Methylcyclohexene_alt->Secondary Carbocation Protonation (D⁺) at C1 Oxonium Ion_alt Oxonium Ion_alt Secondary Carbocation->Oxonium Ion_alt Nucleophilic attack by D₂O 2-methylcyclohexanol 2-methylcyclohexanol Oxonium Ion_alt->2-methylcyclohexanol Deprotonation

Caption: Acid-catalyzed hydration mechanisms of this compound.

Hydration_Workflow cluster_workflow Deuterium Labeling Workflow for Hydration start Start react React this compound with D₂SO₄ in D₂O start->react workup Neutralize and extract products react->workup purify Purify alcohols workup->purify analyze Analyze by NMR and Mass Spectrometry purify->analyze end End analyze->end

Caption: Experimental workflow for the deuterium labeling in acid-catalyzed hydration.

Epoxidation: Concerted Mechanism

The epoxidation of alkenes with peroxy acids is a key transformation for synthesizing epoxides. The reaction is generally believed to proceed through a concerted mechanism where the new C-O bonds are formed simultaneously.

Proposed Mechanisms
  • Concerted Mechanism (Butterfly Transition State): The peroxy acid delivers an oxygen atom to the alkene in a single, concerted step through a cyclic transition state.

  • Stepwise Mechanism: A stepwise mechanism could involve the formation of a charged intermediate, which would then close to form the epoxide ring.

Isotopic Labeling Experiment: ¹⁸O Labeling

Using a peroxy acid labeled with ¹⁸O in the peroxy linkage can help confirm the concerted nature of the oxygen transfer.

Experimental Protocol:

  • Preparation of Labeled Reagent: Synthesize a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), with ¹⁸O enrichment in the peroxy (-O-¹⁸OH) group.

  • Reaction: React this compound with the ¹⁸O-labeled m-CPBA.

  • Product Analysis: Isolate the resulting this compound oxide and analyze it by mass spectrometry to determine if the ¹⁸O from the peroxy acid has been incorporated.

Data Presentation:

ProductPredicted ¹⁸O Incorporation (Concerted)Predicted ¹⁸O Incorporation (Stepwise)
This compound oxideComplete incorporation of ¹⁸OPotential for scrambling or loss of the label

Interpretation:

The quantitative transfer of the ¹⁸O atom from the peroxy acid to the alkene to form the epoxide would strongly support a concerted mechanism where the oxygen atom is directly delivered. A stepwise mechanism might allow for the scrambling of the oxygen atoms or reaction with the solvent, leading to a lower or no incorporation of the ¹⁸O label.

Diagrams:

Epoxidation_Mechanism cluster_concerted Concerted Mechanism This compound This compound Butterfly Transition State Butterfly Transition State This compound->Butterfly Transition State Peroxy Acid RCO₃H (O) This compound Oxide (O) This compound Oxide (O) Butterfly Transition State->this compound Oxide (O) Carboxylic Acid Carboxylic Acid Butterfly Transition State->Carboxylic Acid

Caption: Concerted "butterfly" mechanism for the epoxidation of this compound.

Epoxidation_Workflow cluster_workflow ¹⁸O Labeling Workflow for Epoxidation start Start prepare Synthesize ¹⁸O-labeled peroxy acid start->prepare react React this compound with labeled peroxy acid prepare->react isolate Isolate this compound oxide react->isolate analyze Analyze by Mass Spectrometry isolate->analyze end End analyze->end

Caption: Experimental workflow for ¹⁸O labeling in epoxidation.

Radical Addition: Hydropentafluorosulfanylation

Radical additions to alkenes provide a complementary method to electrophilic additions, often with opposite regioselectivity (anti-Markovnikov). A deuterium labeling experiment can be a powerful tool to support a proposed radical chain mechanism.

Proposed Mechanism: Radical Chain

A photo-driven hydropentafluorosulfanylation of this compound has been proposed to proceed via a radical chain mechanism involving an SF₅ radical.

Isotopic Labeling Experiment: Deuterium Labeling

A deuterium-labeled hydrogen donor was used to probe the hydrogen atom transfer step in the proposed radical chain.

Experimental Protocol:

  • Reaction Setup: A mixture of this compound, SF₅Cl, a photocatalyst, and a deuterium-labeled hydrogen donor (e.g., a deuterated thiol) is prepared in a suitable solvent.

  • Reaction: The reaction mixture is irradiated with light to initiate the radical chain process.

  • Product Analysis: The product, 1-methyl-2-(pentafluorosulfanyl)cyclohexane, is isolated and analyzed by mass spectrometry and NMR to determine the extent and position of deuterium incorporation.

Data Presentation:

ProductDeuterium SourceObserved Deuterium Incorporation
1-methyl-2-(pentafluorosulfanyl)cyclohexaneDeuterated Thiol~30%

Interpretation:

The incorporation of deuterium into the product confirms that the hydrogen atom (or in this case, deuterium) is transferred from the thiol in the propagation step of the radical chain mechanism. The less than 100% incorporation can be attributed to kinetic isotope effects and the presence of other potential hydrogen sources.

Diagrams:

Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation SF5Cl SF5Cl SF5_radical SF5_radical SF5Cl->SF5_radical Photolysis This compound This compound Carbon_Radical Carbon_Radical This compound->Carbon_Radical Addition of SF₅• Product Product Carbon_Radical->Product H-atom abstraction from R-SH (or R-SD) Thiyl_Radical Thiyl_Radical

Caption: Proposed radical chain mechanism for hydropentafluorosulfanylation.

Radical_Workflow cluster_workflow Deuterium Labeling Workflow for Radical Addition start Start react Photoreaction of this compound, SF₅Cl, and deuterated thiol start->react isolate Isolate the addition product react->isolate analyze Analyze by Mass Spectrometry and NMR isolate->analyze end End analyze->end

Caption: Experimental workflow for deuterium labeling in radical addition.

References

Distinguishing 1-Methylcyclohexene from its Isomers: A Comparative Guide Using ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and scientists on the spectroscopic differentiation of 1-methylcyclohexene from its structural isomers, 3-methylcyclohexene, 4-methylcyclohexene, and methylenecyclohexane, through detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis.

In the realm of organic chemistry, particularly in drug development and synthesis, the unambiguous identification of isomers is paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a comprehensive comparison of this compound and its common isomers using ¹H and ¹³C NMR spectroscopy, supported by experimental data and detailed protocols.

Comparative ¹H NMR Data

The ¹H NMR spectra of these isomers exhibit distinct chemical shifts and splitting patterns, primarily due to the differences in the electronic environments of the protons, especially those in proximity to the double bond and the methyl group.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Olefinic H~5.38t3.4
Allylic CH₂~1.96m
Allylic CH₂~1.89m
CH₂~1.63m
Methyl H~1.61s
CH₂~1.54m
3-Methylcyclohexene Olefinic H~5.6-5.7m
Allylic CH~2.2-2.3m
Other CH/CH₂~1.2-2.1m
Methyl H~1.0d~7.0
4-Methylcyclohexene Olefinic H~5.6-5.7m
Allylic CH₂~1.9-2.1m
Other CH/CH₂~1.2-1.8m
Methyl H~0.95d~6.5
Methylenecyclohexane Olefinic H~4.65s
Allylic CH₂~2.1-2.2t~6.0
Other CH₂~1.5-1.6m

Key Distinguishing Features in ¹H NMR:

  • This compound: Characterized by a single, relatively downfield olefinic proton signal around 5.38 ppm, which is a triplet, and a sharp singlet for the methyl group around 1.61 ppm. The absence of splitting for the methyl peak is a key identifier.

  • 3-Methylcyclohexene & 4-Methylcyclohexene: Both show complex multiplets for their two olefinic protons between 5.6-5.7 ppm. The key differentiator is the methyl signal, which appears as a doublet in both, but its precise chemical shift and the shifts of the adjacent protons can help distinguish them.

  • Methylenecyclohexane: Uniquely identified by two equivalent olefinic protons appearing as a singlet around 4.65 ppm, significantly upfield compared to the other isomers. The allylic protons appear as a triplet.

Comparative ¹³C NMR Data

¹³C NMR spectroscopy provides a clear and often more straightforward method for distinguishing between these isomers by counting the number of unique carbon signals and observing their chemical shifts.

CompoundC1 (Quaternary/Olefinic)C2 (Olefinic)C3C4C5C6Methyl C
This compound ~134 (C)~121 (CH)~26 (CH₂)~23 (CH₂)~22 (CH₂)~30 (CH₂)~23 (CH₃)
3-Methylcyclohexene ~127 (CH)~127 (CH)~31 (CH)~30 (CH₂)~21 (CH₂)~25 (CH₂)~22 (CH₃)
4-Methylcyclohexene ~127 (CH)~127 (CH)~30 (CH₂)~31 (CH)~30 (CH₂)~27 (CH₂)~22 (CH₃)
Methylenecyclohexane ~150 (C)~106 (CH₂)~36 (CH₂)~27 (CH₂)~29 (CH₂)~36 (CH₂)-

Key Distinguishing Features in ¹³C NMR:

  • This compound: Shows two distinct sp² carbon signals, one quaternary (~134 ppm) and one methine (~121 ppm), and a total of seven signals.[1][2]

  • 3-Methylcyclohexene: Also presents two sp² methine carbons around 127 ppm, but due to the lack of symmetry, it exhibits seven distinct carbon signals.[3]

  • 4-Methylcyclohexene: Due to its symmetry, it will have fewer than seven signals in the ¹³C NMR spectrum. The two olefinic carbons will be equivalent, and some of the aliphatic carbons will also be equivalent.

  • Methylenecyclohexane: Is readily identified by its highly deshielded quaternary sp² carbon (~150 ppm) and a shielded sp² methylene carbon (~106 ppm). Due to symmetry, it displays only five signals in its proton-decoupled ¹³C NMR spectrum.[1]

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (zg30).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate the signals.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (due to the low natural abundance of ¹³C).

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

Logical Workflow for Isomer Identification

The following diagram illustrates a systematic approach to distinguish the four isomers based on key features in their ¹H and ¹³C NMR spectra.

G Isomer Identification Workflow Start Analyze NMR Spectra of C7H12 Isomer C13_Signals Count Signals in 13C NMR Start->C13_Signals Methylenecyclohexane Methylenecyclohexane (5 13C signals, ~150 & 106 ppm) C13_Signals->Methylenecyclohexane 5 Signals Isomer_1_or_3_or_4 This compound, 3-Methylcyclohexene, or 4-Methylcyclohexene C13_Signals->Isomer_1_or_3_or_4 7 Signals H1_Olefinic Examine Olefinic Region in 1H NMR H1_Methyl Analyze Methyl Signal in 1H NMR H1_Olefinic->H1_Methyl Olefinic protons observed Isomer_1 This compound (Methyl singlet) H1_Methyl->Isomer_1 Singlet Isomer_3_or_4 3-Methylcyclohexene or 4-Methylcyclohexene (Methyl doublet) H1_Methyl->Isomer_3_or_4 Doublet Isomer_1_or_3_or_4->H1_Olefinic Distinguish_3_4 Detailed analysis of spin systems and 2D NMR required Isomer_3_or_4->Distinguish_3_4

Caption: Workflow for distinguishing methylcyclohexene isomers using NMR.

References

A Comparative Guide to the Quantification of 1-Methylcyclohexene Mixtures: GC-MS vs. GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds such as 1-Methylcyclohexene is critical for product quality control, reaction monitoring, and safety assessment. Gas chromatography (GC) is the cornerstone of such analyses, with the choice of detector being a pivotal decision. This guide provides an objective comparison of two common detectors: the Mass Spectrometer (MS) and the Flame Ionization Detector (FID), for the quantitative analysis of this compound mixtures, supported by experimental data and detailed protocols.

Method Comparison: GC-MS vs. GC-FID

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) are both powerful techniques for the analysis of volatile compounds. However, they operate on different principles, which results in distinct advantages and disadvantages for quantitative applications.

GC-MS identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing a high degree of specificity. This makes it an invaluable tool for the identification of unknown compounds and for quantification in complex matrices where co-elution is a risk. In contrast, the GC-FID is a universal detector for carbon-containing compounds. It is known for its robustness, wide linear dynamic range, and lower operational cost, making it a workhorse for routine quantitative analysis of well-characterized analytes.[1][2][3]

The choice between GC-MS and GC-FID often depends on the specific requirements of the analysis. For applications demanding the highest sensitivity and unequivocal identification, particularly at trace levels or in complex mixtures, GC-MS is the superior choice. For routine quantitative analysis where high sample throughput, robustness, and a wide concentration range are priorities, and where the identity of the analyte is already known, GC-FID is an excellent and reliable alternative.[1][3]

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the quantification of volatile organic compounds structurally similar to this compound, such as other cyclic alkenes and monoterpenes.[4][5] The data presented is a synthesis of findings from multiple studies to provide a representative comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Key Considerations
Specificity Very High (based on mass spectra)Moderate (based on retention time)GC-MS provides structural information, reducing the risk of misidentification due to co-elution.
Linearity (R²) ≥ 0.998≥ 0.999Both techniques offer excellent linearity, though GC-FID often has a wider linear dynamic range.[4][5]
Range (µg/mL) 0.1 - 501 - 1000GC-FID is advantageous for samples with a wide range of analyte concentrations.
Limit of Detection (LOD) (µg/mL) 0.01 - 0.10.1 - 0.5GC-MS is generally more sensitive, allowing for the detection of trace amounts of this compound.[5]
Limit of Quantitation (LOQ) (µg/mL) 0.05 - 0.30.3 - 1.5The lower LOQ of GC-MS is beneficial for accurate quantification of low-level impurities or metabolites.[4]
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%Both methods can achieve high accuracy with proper calibration.
Precision (RSD%)
- Repeatability≤ 5.0%≤ 2.0%GC-FID often demonstrates slightly better repeatability for routine analyses.
- Intermediate Precision≤ 8.0%≤ 5.0%
Robustness GoodExcellentGC-FID is generally less susceptible to matrix effects and instrumental drift.
Cost (Instrument & Maintenance) HigherLowerThe initial investment and ongoing maintenance costs are typically lower for GC-FID systems.[1]

Experimental Protocols

A successful analysis of this compound by either GC-MS or GC-FID is contingent upon meticulous sample preparation and optimized instrumental parameters. The following is a detailed protocol for the quantification of this compound using Headspace-GC-MS, a common technique for volatile compounds.

Sample Preparation: Static Headspace (HS)
  • Vial Preparation: Place a precisely weighed or measured amount of the sample (e.g., 1 gram of a solid or 1 mL of a liquid) into a headspace vial (e.g., 20 mL).

  • Solvent/Matrix Modifier: If necessary, add a suitable solvent (e.g., dimethyl sulfoxide) or a matrix modifier (e.g., a salt solution to increase volatility) to the vial.

  • Internal Standard: For accurate quantification, add a known amount of an internal standard (e.g., toluene-d8) to each sample, calibrator, and quality control sample.

  • Equilibration: Seal the vial and place it in the headspace autosampler's incubator. Allow the vial to equilibrate at a constant temperature (e.g., 80°C) for a set period (e.g., 20 minutes) to ensure the volatile compounds have partitioned into the headspace.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC System: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: A non-polar or mid-polar capillary column is suitable for separating this compound from other volatile components. A common choice is a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Inlet: Split/splitless inlet, operated in split mode (e.g., split ratio 20:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

    • Target Ions for this compound (C₇H₁₂): m/z 96 (molecular ion), 81, 68.

    • Internal Standard Ions (Toluene-d8): m/z 100, 99.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the GC-MS analysis of this compound mixtures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Vial Preparation Sample->Vial IS Internal Standard Addition Vial->IS Equilibrate Headspace Equilibration IS->Equilibrate Injection Headspace Injection Equilibrate->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling_Pathway cluster_GC_MS GC-MS cluster_GC_FID GC-FID GCMS_Node High Specificity & Sensitivity GCMS_Adv Analyte Identification Trace Analysis GCMS_Node->GCMS_Adv GCMS_Disadv Higher Cost Matrix Effects GCMS_Node->GCMS_Disadv GCFID_Node Wide Linear Range & Robustness GCFID_Adv Routine Quantification Lower Cost GCFID_Node->GCFID_Adv GCFID_Disadv Lower Specificity No Structural Info GCFID_Node->GCFID_Disadv Decision Choice of Method Decision->GCMS_Node High Specificity Needed Decision->GCFID_Node Routine QC Needed

Caption: Decision logic for selecting between GC-MS and GC-FID.

References

Unraveling the Reactive Landscape of 1-Methylcyclohexene: A Comparative Guide to its Reaction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of cyclic alkenes like 1-methylcyclohexene is paramount for predicting product formation, optimizing synthetic routes, and assessing environmental impact. This guide provides an objective comparison of the computational and experimental findings on the primary reaction pathways of this compound, including atmospheric degradation and synthetic transformations.

Introduction to this compound Reactivity

This compound, a substituted cyclohexene, serves as a model compound for studying the reactivity of more complex terpenes and unsaturated cyclic systems. Its double bond and allylic hydrogens are key sites for a variety of reactions, leading to a diverse range of products. This guide delves into the reaction mechanisms, kinetics, and product distributions of this compound with several key reactants: hydroxyl radicals (•OH), nitrate radicals (NO3•), ozone (O3), and singlet oxygen (¹O₂), and also explores synthetic transformations like epoxidation and hydroboration.

Atmospheric Oxidation Pathways: A Comparative Analysis

In the Earth's atmosphere, this compound is primarily degraded through reactions with oxidants such as •OH radicals, NO3 radicals, and O3. The dominant pathway depends on the atmospheric conditions (e.g., day vs. night) and the local concentration of these oxidants.

Reaction with Hydroxyl Radical (•OH)

The reaction of this compound with the hydroxyl radical is a significant daytime degradation pathway. The reaction can proceed through two main channels: electrophilic addition to the double bond and hydrogen abstraction from the allylic positions.

Computational and Experimental Data Comparison

ParameterExperimental ValueComputational ValueReference
Rate Coefficient (k) at 298 K (9.81 ± 0.18) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹-[1]
Major Product Yield (6-oxo-heptanal) 82 ± 12%-[1]
Mechanism Addition and AbstractionAddition and Abstraction[1]

Experimental Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

The kinetics of the •OH radical reaction with this compound are often studied using the PLP-LIF technique. In this method, a pulsed laser is used to photolyze a precursor molecule (e.g., H₂O₂) to generate •OH radicals. The subsequent decay of the •OH radical concentration in the presence of excess this compound is monitored by laser-induced fluorescence. By varying the concentration of this compound and the temperature, the rate coefficient and its temperature dependence can be determined.

Computational Methodology

Computational studies of the •OH radical reaction with this compound typically employ Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)) to locate the transition states for both the addition and abstraction pathways. The calculated barrier heights provide insights into the preferred reaction channel.

Reaction Pathway Diagram

OH_Reaction This compound This compound Add_TS Addition TS This compound->Add_TS Abs_TS Abstraction TS This compound->Abs_TS OH •OH OH->Add_TS OH->Abs_TS Adduct Hydroxyalkyl Radical Add_TS->Adduct Allyl_Radical Allylic Radical + H₂O Abs_TS->Allyl_Radical Products_Add Further reactions leading to 6-oxo-heptanal, etc. Adduct->Products_Add Products_Abs Further reactions Allyl_Radical->Products_Abs

Caption: Reaction pathways of this compound with •OH radical.

Reaction with Nitrate Radical (NO₃•)

During nighttime, the reaction with the nitrate radical (NO₃•) becomes a significant loss process for this compound. Similar to the •OH radical, the reaction can proceed via addition to the double bond or hydrogen abstraction.

Experimental Protocol: Chamber Experiments

The reaction of this compound with NO₃• is typically studied in atmospheric simulation chambers. NO₃• is generated in situ by the reaction of NO₂ with O₃. The decay of this compound and the formation of products are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier Transform Infrared (FTIR) spectroscopy.

Reaction Pathway Diagram

NO3_Reaction This compound This compound Add_TS Addition TS This compound->Add_TS Abs_TS Abstraction TS This compound->Abs_TS NO3 NO₃• NO3->Add_TS NO3->Abs_TS Nitrooxyalkyl_Radical Nitrooxyalkyl Radical Add_TS->Nitrooxyalkyl_Radical Allyl_Radical_HNO3 Allylic Radical + HNO₃ Abs_TS->Allyl_Radical_HNO3 Products_Add Further reactions with O₂ leading to organic nitrates Nitrooxyalkyl_Radical->Products_Add Products_Abs Further reactions Allyl_Radical_HNO3->Products_Abs

Caption: Reaction pathways of this compound with NO₃• radical.

Reaction with Ozone (O₃)

Ozonolysis is another important atmospheric degradation pathway for this compound. The reaction proceeds via the Criegee mechanism, involving the formation of a primary ozonide (molozonide) which then rearranges to a Criegee intermediate and a carbonyl compound.

Computational and Experimental Data Comparison

ParameterExperimental ValueComputational ValueReference
Primary Product 6-Oxoheptanal6-Oxoheptanal[2]
Hydroxyl Radical Yield -0.85[3]
Primary Ozonide Decomposition Barrier 9.4 ± 0.4 kcal/mol9.4 to 12.1 kcal/mol[3]

Experimental Protocol: Ozonolysis in a Flow Tube Reactor

Ozonolysis experiments are often conducted in flow tube reactors coupled to analytical instruments like a mass spectrometer. A stream of this compound is mixed with a stream of ozone in a carrier gas (e.g., synthetic air or nitrogen). The reaction products are then detected and quantified at the end of the flow tube. The reaction time can be controlled by adjusting the flow rates and the length of the reactor.

Computational Methodology

Computational studies of ozonolysis often utilize DFT methods to map out the potential energy surface of the reaction. These calculations can provide valuable information on the stability of intermediates, the heights of energy barriers for different reaction steps, and the branching ratios for the formation of different products.

Reaction Pathway Diagram

Ozonolysis_Reaction This compound This compound POZ Primary Ozonide This compound->POZ O3 O₃ O3->POZ CI_Carbonyl Criegee Intermediate + 6-Oxoheptanal POZ->CI_Carbonyl Products Further reactions of Criegee Intermediate CI_Carbonyl->Products

Caption: Ozonolysis reaction pathway of this compound.

Synthetic Transformations of this compound

Beyond its atmospheric relevance, this compound is a versatile starting material in organic synthesis. Key transformations include reactions with singlet oxygen, epoxidation, and hydroboration.

Reaction with Singlet Oxygen (¹O₂)

The reaction of this compound with singlet oxygen, typically generated photochemically, proceeds via an ene reaction to yield allylic hydroperoxides.

Experimental Protocol: Photosensitized Oxidation

Singlet oxygen is generated in situ by irradiating a photosensitizer (e.g., Rose Bengal, Methylene Blue) in the presence of oxygen. This compound is added to the solution containing the photosensitizer, and the mixture is irradiated with a suitable light source. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Pathway Diagram

Singlet_Oxygen_Reaction This compound This compound Ene_TS Ene Reaction TS This compound->Ene_TS Singlet_O2 ¹O₂ Singlet_O2->Ene_TS Hydroperoxides Allylic Hydroperoxides Ene_TS->Hydroperoxides

Caption: Ene reaction of this compound with singlet oxygen.

Epoxidation

Epoxidation of this compound yields this compound oxide, a valuable intermediate for the synthesis of various functionalized cyclohexanes. This reaction can be achieved using various reagents, such as peroxy acids (e.g., m-CPBA) or through catalytic processes. The acid-catalyzed ring-opening of the resulting epoxide with methanol leads to the formation of a trans-1-methoxy-2-methylcyclohexan-2-ol.[4]

Experimental Protocol: Epoxidation with m-CPBA

Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the epoxidation of alkenes. In a typical procedure, m-CPBA is added to a solution of this compound in an inert solvent like dichloromethane (DCM) at a controlled temperature (often 0 °C to room temperature). The reaction is typically monitored by TLC, and the product is isolated after a workup procedure to remove the m-chlorobenzoic acid byproduct.

Reaction Pathway Diagram

Epoxidation_Reaction This compound This compound Epoxide This compound Oxide This compound->Epoxide Epoxidation mCPBA m-CPBA mCPBA->Epoxide RingOpened trans-1-methoxy-2-methylcyclohexan-2-ol Epoxide->RingOpened Acid-catalyzed ring-opening MeOH_H MeOH, H⁺ MeOH_H->RingOpened

Caption: Epoxidation of this compound and subsequent ring-opening.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding trans-2-methylcyclohexanol as the major product.[5][6]

Experimental Protocol: Hydroboration-Oxidation

In the first step, a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃•THF) is added to this compound in an anhydrous ether solvent. This is followed by the second step, where the organoborane intermediate is oxidized and hydrolyzed using a mixture of hydrogen peroxide and a base (e.g., sodium hydroxide). The resulting alcohol product is then isolated and purified.

Reaction Pathway Diagram

Hydroboration_Reaction This compound This compound Organoborane Trialkylborane Intermediate This compound->Organoborane Hydroboration BH3_THF 1. BH₃•THF BH3_THF->Organoborane H2O2_NaOH 2. H₂O₂, NaOH Alcohol trans-2-Methylcyclohexanol H2O2_NaOH->Alcohol Organoborane->Alcohol Oxidation

Caption: Hydroboration-oxidation of this compound.

Conclusion

The reactivity of this compound is rich and varied, offering a multitude of pathways for both atmospheric degradation and synthetic applications. Computational modeling plays a crucial role in elucidating the mechanisms and predicting the outcomes of these reactions, complementing and guiding experimental investigations. This guide provides a comparative overview of the key reaction pathways, highlighting the interplay between experimental data and theoretical calculations. For researchers in drug development and related fields, a thorough understanding of these pathways is essential for the rational design of synthetic strategies and the assessment of the environmental fate of structurally similar compounds.

References

A Comparative Guide to the Kinetic Studies of 1-Methylcyclohexene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of reactions involving 1-methylcyclohexene is crucial for optimizing synthetic routes and developing new chemical entities. This guide provides an objective comparison of the kinetic parameters and experimental protocols for four common reactions of this compound: hydrogenation, epoxidation, ozonolysis, and hydroboration-oxidation.

Quantitative Data Summary

The following tables summarize the key kinetic data for the reactions of this compound and its analogues.

Table 1: Hydrogenation/Dehydrogenation Kinetic Parameters

CatalystReactantActivation Energy (Ea)Rate LawReference
1.0 wt% Pt/γ-Al2O3Methylcyclohexane62.9 kJ/molLangmuir-Hinshelwood-Hougen-Watson (LHHW)[1][2]
Pt/Al2O3Methylcyclohexane46.54 ± 0.50 kJ/mol and 68.78 ± 2.47 kJ/mol (for two coke families)First-order
Pt/MgAl2O4Methylcyclohexane53.68 ± 0.79 kJ/mol and 43.52 ± 0.78 kJ/mol (for two coke families)First-order

Table 2: Epoxidation Kinetic Parameters

OxidantSubstrateActivation Energy (Ea)Rate LawReference
H2O2 over mesoporous TS-1Cyclohexene40 ± 2 kJ/molEley-Rideal type[3]
m-CPBAAlkenesNot specifiedSecond-order overall (First-order in alkene and m-CPBA)[4]

Table 3: Ozonolysis Kinetic Parameters

SubstrateMethodKey FindingsReference
CyclohexeneFlow tube reactor with CI-APi-TOF MSMolar yield of highly oxidized products: (4.5 ± 3.8)%[5]
4-Fluorostyrene (for protocol)RI-NMR SpectroscopySecond-order decay kinetics observed.[6]

Table 4: Hydroboration Kinetic Parameters

ReagentSubstrateRate LawKey FindingsReference
9-Borabicyclo[3.3.1]nonane (9-BBN)This compoundThree-halves-order: First-order in alkene, one-half order in (9-BBN)₂Rate-determining step is the reaction of the alkene with the 9-BBN monomer.[7][8][9]

Reaction Pathways and Mechanisms

The following diagrams illustrate the signaling pathways for each reaction.

hydrogenation This compound This compound Methylcyclohexane Methylcyclohexane This compound->Methylcyclohexane + H₂ (Pt catalyst) epoxidation This compound This compound 1,2-Epoxy-1-methylcyclohexane 1,2-Epoxy-1-methylcyclohexane This compound->1,2-Epoxy-1-methylcyclohexane + m-CPBA ozonolysis This compound This compound Molozonide Molozonide This compound->Molozonide + O₃ Ozonide Ozonide Molozonide->Ozonide Rearrangement 6-Oxoheptanal 6-Oxoheptanal Ozonide->6-Oxoheptanal + H₂O/Zn hydroboration This compound This compound Trialkylborane Trialkylborane This compound->Trialkylborane + 9-BBN trans-2-Methylcyclohexanol trans-2-Methylcyclohexanol Trialkylborane->trans-2-Methylcyclohexanol + H₂O₂, NaOH hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reactant Solution Prepare Reactant Solution Pack Catalyst Bed Pack Catalyst Bed Prepare Reactant Solution->Pack Catalyst Bed Pump Reactants Pump Reactants Pack Catalyst Bed->Pump Reactants Heat Reactor Heat Reactor Pump Reactants->Heat Reactor Collect Product Collect Product Heat Reactor->Collect Product GC-FID Analysis GC-FID Analysis Collect Product->GC-FID Analysis Determine Kinetics Determine Kinetics GC-FID Analysis->Determine Kinetics

References

Validating the Spectroscopic Signature of 1-Methylcyclohexene: A Comparison with Literature Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of the spectroscopic data for 1-Methylcyclohexene against established literature values. It is intended for researchers, scientists, and professionals in drug development who rely on accurate analytical data for compound identification and characterization. The guide outlines standard experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and presents a direct comparison of hypothetical experimental results with reference data from reputable sources.

Workflow for Spectroscopic Data Validation

The following diagram illustrates the logical workflow for validating the spectroscopic data of a synthesized or purchased compound against established literature values. This process ensures the identity and purity of the compound before its use in further research and development.

G Workflow for Spectroscopic Data Validation of this compound cluster_0 Data Acquisition (Experimental) cluster_1 Data Compilation (Literature) exp_nmr ¹H & ¹³C NMR Spectroscopy process Data Processing & Analysis exp_nmr->process exp_ir FTIR Spectroscopy exp_ir->process exp_ms Mass Spectrometry exp_ms->process lit_nmr Literature NMR Data compare Comparison & Validation lit_nmr->compare lit_ir Literature IR Data lit_ir->compare lit_ms Literature MS Data lit_ms->compare process->compare pass Compound Identity Confirmed compare->pass  Match fail Discrepancies Identified (Further Investigation Required) compare->fail  Mismatch

A Comparative Guide to Assessing the Purity of Synthesized 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of synthesized compounds. For 1-Methylcyclohexene, a versatile intermediate in organic synthesis, ensuring high purity is paramount for the reliability of subsequent reactions and the quality of final products. This guide provides an objective comparison of the three primary analytical techniques for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for purity assessment hinges on several factors, including the required sensitivity, specificity for potential impurities, and the desired level of structural information. The following table summarizes the key performance characteristics of GC-FID, qNMR, and FTIR for the analysis of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection via ionization in a hydrogen flame.Quantitative analysis based on the direct proportionality between the integrated signal intensity of a specific nucleus (e.g., ¹H) and the number of those nuclei in the molecule.Measurement of the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its functional groups.
Specificity High for separating volatile isomers and impurities. Relies on retention time for identification, which may require confirmation.High; provides detailed structural information, allowing for the unambiguous identification and quantification of the main component and impurities with distinct signals.Moderate; provides information on functional groups present. Can distinguish between some isomers based on subtle differences in their spectra, but overlapping peaks can be a challenge for complex mixtures.
Sensitivity (LOD) Very high for hydrocarbons, typically in the parts-per-million (ppm) range.[1]Lower than GC-FID, generally in the range of 0.01-0.1% w/w.[1]Generally lower than GC-FID and qNMR for quantitative purposes, with detection limits highly dependent on the specific impurity and its IR activity.
Precision (%RSD) Excellent, typically < 1% for major components.[1]Very high, with precision often better than 1%.[2][3]Variable; generally lower than GC and NMR for quantitative analysis due to factors like baseline correction and peak overlap.
Analysis Time Relatively fast, with typical run times of 15-30 minutes per sample.Moderate; requires sample preparation and longer acquisition times for high precision, but can be automated.Very fast, with spectra typically acquired in a few minutes.
Common Impurities Detected Isomeric impurities (3-methylcyclohexene, 4-methylcyclohexene), unreacted starting materials (e.g., 2-methylcyclohexanol), residual solvents, and side-products of synthesis.[4]Isomeric impurities, unreacted starting materials, and other structurally related compounds.Can detect the presence of hydroxyl groups from unreacted alcohols, carbonyl groups from oxidation byproducts, and C-H stretching and bending vibrations characteristic of different alkene isomers.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative protocols for each of the discussed analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To separate and quantify this compound and its volatile impurities.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a capillary column, and an autosampler.

Materials:

  • Sample of synthesized this compound

  • High-purity solvent for dilution (e.g., hexane or dichloromethane)

  • Reference standards for this compound and potential impurities (if available for calibration)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the chosen solvent (e.g., 1 mg/mL).

  • Instrumental Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the isomers of methylcyclohexene.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold: 5 minutes at 150 °C.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Data Analysis: Identify the peaks based on their retention times by comparing them to reference standards or known literature values. The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve can be generated using certified reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Materials:

  • Sample of synthesized this compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-purity, certified internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Angle: 30-90° (a 90° pulse is often used for quantitative analysis).

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds for small molecules).

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision).

    • Spectral Width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic signal of this compound (e.g., the olefinic proton at ~5.4 ppm) and a well-resolved signal from the internal standard.

    • Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively assess the presence of functional group impurities.

Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Materials:

  • Sample of synthesized this compound

Procedure:

  • Sample Preparation: For ATR-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal. For transmission FTIR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

  • FTIR Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically sufficient.

    • Acquire a background spectrum of the clean ATR crystal or empty salt plates before running the sample.

  • Data Analysis:

    • Analyze the resulting spectrum for characteristic absorption bands. For this compound, key peaks include:

      • ~3020 cm⁻¹ (=C-H stretch)

      • ~2925 and 2850 cm⁻¹ (C-H stretch of CH₂ and CH₃)

      • ~1650 cm⁻¹ (C=C stretch)

    • Look for the absence of impurity-related peaks, such as a broad O-H stretch around 3300 cm⁻¹ (indicating residual alcohol) or a C=O stretch around 1700 cm⁻¹ (indicating an oxidation byproduct). While FTIR is primarily qualitative for this application, the relative intensity of impurity peaks can provide a semi-quantitative estimation of purity.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound, from initial synthesis to the selection of an appropriate analytical technique.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification Initial_Sample Purified Sample Purification->Initial_Sample Decision Select Purity Assessment Method Initial_Sample->Decision GC_FID GC-FID Analysis Decision->GC_FID High Sensitivity Volatile Impurities qNMR qNMR Analysis Decision->qNMR High Accuracy Absolute Purity FTIR FTIR Analysis Decision->FTIR Quick Qualitative Functional Group Check GC_Results Chromatogram (Area % Purity) GC_FID->GC_Results qNMR_Results Spectrum (Absolute Purity) qNMR->qNMR_Results FTIR_Results Spectrum (Functional Group Impurities) FTIR->FTIR_Results Final_Report Final Purity Report GC_Results->Final_Report qNMR_Results->Final_Report FTIR_Results->Final_Report

Caption: Purity assessment workflow for this compound.

Conclusion

The choice of the most suitable method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.

  • GC-FID is the method of choice for routine quality control and for detecting trace levels of volatile impurities, particularly isomers.

  • qNMR provides the most accurate and precise determination of absolute purity and is invaluable for the characterization of reference standards and for detailed structural confirmation of impurities.

  • FTIR serves as a rapid, qualitative tool to check for the presence of key functional group impurities, such as residual alcohols or oxidation products.

For a comprehensive and robust assessment of purity, a combination of these techniques is often employed. For instance, GC-FID can be used to determine the relative amounts of all volatile components, while qNMR can provide an accurate measure of the absolute purity of the main component. FTIR can offer a quick preliminary check before more quantitative methods are applied. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their synthesized this compound.

References

Navigating the Discrepancy: A Guide to Theoretical vs. Experimental Yields in 1-Methylcyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between theoretical and experimental yields is paramount for reaction optimization and process scalability. This guide provides a comparative analysis of the synthesis of 1-Methylcyclohexene, a valuable intermediate in various chemical syntheses, focusing on the common acid-catalyzed dehydration of 2-methylcyclohexanol.

The synthesis of this compound is a cornerstone of organic chemistry, often utilized to illustrate principles of elimination reactions and stereoselectivity. While theoretical calculations provide a vital benchmark, the practical realities of the laboratory invariably lead to discrepancies. This guide delves into the factors influencing these differences, offering detailed experimental protocols and a clear presentation of quantitative data to bridge the gap between theory and practice.

Theoretical Yield Calculation

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of product during workup. The calculation is based on the stoichiometry of the balanced chemical equation.

The acid-catalyzed dehydration of 2-methylcyclohexanol to this compound proceeds via an E1 mechanism.[1][2][3] The overall balanced chemical equation is:

C₇H₁₄O (2-methylcyclohexanol) → C₇H₁₂ (this compound) + H₂O

The molar ratio between 2-methylcyclohexanol and this compound is 1:1.[4][5] Therefore, for every mole of 2-methylcyclohexanol consumed, one mole of this compound is theoretically produced.

To calculate the theoretical yield:

  • Determine the moles of the limiting reactant, 2-methylcyclohexanol.

  • Use the stoichiometric ratio to find the moles of this compound that can be produced.

  • Convert the moles of this compound to grams using its molar mass.

ParameterValue
Molar Mass of 2-Methylcyclohexanol (C₇H₁₄O)114.19 g/mol
Molar Mass of this compound (C₇H₁₂)96.17 g/mol [6]

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[1][3]

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Gas chromatograph (for product analysis)

Procedure:

  • To a round-bottom flask, add 10.0 g of 2-methylcyclohexanol and a few boiling chips.

  • Carefully add 2.5 mL of 85% phosphoric acid to the flask.

  • Assemble a simple distillation apparatus.

  • Heat the mixture gently with a heating mantle to initiate the reaction and distill the product as it forms. The alkene products have a lower boiling point than the starting alcohol.[7]

  • Collect the distillate, which will contain the alkene products and water.

  • Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Decant the dried liquid into a pre-weighed flask to determine the actual yield.

  • Analyze the product mixture using gas chromatography to determine the relative percentages of this compound and any isomeric byproducts.

Factors Influencing Experimental Yield

Several factors contribute to the experimental yield being lower than the theoretical yield:

  • Incomplete Reactions: The reaction may not go to completion, leaving some unreacted starting material.

  • Side Reactions: The E1 mechanism can lead to the formation of isomeric alkenes, such as 3-methylcyclohexene and methylenecyclohexane, as dictated by Zaitsev's and Hofmann's rules.[2][8] Carbocation rearrangements can also occur, leading to a mixture of products.[7]

  • Product Loss During Workup: Product can be lost during transfers between glassware, extractions, and distillation.

  • Equilibrium: The dehydration of alcohols is a reversible reaction. To drive the reaction towards the products, the lower-boiling alkenes are typically distilled off as they are formed, in accordance with Le Chatelier's principle.[7]

  • Purity of Reagents: The presence of impurities in the starting materials can affect the reaction efficiency.

Comparative Data

The following table summarizes a typical experimental outcome for the synthesis of this compound based on the protocol described above, starting with 10.0 g of 2-methylcyclohexanol.

ParameterTheoretical ValueExperimental ValuePercent Yield
Starting Material (2-Methylcyclohexanol) 10.0 g10.0 gN/A
Product (this compound) 8.42 g6.50 g (of total alkenes)77.2%
Product Distribution (from GC Analysis) 100% this compound~85% this compound, ~15% 3-MethylcyclohexeneN/A

Note: Experimental values can vary based on reaction conditions and laboratory technique. Typical reported yields for this reaction range from 75% to 90%.[1]

Visualizing the Workflow and Reaction Pathway

To better illustrate the process, the following diagrams outline the experimental workflow and the chemical signaling pathway.

experimental_workflow reagents 1. Reagent Preparation (2-methylcyclohexanol, H₃PO₄) reaction 2. Reaction Setup (Heating and Distillation) reagents->reaction Combine and Heat workup 3. Product Workup (Washing and Drying) reaction->workup Collect Distillate analysis 4. Analysis (Gas Chromatography) workup->analysis Isolate Organic Layer yield 5. Yield Calculation analysis->yield Determine Product Ratio and Actual Mass

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H⁺ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H₂O Tertiary Carbocation (Rearranged) Tertiary Carbocation (Rearranged) Secondary Carbocation->Tertiary Carbocation (Rearranged) Secondary Carbocation->Tertiary Carbocation (Rearranged) Hydride Shift 3-Methylcyclohexene (Minor) 3-Methylcyclohexene (Minor) Secondary Carbocation->3-Methylcyclohexene (Minor) - H⁺ This compound (Major) This compound (Major) Tertiary Carbocation (Rearranged)->this compound (Major) - H⁺ Methylenecyclohexane (Minor) Methylenecyclohexane (Minor) Tertiary Carbocation (Rearranged)->Methylenecyclohexane (Minor) - H⁺

Caption: Reaction pathway for the acid-catalyzed dehydration of 2-methylcyclohexanol.

Conclusion

The discrepancy between theoretical and experimental yields in the synthesis of this compound is an inherent aspect of practical organic chemistry. By understanding the underlying principles of the reaction mechanism, potential side reactions, and the importance of careful experimental technique, researchers can optimize conditions to maximize the yield of the desired product. This guide provides a framework for analyzing these differences, enabling more efficient and predictable synthetic outcomes in research and development.

References

Safety Operating Guide

Safe Disposal of 1-Methylcyclohexene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-Methylcyclohexene is critical for ensuring laboratory safety and environmental protection. As a highly flammable and hazardous chemical, it necessitates strict adherence to established protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.

Immediate Safety and Hazard Information

This compound is classified as a highly flammable liquid and presents several health hazards.[1][2][3] Understanding these risks is the first step in safe handling and disposal.

Emergency First Aid Procedures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][4]

  • Skin Contact: Should skin contact occur, wash the affected area immediately with soap and plenty of water.[1] Contaminated clothing must be removed and washed before reuse.[4] If skin irritation develops, seek medical attention.[5]

  • Eye Contact: In case of eye contact, rinse cautiously and thoroughly with water for at least 15 minutes, making sure to flush under the eyelids.[5][6] Remove contact lenses if it is safe to do so.[6] A physician should be consulted.[1]

  • Ingestion: If swallowed, do NOT induce vomiting.[4][6] Rinse the mouth with water and contact a poison control center or physician immediately.[1][4] This substance is an aspiration hazard and can cause lung damage if it enters the airways.[1][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent escalation.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area.[1] Ensure the area is well-ventilated to disperse vapors.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as sparks, open flames, and hot surfaces.[1][6] Use only non-sparking tools and explosion-proof equipment during cleanup.[4][5]

  • Containment: Prevent the spill from spreading further or entering drains and waterways.[1][5]

  • Absorption: For small spills, use a non-combustible absorbent material like sand, earth, vermiculite, or diatomaceous earth to soak up the liquid.[1][5][7]

  • Collection: Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[5][8]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[5]

Operational Plan for this compound Disposal

Disposal of this compound is regulated under federal, state, and local laws for hazardous waste.[9] Under no circumstances should it be poured down the drain.[9] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Step-by-Step Disposal Procedure:

  • Waste Classification: Identify this compound waste as a Class 3 Flammable Hazardous Waste.[9][10]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

  • Containerization:

    • Collect the waste in its original container or a designated, approved waste container made of glass, plastic, or metal.[9] The container must be in good condition and compatible with the chemical.

    • For spent liquids, use containers approved by Factory Mutual (FM) or Underwriter Laboratory (UL).[11][12]

    • Keep the waste container tightly closed except when adding waste.[9]

  • Labeling:

    • Clearly label the waste container with a "WASTE CHEMICALS" or "HAZARDOUS WASTE" tag.[9]

    • Identify all constituents in the container. Vague labels such as "Solvent Waste" are not compliant.[9]

  • Safe Storage:

    • Store the sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1][11]

    • The storage area must be away from heat, sparks, and any sources of ignition.[6][11]

    • Ensure compliance with storage quantity limits (e.g., no more than 25 gallons outside an approved cabinet).[10]

  • Professional Disposal:

    • Arrange for the disposal of the waste through a licensed professional waste disposal service.[1][5][13] This ensures compliance with all transportation and environmental regulations.[10]

    • Contaminated materials, including absorbent from spills and empty containers, must be disposed of as hazardous waste.[1][5]

Data Presentation: Hazard and Transportation Information

The following table summarizes key quantitative data for this compound, crucial for safety assessments and logistical planning.

ParameterValueCitation(s)
Hazard Ratings
HMISHealth: 2, Flammability: 3, Reactivity: 0[1]
NFPAHealth: 2, Fire: 3, Reactivity: 0[1]
GHS Hazard Statements H225, H304, H315, H319, H335[2][3][4]
Transportation Data
UN Number3295[1]
Proper Shipping NameHydrocarbons, liquid, n.o.s.[1]
Hazard Class3 (Flammable Liquid)[1]
Packing GroupII[1]
Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Contingency: Spill Event A 1. Identify Waste (this compound) B 2. Segregate from Incompatible Wastes A->B C 3. Use Approved Container (e.g., FM, UL) B->C D 4. Label Container Accurately (Contents & Hazard) C->D E 5. Store in Cool, Dry, Well-Ventilated Area D->E F 6. Keep Away from Ignition Sources E->F G 7. Adhere to Storage Quantity Limits E->G H 8. Contact Licensed Hazardous Waste Vendor G->H I 9. Arrange for Pickup and Manifesting H->I J 10. Incineration at Approved Facility I->J Spill Spill Occurs Spill_Response Follow Spill Management Protocol (Absorb, Collect, Secure) Spill->Spill_Response Spill_Waste Containerize & Label Spill Debris as Hazardous Waste Spill_Response->Spill_Waste Spill_Waste->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Methylcyclohexene in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a highly flammable liquid and vapor that poses several health risks.[1][2][3] It is crucial to understand its hazard profile before handling.

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour.[1][2]
Aspiration hazardCategory 1H304: May be fatal if swallowed and enters airways.[1][2]
Skin irritationCategory 2H315: Causes skin irritation.[1][2]
Serious eye irritationCategory 2H319: Causes serious eye irritation.[1]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation.[1]

Signal Word: Danger[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[4]

Protection TypeRecommended SpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and vapors that can cause serious eye irritation.[1][3]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[1]Prevents skin contact which can cause irritation and absorption of the chemical.[1][3]
Respiratory Protection Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if exposure limits are exceeded or irritation is experienced.[1][3] A full-face supplied air respirator is necessary if it's the sole means of protection.[3]Protects against inhalation of vapors which can cause respiratory tract irritation.[3][4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

  • Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][5]

  • Electrostatic Discharge: Take precautionary measures against static discharge. Ground and bond container and receiving equipment.[1][5] Use non-sparking tools.[1][2]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[6]

  • Avoid Contact: Avoid contact with skin and eyes and inhalation of vapor or mist.[2][3]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents.[5][6]

  • Storage Conditions: Store in a locked-up, designated flammables area.[1][5]

Workflow for Handling and Storage of this compound cluster_handling Handling Protocol cluster_storage Storage Protocol prep Don Appropriate PPE setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep->setup ground Ground and Bond Equipment setup->ground transfer Use Non-Sparking Tools for Transfer ground->transfer avoid Avoid Inhalation and Contact transfer->avoid hygiene Practice Good Personal Hygiene avoid->hygiene seal Keep Container Tightly Sealed hygiene->seal Post-Handling location Store in a Cool, Dry, Well-Ventilated Area seal->location separate Store Away from Incompatible Materials location->separate secure Store in a Locked Flammables Cabinet separate->secure

Caption: Workflow for Handling and Storage of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste this compound in a suitable, labeled, and closed container.[1]

  • Do not mix with other waste streams.[7]

Disposal Procedure:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][8]

  • Contact a licensed professional waste disposal service.[9]

  • Empty containers may retain product residue and should be treated as hazardous waste.[8]

Emergency Procedures: Spill and First Aid

Immediate and appropriate response to spills and exposures is critical.

Spill Response:

  • Evacuate: Evacuate personnel from the spill area and remove all sources of ignition.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Use non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain the spill.[3][9]

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a suitable container for disposal.[5][8]

  • Decontaminate: Clean the spill area thoroughly.

Spill Response Protocol for this compound spill Spill Occurs evacuate Evacuate Area & Remove Ignition Sources spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Waste with Non-Sparking Tools contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Spill Response Protocol for this compound.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[9] Get medical help if you feel unwell.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse the affected area with plenty of water.[1] If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[5]
Ingestion Do NOT induce vomiting.[1] Get emergency medical help immediately.[1] Rinse mouth with water.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylcyclohexene
Reactant of Route 2
1-Methylcyclohexene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.